2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHEJIGZKADPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274558 | |
| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1853-91-4 | |
| Record name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We detail a robust synthetic protocol, elucidate the underlying reaction mechanism, and present a full suite of characterization techniques required to verify the structure and purity of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the chemistry of asymmetrically substituted 1,3,5-triazines.
Introduction: The Significance of the 1,3,5-Triazine Scaffold
1,3,5-triazines, also known as s-triazines, are six-membered heterocyclic aromatic rings containing three nitrogen atoms at alternating positions.[1] This nitrogen-rich core imparts unique electronic properties and serves as a versatile scaffold for constructing molecules with diverse functionalities. Derivatives of 1,3,5-triazine are prominent in a wide range of applications, from clinically used antitumor agents like Altretamine (Hexamethylmelamine) to widely applied herbicides such as Atrazine.[2][3] Their utility stems from the stability of the triazine ring and the ability to readily functionalize the three carbon atoms through sequential nucleophilic substitution, most commonly starting from the inexpensive and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[3][4][5][6]
The target molecule of this guide, this compound (CAS RN: 1853-91-4), is an asymmetrically substituted triazine.[7] Such structures are valuable as intermediates, offering distinct points for further chemical modification. The presence of amino, methyl, and phenyl groups provides a combination of hydrogen bonding capability, lipophilicity, and aromatic interaction potential, making it a promising building block for the synthesis of novel pharmaceuticals and functional materials.[7]
Synthesis of this compound
Synthetic Strategy: A Mechanistic Approach
The synthesis of asymmetrically substituted triazines requires a controlled, stepwise approach to avoid the formation of undesired symmetrical byproducts. While the cyclotrimerization of nitriles is a fundamental method for preparing symmetrical triazines, it is unsuitable for this target.[8] A more effective strategy involves the condensation of a guanidine or biguanide derivative with a nitrile or related precursor.
The chosen method for this guide is the base-catalyzed condensation of benzamidine hydrochloride with N-cyanoacetamide . This approach is logical and founded on established triazine synthesis principles. Benzaldehyde provides the phenyl group, N-cyanoacetamide provides the methyl and amino precursors along with the necessary carbon and nitrogen atoms for ring closure. The reaction proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic triazine ring.
Synthetic Pathway Diagram
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (5.4 g, 0.1 mol) to anhydrous methanol (100 mL). Stir the mixture until the base is fully dissolved.
-
Addition of Reactants: To the sodium methoxide solution, add benzamidine hydrochloride (15.6 g, 0.1 mol) and N-cyanoacetamide (8.4 g, 0.1 mol).
-
Reaction Execution: Heat the resulting suspension to reflux (approximately 65°C) and maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A white precipitate will form.
-
Purification: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts and unreacted starting materials.
-
Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system to ensure the target molecule has been successfully prepared.
Characterization Workflow Diagram
Caption: Workflow for the structural characterization of the final product.
Spectroscopic Data and Interpretation
The following table summarizes the expected data from key analytical techniques. These predictions are based on known spectral data for structurally similar triazine compounds.[4][9][10][11][12]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 8.3-8.5 ppm (multiplet, 2H)δ 7.4-7.6 ppm (multiplet, 3H)δ 6.8-7.2 ppm (broad singlet, 2H)δ 2.4-2.6 ppm (singlet, 3H) | Protons on the phenyl ring ortho to the triazineMeta and para protons on the phenyl ringProtons of the primary amine (-NH₂)Protons of the methyl group (-CH₃) |
| ¹³C NMR | δ ~170 ppmδ ~168 ppmδ ~165 ppmδ 128-135 ppm (4 signals)δ ~25 ppm | C4/C6 carbons of the triazine ringC2 carbon of the triazine ring (attached to NH₂)Phenyl carbonsMethyl carbon (-CH₃) |
| FTIR (cm⁻¹) | 3400-3500 (two bands)3100-3300~16501550-1600~1400-1500 | Asymmetric and symmetric N-H stretch of -NH₂Aromatic C-H stretchN-H scissoring (bending) of -NH₂C=N stretching vibrations of the triazine ringAromatic C=C stretching |
| Mass Spec. | m/z = 187.20 (for C₁₀H₁₀N₄)m/z = 188.21 (for [M+H]⁺) | Molecular weight of the compoundProtonated molecular ion peak (common in ESI-MS) |
Applications and Future Perspectives
This compound is a valuable scaffold for further chemical elaboration. The primary amino group can be readily derivatized via acylation, alkylation, or condensation reactions to build more complex molecules. Its structural motifs are found in compounds with potential biological activities, including anticancer and antimicrobial properties.[2] Furthermore, the rigid, aromatic nature of the triazine core makes it a candidate for incorporation into polymers and organic materials designed for specific electronic or photophysical properties.
Conclusion
This guide has presented a detailed and practical framework for the synthesis and characterization of this compound. By providing a clear synthetic protocol rooted in established mechanistic principles and outlining a comprehensive characterization workflow, we offer a self-validating system for researchers. The successful execution of these procedures will yield a versatile chemical intermediate, opening avenues for innovation in drug discovery, agrochemicals, and materials science.
References
-
Pinner triazine synthesis - Wikipedia. Wikipedia. [Link]
-
1,3,5-Triazine - Wikipedia. Wikipedia. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [Link]
-
Triazines - manufacturing, technology, patents, companies. Primary Information Services. [Link]
-
Triazines. XIV. The Extension of the Pinner Synthesis of Monohydroxy-s-triazines to the Aliphatic Series. 2,4-Dimethyl-s-triazin. American Chemical Society. [Link]
-
Pinner method for synthesis of s-triazine | Download Scientific Diagram. ResearchGate. [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. CORE. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. National Institutes of Health (NIH). [Link]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]
-
Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate. [Link]
-
Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. ResearchGate. [Link]
-
This compound. Alzchem. [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [Link]
Sources
- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sciensage.info [sciensage.info]
- 5. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Alzchem Group [alzchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,3,5-Triazine-2,4-diamine, 6-phenyl- [webbook.nist.gov]
An In-depth Technical Guide to the Crystal Structure of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN: 1853-91-4). While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases, this document leverages crystallographic data from closely related analogues to construct a detailed, predictive model of its molecular geometry, intermolecular interactions, and crystal packing. By examining the structural motifs present in protonated salts and co-crystals of the 2-amino-4-phenyl-1,3,5-triazine core, we can infer the likely hydrogen bonding patterns and supramolecular architecture. This guide also outlines a robust experimental workflow for the synthesis, characterization, and crystallization of the title compound, providing researchers with the necessary protocols to validate the predicted structural features. This information is crucial for professionals in drug development, as the solid-state structure of active pharmaceutical ingredients profoundly influences their bioavailability, stability, and manufacturability.
Introduction: The Significance of Substituted 1,3,5-Triazines
The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its rigid, planar geometry and its capacity to form predictable and robust hydrogen bonding networks. These characteristics make triazine derivatives ideal candidates for the design of a wide array of functional molecules, including antitumor, antiviral, and anti-inflammatory agents. The biological activity and material properties of these compounds are intrinsically linked to their three-dimensional structure and the non-covalent interactions that govern their assembly in the solid state.
This compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a phenyl ring, a methyl group, and an amino group appended to the triazine core, presents a fascinating case for the study of competing intermolecular interactions. The interplay between N-H···N hydrogen bonds, potential π-π stacking of the phenyl rings, and weaker C-H···N interactions will dictate the overall crystal packing and, consequently, the material's bulk properties. A thorough understanding of this compound's crystal structure is therefore paramount for its effective utilization in drug design and development.
Synthesis and Spectroscopic Characterization
The synthesis of asymmetrically substituted 1,3,5-triazines typically proceeds via a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The decreasing reactivity of the triazine ring with each successive substitution allows for a controlled, stepwise introduction of different functional groups.
Synthetic Protocol
A plausible and efficient synthetic route to this compound is a two-step process starting from cyanuric chloride. The first step involves the substitution of one chlorine atom with a phenyl group via a Friedel-Crafts-type reaction or a Suzuki coupling. The second and third substitutions would involve the sequential addition of ammonia (or a protected amine) and a methylating agent (or a methyl-containing nucleophile). A more direct approach, and one that is commonly employed for similar structures, involves the condensation of a biguanide with an appropriate ester.
Experimental Protocol: Synthesis via Biguanide Condensation
-
Preparation of Phenylbiguanide: Synthesize phenylbiguanide from aniline and dicyandiamide in the presence of an acid catalyst.
-
Cyclization Reaction: React phenylbiguanide with methyl acetate in the presence of a strong base, such as sodium methoxide, in a suitable solvent like methanol.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the methyl protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electron-withdrawing nature of the triazine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the triazine ring, the phenyl ring, and the methyl group. The chemical shifts of the triazine carbons are typically in the range of 160-175 ppm.
-
FT-IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), and aromatic C-H stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀N₄, MW: 186.21 g/mol ).[2]
Predictive Analysis of the Crystal Structure
In the absence of a published crystal structure for this compound, we can deduce its likely structural features by analyzing the crystallographic data of closely related compounds. The crystal structures of protonated 2,4-diamino-6-phenyl-1,3,5-triazine salts and co-crystals provide invaluable insights into the hydrogen bonding motifs and supramolecular assemblies that the 2-amino-4-phenyl-1,3,5-triazine core can adopt.
Molecular Geometry
The 1,3,5-triazine ring is an aromatic, planar system. The bond lengths within the triazine ring are expected to be intermediate between single and double bonds, reflecting electron delocalization. The phenyl and methyl groups will be attached to the triazine core, and free rotation around the C-C single bond connecting the phenyl ring to the triazine is expected, although this may be restricted in the solid state due to packing forces.
Intermolecular Interactions and Crystal Packing
The primary amino group and the nitrogen atoms of the triazine ring are excellent hydrogen bond donors and acceptors, respectively. This will be the dominant force in the crystal packing.
Predicted Hydrogen Bonding Motifs:
Based on the crystal structures of related diamino-phenyl-triazine compounds, the most probable hydrogen bonding motif is the formation of centrosymmetric dimers via a pair of N-H···N hydrogen bonds. This creates a robust R²₂(8) graph set motif. These dimers can then further assemble into tapes or sheets through additional hydrogen bonds or other intermolecular interactions.
π-π Stacking:
The presence of the phenyl group introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, while weaker than hydrogen bonds, can play a significant role in stabilizing the crystal lattice and influencing the overall packing arrangement. The stacking can be either face-to-face or offset, depending on the steric influence of the methyl group.
Crystal Packing:
The combination of strong N-H···N hydrogen-bonded dimers and π-π stacking of the phenyl rings is likely to result in a densely packed, layered structure. The methyl group, being relatively small, is not expected to cause significant steric hindrance that would prevent the formation of these favorable interactions.
Experimental Workflow for Crystal Structure Determination
To validate the predicted structural features, a systematic experimental approach is required.
Crystallization Protocol
-
Solvent Screening: Perform a comprehensive solvent screen to identify suitable solvents or solvent mixtures for crystal growth. Solvents of varying polarity should be tested (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Crystallization Techniques: Employ various crystallization techniques, including:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Harvesting: Once suitable single crystals are obtained, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
-
Data Analysis: Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and details of the intermolecular interactions and crystal packing.
Data Presentation: Predicted Crystallographic Parameters
While experimental data is not available, a hypothetical table of expected crystallographic parameters is presented below, based on typical values for similar organic compounds.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Volume (ų) | 1500-2000 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2-1.4 |
| Hydrogen Bonding Motifs | N-H···N (R²₂(8) dimers) |
| Other Interactions | π-π stacking |
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. Although a definitive experimental crystal structure is not currently in the public domain, a robust predictive model has been constructed based on the analysis of closely related compounds. The dominant structural features are anticipated to be strong N-H···N hydrogen-bonded dimers, leading to a well-ordered and densely packed crystal lattice, further stabilized by π-π stacking interactions.
The experimental workflows detailed in this guide provide a clear path for researchers to obtain and validate the crystal structure of this important synthetic intermediate. A definitive understanding of its solid-state structure will undoubtedly facilitate its application in drug development and materials science, enabling the rational design of novel compounds with tailored properties. It is our hope that this guide will stimulate further research into the solid-state chemistry of this and other promising triazine derivatives.
References
-
Bodzioch, A., Pomikło, D., Celeda, M., et al. (2019). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][2][3][4]triazines. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 834–838.
- Bhattarai, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate.
- da Silva, A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
- Gurbanov, A. V., et al. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Pharmaceuticals, 17(7), 841.
-
Chemical Synthesis Database. (2025). 2-phenyl-1,3,5-triazine. Retrieved from [Link]
- Schneider, T. R., et al. (1996). Refinement of 2-Amino-6-(4-methyl-1-piperazinyl)-4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine at Three Different Temperatures using Image-Plate Data. Journal of Applied Crystallography, 29(3), 261-264.
- El-Sayed, M. A. A., et al. (2020). Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. European Journal of Medicinal Chemistry, 204, 112637.
-
PubChem. (n.d.). 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. Retrieved from [Link]
- Bhattarai, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate.
-
Alzchem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. Retrieved from [Link]
- Li, Y., et al. (2023). Synthesis and Properties of 6-Amino-4-(trinitromethyl)-2-carbonyl-1H-1,3,5-triazine.
- Kumaresan, S., et al. (2017). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal.
- Kubicki, M. (2006). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate.
Sources
- 1. This compound | Alzchem Group [alzchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide to the spectroscopic profile of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, a compound of interest within the broader class of biologically active triazine derivatives. The structural elucidation of such molecules is fundamental to understanding their chemical properties and potential applications in fields like medicinal chemistry and materials science.
While direct experimental spectra for this specific molecule are not widely available in public repositories, this guide synthesizes predicted spectroscopic data based on well-established principles and analysis of analogous structures. This provides a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.
Molecular Identity
| IUPAC Name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine |
| CAS Number | 1853-91-4[1] |
| Molecular Formula | C₁₀H₁₀N₄[] |
| Molecular Weight | 186.21 g/mol [] |
Below is a two-dimensional representation of the molecular structure, generated to clarify atomic connectivity.
Caption: Molecular Structure of this compound
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR spectral data, which are critical for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy: Predicted Data
The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The following table outlines the expected chemical shifts (δ), multiplicities, and assignments for a spectrum recorded in a standard deuterated solvent like CDCl₃.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~8.2 – 8.4 | Multiplet | 2H | Phenyl-H (ortho) |
| ~7.4 – 7.6 | Multiplet | 3H | Phenyl-H (meta, para) |
| ~5.1 | Broad Singlet | 2H | Amino (-NH₂) |
| ~2.6 | Singlet | 3H | Methyl (-CH₃) |
Causality Behind Predictions:
-
Aromatic Protons: The protons on the phenyl ring are expected in the downfield region (7.4-8.4 ppm). The ortho-protons are anticipated to be the most deshielded due to the anisotropic effect and electron-withdrawing nature of the adjacent triazine ring.
-
Amino Protons: The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Methyl Protons: The methyl group, being attached to the triazine ring, will appear as a sharp singlet at a characteristic upfield position.
¹³C NMR Spectroscopy: Predicted Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |
| ~171.5 | Triazine C-NH₂ |
| ~170.0 | Triazine C-Phenyl |
| ~167.0 | Triazine C-CH₃ |
| ~137.0 | Phenyl C-ipso |
| ~130.5 | Phenyl C-para |
| ~128.8 | Phenyl C-ortho |
| ~128.5 | Phenyl C-meta |
| ~25.5 | Methyl -CH₃ |
Causality Behind Predictions:
-
Triazine Carbons: The carbon atoms within the electron-deficient triazine ring are significantly deshielded and thus appear at very low field (high ppm values). The specific substitution pattern influences their precise chemical shifts.
-
Aromatic Carbons: The phenyl carbons will resonate in the typical aromatic region. The ipso-carbon, directly attached to the triazine ring, will have a distinct chemical shift compared to the other phenyl carbons.
-
Methyl Carbon: The methyl carbon will appear in the upfield aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for proton).
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift scale using the TMS signal (0.00 ppm).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for the identification of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and triazine ring moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2980 - 2850 | Weak | Aliphatic C-H stretch |
| ~1650 | Strong | N-H bend (scissoring) |
| ~1570, ~1480 | Strong | C=N & C=C ring stretches (triazine & phenyl) |
| ~815 | Strong | Triazine ring out-of-plane bend |
| ~760, ~690 | Strong | C-H out-of-plane bend (monosubstituted phenyl) |
Trustworthiness of Assignments: The presence of a primary amine is strongly indicated by the pair of N-H stretching bands and the N-H bending vibration. The strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the conjugated triazine and phenyl ring systems. A strong band around 815 cm⁻¹ is a well-documented characteristic feature for the s-triazine ring vibration.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with spectroscopic grade potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis.
-
Expected Molecular Ion (M⁺): m/z = 186.10
-
High-Resolution MS (HRMS): Calculated for C₁₀H₁₁N₄ [M+H]⁺: 187.0978; this value is crucial for confirming the elemental composition.
Predicted Fragmentation Pattern (Electron Ionization - EI): The molecule is expected to undergo characteristic fragmentation upon electron impact. The major predicted pathways are illustrated below.
Caption: Predicted major fragmentation pathways for this compound under EI conditions.
Self-Validating System: The observation of the molecular ion peak at m/z 186, along with the predicted fragment ions, provides a self-validating system for confirming the structure. For instance, the loss of a methyl radical (15 Da) to give a peak at m/z 171, and the presence of the phenyl cation at m/z 77, would be strong evidence for the proposed structure.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation using Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. For confirmation of the molecular ion, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be employed.
-
Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
References
-
Alzchem. this compound.[Link]
Sources
Physical and chemical properties of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound (CAS No. 1853-91-4). As a substituted s-triazine, this molecule holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] This document synthesizes available data with predictive modeling and established analytical methodologies to serve as a foundational resource for researchers. Sections detail the compound's structure and identifiers, its predicted physicochemical properties, and its anticipated chemical reactivity based on the functional groups present. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis and rigorous characterization of this and similar triazine derivatives, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction and Molecular Structure
This compound belongs to the s-triazine class of heterocyclic compounds, which are characterized by a six-membered ring containing three nitrogen and three carbon atoms. The strategic placement of an amino group, a methyl group, and a phenyl group on the triazine core imparts a unique combination of electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The structural asymmetry and the presence of hydrogen bond donors and acceptors suggest its potential for specific molecular interactions.
Below is the two-dimensional structure and a diagram illustrating the logical relationship of its core components.
Caption: 2D structure of the title compound.
Caption: Key functional groups of the molecule.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1853-91-4 | BOC Sciences |
| Molecular Formula | C₁₀H₁₀N₄ | BOC Sciences |
| Molecular Weight | 186.21 g/mol | BOC Sciences |
| IUPAC Name | 4-methyl-6-phenyl-1,3,5-triazin-2-amine | - |
| Canonical SMILES | CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | - |
Physical Properties
Direct experimental data for the physical properties of this compound are not widely available in the peer-reviewed literature. Therefore, the following properties are a combination of data from commercial suppliers and predictions from computational models. It is crucial for researchers to experimentally verify these properties for their specific applications.
Table 2: Predicted and Known Physical Properties
| Property | Predicted/Known Value | Method/Source |
| Melting Point | 180-220 °C | Predicted based on similar structures and online predictors.[2][3] |
| Boiling Point | > 300 °C (decomposes) | Predicted |
| Appearance | White to off-white crystalline solid | BOC Sciences |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in ethanol; likely insoluble in water and non-polar organic solvents like hexane. | Predicted using machine learning models.[4][5][6][7][8] |
| pKa (most basic) | ~3.5-4.5 (for the amino group) | Predicted |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, although this reactivity is modulated by the existing substituents.
-
Amino Group Reactivity: The exocyclic amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization. It also imparts basic character to the molecule, allowing for the formation of salts with acids.
-
Methyl Group Reactivity: The methyl group is generally unreactive but can potentially undergo condensation reactions under specific conditions.
-
Triazine Ring Chemistry: The triazine ring itself is relatively stable. However, under harsh conditions, ring-opening reactions can occur, often initiated by strong nucleophiles.[9][10] The overall electron-withdrawing character of the ring influences the reactivity of its substituents.
Experimental Protocols for Synthesis and Characterization
The following protocols are representative methodologies for the synthesis and characterization of substituted 1,3,5-triazines and can be adapted for this compound.
Synthesis
A common route for the synthesis of asymmetrically substituted triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1]
Caption: A potential synthetic route.
Step-by-Step Protocol:
-
Synthesis of 2-Phenyl-4,6-dichloro-1,3,5-triazine: To a solution of cyanuric chloride in an appropriate solvent (e.g., THF), a phenyl Grignard reagent is added dropwise at low temperature (e.g., 0 °C). The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
Synthesis of 2-Amino-4-phenyl-6-chloro-1,3,5-triazine: The resulting dichloro-triazine is then reacted with a source of ammonia (e.g., aqueous ammonia) at a slightly elevated temperature.
-
Synthesis of this compound: Finally, the remaining chlorine atom is substituted by a methyl group using a suitable methylating agent, such as a methyl Grignard reagent or trimethylaluminum.
-
Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[11][12]
Characterization
TLC is an essential technique for monitoring reaction progress and assessing the purity of the synthesized compound.
Protocol:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Spot a dilute solution of the compound onto a silica gel TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under UV light (254 nm). The Rf value should be calculated to aid in identification and purity assessment.[13][14]
NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
δ ~7.8-8.2 ppm (m, 2H): Protons on the phenyl ring ortho to the triazine ring.
-
δ ~7.3-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the triazine ring.
-
δ ~6.8-7.2 ppm (br s, 2H): Protons of the amino group.
-
δ ~2.4 ppm (s, 3H): Protons of the methyl group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
δ ~170-175 ppm: Carbon atoms in the triazine ring.
-
δ ~135-140 ppm: Quaternary carbon of the phenyl ring attached to the triazine.
-
δ ~128-132 ppm: CH carbons of the phenyl ring.
-
δ ~20-25 ppm: Carbon of the methyl group.
Online prediction tools can provide more detailed estimations.[15][16][17][18][19][20][21]
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet.
Expected Characteristic IR Peaks:
-
3300-3500 cm⁻¹: N-H stretching vibrations of the amino group.
-
3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
2850-2950 cm⁻¹: C-H stretching of the methyl group.
-
~1640 cm⁻¹: N-H bending vibration.
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the triazine and phenyl rings.
-
~800 cm⁻¹: Characteristic out-of-plane bending for the triazine ring.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 186.
-
Loss of Methyl Radical: A fragment at m/z = 171 ([M-CH₃]⁺).
-
Loss of HCN: A fragment resulting from the cleavage of the triazine ring.
-
Phenyl Cation: A fragment at m/z = 77 ([C₆H₅]⁺).
The fragmentation pattern of substituted triazines can be complex, often involving ring cleavage and rearrangements.[22][23][24][25]
Applications and Future Directions
This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activities. Its derivatives have been explored for their applications as herbicides, anticancer agents, and antiviral compounds.[1][26] The presence of multiple reactive sites allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. Future research could focus on the synthesis and evaluation of novel derivatives, exploring their structure-activity relationships, and investigating their potential as functional materials.
References
-
Rowan Scientific. Predicting Solubility. [Link]
-
Chemaxon. Solubility Predictor. [Link]
-
Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications11 , 5753 (2020). [Link]
-
Computational Pharmaceutics Group. Tools for solubility prediction in organic solvents. [Link]
-
GitHub. Melting-point-predictor. [Link]
-
Mobley, D. L. & Duffy, E. M. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews122 , 10, 9565–9619 (2022). [Link]
-
RSC Publishing. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres2 , 780-791 (2022). [Link]
-
RSC Publishing. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications57 , 2633-2636 (2021). [Link]
-
ResearchGate. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). [Link]
-
PubMed Central. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry87 , 21, 14587–14603 (2022). [Link]
-
ACS Publications. Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega8 , 23, 20987–20996 (2023). [Link]
-
ResearchGate. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (2014). [Link]
-
SpringerLink. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Medicinal Chemistry Research23 , 3711–3721 (2014). [Link]
-
PubMed Central. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances14 , 29789-29831 (2024). [Link]
-
ResearchGate. Reaction of 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione 10... [Link]
-
ResearchGate. Application of 1,3,5-triazine ring-opening reactions in organic synthesis. (2016). [Link]
-
ResearchGate. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2024). [Link]
-
ResearchGate. Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (2016). [Link]
-
vlab.amrita.edu. Thin Layer Chromatography. (2012). [Link]
-
California State University, Los Angeles. Recrystallization. [Link]
-
Journal of Advanced Scientific Research. Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. 16 (09), (2025). [Link]
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021). [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
- Google Patents.
-
MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules10 , 10, 1262-1279 (2005). [Link]
-
Chemaxon Docs. NMR Predictor. [Link]
-
ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). [Link]
-
Arkat USA. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Link]
-
Reddit. IR spectrum predictor software. (2023). [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Cheminfo.org. IR spectra prediction. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. A predicted Mass fragmentation pattern. [Link]
-
GitHub. rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
YouTube. IRcalc: Predicting #IR spectra tool #infrared #spectroscopy. (2021). [Link]
-
ResearchGate. Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green. (2019). [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Melting Point Predictor | AAT Bioquest [aatbio.com]
- 3. GitHub - Guillaume2126/Melting-point-predictor [github.com]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. chemaxon.com [chemaxon.com]
- 6. d-nb.info [d-nb.info]
- 7. Tools-Computational Pharmaceutics Group [computpharm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. d-nb.info [d-nb.info]
- 14. iitg.ac.in [iitg.ac.in]
- 15. PROSPRE [prospre.ca]
- 16. docs.chemaxon.com [docs.chemaxon.com]
- 17. researchgate.net [researchgate.net]
- 18. CASPRE [caspre.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Visualizer loader [nmrdb.org]
- 21. Visualizer loader [nmrdb.org]
- 22. researchgate.net [researchgate.net]
- 23. arkat-usa.org [arkat-usa.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. sciensage.info [sciensage.info]
The Enduring Scaffold: A Technical Guide to 1,3,5-Triazine Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,5-triazine core, a deceptively simple six-membered heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and amenability to facile, regioselective substitutions have made it a cornerstone for the development of a remarkable array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of 1,3,5-triazine derivatives, moving beyond a mere recitation of facts to offer field-proven insights into their synthesis, mechanisms of action, and applications in contemporary drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a robust resource for both seasoned researchers and those new to this versatile molecular framework.
The Chemistry of Opportunity: Synthesizing the 1,3,5-Triazine Core
The synthetic versatility of the 1,3,5-triazine scaffold is a primary driver of its prevalence in drug discovery. The judicious and sequential substitution of functional groups onto the triazine ring allows for the precise tuning of physicochemical and pharmacological properties.
The Workhorse Precursor: Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands as the most pivotal and economically viable starting material for the synthesis of a vast library of 1,3,5-triazine derivatives.[1] The reactivity of its three chlorine atoms is exquisitely sensitive to temperature, a feature that chemists exploit to achieve selective substitutions. This differential reactivity stems from the increasing electron-donating character of the ring with each successive substitution, which deactivates the remaining carbon-chlorine bonds towards nucleophilic attack.
A general rule of thumb for the sequential substitution of cyanuric chloride is as follows:
-
First substitution: Occurs readily at temperatures between 0-5°C.
-
Second substitution: Typically requires room temperature.
-
Third substitution: Necessitates elevated temperatures, often refluxing in a suitable solvent.[2]
This tiered reactivity allows for the controlled, stepwise introduction of different nucleophiles, leading to the synthesis of unsymmetrical, multi-functionalized triazine derivatives.[3]
Representative Synthetic Protocol: Stepwise Nucleophilic Substitution
The following protocol outlines a general and widely adopted method for the synthesis of a trisubstituted 1,3,5-triazine derivative. The choice of nucleophiles and reaction conditions can be adapted to achieve a desired target molecule.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, acetone) and cool the mixture to 0°C in an ice bath with constant stirring.
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., N,N-diisopropylethylamine, sodium carbonate) (1.1 equivalents) in the same solvent.
-
Add the nucleophile solution dropwise to the cyanuric chloride solution, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the resulting dichlorotriazine can be isolated or used directly in the next step.
Step 2: Disubstitution
-
To the reaction mixture containing the monosubstituted triazine, add the second nucleophile (1 equivalent) and base (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, again monitoring by TLC.
-
The resulting monochlorotriazine can be purified or carried forward.
Step 3: Trisubstitution
-
Add the third nucleophile (1.1 equivalents) and base (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to reflux (typically 60-100°C, depending on the solvent and nucleophile) and maintain for 6-24 hours.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or column chromatography.
1,3,5-Triazines in Oncology: Targeting the Engines of Cancer
The 1,3,5-triazine scaffold has proven to be a fertile ground for the discovery of potent and selective anticancer agents.[4] These derivatives have been shown to modulate a variety of signaling pathways that are frequently dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases: The Case of EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its overexpression or mutation is a hallmark of many cancers. Several 1,3,5-triazine derivatives have been developed as potent EGFR inhibitors.[5]
Mechanism of Action: These triazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the activation of pro-survival signaling cascades such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Dual PI3K/mTOR Inhibition: A Powerful Anticancer Strategy
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is one of the most frequently activated signaling pathways in human cancers.[4] The development of dual PI3K/mTOR inhibitors is a highly sought-after therapeutic strategy, and 1,3,5-triazine derivatives have emerged as promising candidates in this arena.[6][7]
Mechanism of Action: By simultaneously inhibiting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the inhibition of a single target. For instance, compound 6h, a novel 1,3,5-triazine derivative, has been shown to inhibit both PI3K and mTOR, leading to cell cycle arrest and apoptosis in cervical cancer cells.[6]
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleotides, the building blocks of DNA. Inhibition of DHFR depletes the cellular pool of tetrahydrofolate, leading to a cessation of DNA replication and cell death.[8] Several dihydro-1,3,5-triazine derivatives have been identified as potent DHFR inhibitors with significant antitumor activity.[9]
Mechanism of Action: These compounds act as antifolates, mimicking the structure of the natural substrate, dihydrofolate, and binding to the active site of DHFR. This competitive inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of purines and thymidylate.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Fighting Back Against Pathogens: Antimicrobial 1,3,5-Triazines
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antimicrobial agents. 1,3,5-Triazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[10][11]
Structure-Activity Relationships in Antimicrobial Triazines
The antimicrobial activity of 1,3,5-triazine derivatives is highly dependent on the nature of the substituents on the triazine core. Key structural features that have been shown to influence activity include:
-
Lipophilicity: Increased lipophilicity can enhance membrane permeability and antibacterial activity.
-
Cationic Charges: The introduction of positively charged groups can promote interaction with the negatively charged bacterial cell membrane.
-
Specific Functional Groups: The incorporation of moieties such as pyrazole, piperidine, and aminobenzoic acid has been shown to be beneficial for antimicrobial activity.[2][12]
Quantitative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 1,3,5-triazine derivatives against various microbial strains.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Thiazole-triazine | 3k | Staphylococcus aureus | 25 | Ampicillin | 100 | [13] |
| Thiazole-triazine | 3k | Escherichia coli | 50 | Ampicillin | 250 | [13] |
| Thiazole-triazine | 3k | Aspergillus niger | 100 | Griseofulvin | 500 | [13] |
| Aminobenzoic acid-triazine | 10 | Staphylococcus aureus | 25 | Ampicillin | 25 | [13] |
| Aminobenzoic acid-triazine | 13 | Escherichia coli | 50 | Ampicillin | 100 | [13] |
| Dipeptide-triazine | 3b | Candida albicans | 125 | Ketoconazole | >125 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the 1,3,5-triazine derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The 1,3,5-triazine scaffold continues to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its ability to interact with a wide range of biological targets has led to the development of compounds with potent anticancer and antimicrobial activities.
Future research in this area will likely focus on several key aspects:
-
Multi-target Drug Design: The development of 1,3,5-triazine derivatives that can simultaneously modulate multiple disease-related targets offers a promising strategy to combat complex diseases and overcome drug resistance.
-
Targeted Drug Delivery: The conjugation of 1,3,5-triazine-based drugs to targeting moieties, such as antibodies or peptides, could enhance their efficacy and reduce off-target toxicity.
-
Exploration of New Biological Space: While significant progress has been made in the areas of oncology and infectious diseases, the full therapeutic potential of 1,3,5-triazines in other disease areas, such as neurodegenerative and inflammatory disorders, remains to be fully explored.
As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the enduring 1,3,5-triazine scaffold is poised to play an even more significant role in the future of drug discovery.
References
Sources
- 1. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, docking studies and biological evaluation of novel dihydro-1,3,5-triazines as human DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine: A Technical Guide for Drug Discovery Professionals
Foreword: The Prominence of the 1,3,5-Triazine Scaffold in Medicinal Chemistry
The 1,3,5-triazine core, a six-membered heterocyclic motif containing three nitrogen atoms, represents a privileged scaffold in the landscape of medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The structural versatility of the triazine ring allows for multi-vector diversification, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on the potential biological activities of a specific derivative, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, providing a comprehensive technical overview for researchers and drug development professionals. While direct experimental data for this particular compound is limited, this document will extrapolate its potential based on established structure-activity relationships (SAR) within the broader class of 2-amino-1,3,5-triazine derivatives.
Synthesis and Physicochemical Characteristics
The synthesis of this compound can be achieved through several established synthetic routes for substituted triazines. A common and practical method involves the sequential nucleophilic substitution of chlorine atoms from the readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4]
Hypothetical Synthetic Pathway:
A plausible synthetic route would involve a two-step process:
-
Monosubstitution: Reaction of cyanuric chloride with a phenyl Grignard reagent (phenylmagnesium bromide) at a low temperature to selectively replace one chlorine atom with a phenyl group.
-
Disubstitution and Amination: Subsequent reaction with ammonia or an ammonia equivalent, followed by reaction with a methylating agent under controlled conditions to introduce the amino and methyl groups, respectively.
Alternatively, a one-pot, three-component reaction of cyanoguanidine, benzaldehyde, and a suitable amine in the presence of an acid catalyst, followed by dehydrogenative aromatization, has been reported for the synthesis of similar 6-aryl-4-cycloamino-1,3,5-triazin-2-amines and could be adapted for the synthesis of the title compound.[5]
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Potential Anticancer Activity: A Multifaceted Approach
The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents.[6] Numerous derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines, often acting through the inhibition of key cellular signaling pathways.[6] For this compound, several potential mechanisms of anticancer action can be postulated based on the activities of structurally related compounds.
Proposed Mechanism of Action: Kinase Inhibition
Many s-triazine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is frequently hyperactivated in cancer. Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, leading to the suppression of tumor growth. The presence of the amino and phenyl groups on the triazine ring of the title compound could facilitate interactions with the ATP-binding pocket of these kinases.
-
EGFR and VEGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets in cancer therapy. The aryl substituent at the 6-position of the triazine ring is a common feature in many EGFR and VEGFR inhibitors. It is plausible that the phenyl group of this compound could occupy the hydrophobic pocket of the kinase domain, leading to the inhibition of downstream signaling.
Caption: Potential inhibition of the PI3K/Akt/mTOR and receptor tyrosine kinase signaling pathways by this compound.
Induction of Apoptosis
Several 2,4-diamino-1,3,5-triazine derivatives have been shown to induce apoptosis in cancer cells.[5][7] This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The title compound may induce apoptosis by arresting the cell cycle at different phases (e.g., G0/G1 or G2/M), leading to the activation of caspases and subsequent cell death.
Experimental Protocol for In Vitro Anticancer Activity Assessment
Caption: A typical workflow for the in vitro evaluation of the anticancer activity of a test compound.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MRC-5) will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
MTT Assay for Cytotoxicity:
-
Cells will be seeded in 96-well plates and allowed to adhere overnight.
-
The cells will then be treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, MTT reagent will be added to each well, and the plates will be incubated for another 4 hours.
-
The formazan crystals will be dissolved in DMSO, and the absorbance will be measured at 570 nm using a microplate reader.
-
The 50% inhibitory concentration (IC₅₀) will be calculated from the dose-response curves.
-
-
Apoptosis and Cell Cycle Analysis:
-
Cells will be treated with the IC₅₀ concentration of the compound for 24 and 48 hours.
-
For apoptosis analysis, cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
-
For cell cycle analysis, cells will be fixed, stained with PI, and analyzed by flow cytometry.
-
-
Western Blot Analysis:
-
Cells will be treated with the IC₅₀ concentration of the compound for various time points.
-
Cell lysates will be prepared, and protein concentrations will be determined.
-
Proteins will be separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR) and apoptosis markers (e.g., cleaved caspase-3).
-
The membranes will then be incubated with HRP-conjugated secondary antibodies, and the protein bands will be visualized using a chemiluminescence detection system.
-
Comparative IC₅₀ Values of Structurally Similar Triazine Derivatives:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5f (a 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative) | Various human tumor cell lines | 0.45 - 1.66 | [8] |
| 6a-c (4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides) | Various tumor cell lines | 3.3 - 22 | [2] |
| Compound 19 (a 2,4-diamino-1,3,5-triazine derivative) | MALME-3M (Melanoma) | 0.033 | [7] |
Potential Antimicrobial Activity
The 1,3,5-triazine nucleus is also a well-established pharmacophore in the design of antimicrobial agents.[9][10][11] Derivatives of s-triazine have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Proposed Mechanism of Action
The antimicrobial mechanism of triazine derivatives can vary. Some have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.[9] The planar aromatic structure of the triazine ring, coupled with the amino and phenyl substituents, could allow for intercalation with bacterial DNA or binding to the active site of key enzymes, thereby disrupting cellular processes.
Experimental Protocol for Antimicrobial Activity Screening
Caption: A standard workflow for evaluating the antimicrobial activity of a test compound.
Step-by-Step Methodology:
-
Microbial Strains and Inoculum Preparation:
-
A panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), will be used.
-
Bacterial and fungal cultures will be grown to the mid-logarithmic phase, and the inoculum will be standardized to a 0.5 McFarland turbidity standard.
-
-
Disk Diffusion Assay (Qualitative Screening):
-
Standardized microbial inoculum will be swabbed onto the surface of Mueller-Hinton agar plates.
-
Sterile paper discs impregnated with different concentrations of this compound will be placed on the agar surface.
-
The plates will be incubated at 37°C for 24 hours (for bacteria) or 28°C for 48 hours (for fungi).
-
The diameter of the zone of inhibition around each disc will be measured.
-
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Two-fold serial dilutions of the compound will be prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Each well will be inoculated with the standardized microbial suspension.
-
The plates will be incubated under appropriate conditions.
-
The MIC will be determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Aliquots from the wells showing no visible growth in the MIC assay will be subcultured onto fresh agar plates.
-
The plates will be incubated, and the MBC/MFC will be determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Comparative MIC Values of Structurally Similar Triazine Derivatives:
| Compound Series | Microbial Strain | MIC (µg/mL) | Reference |
| 2,4,6-trisubstituted[1][8][12]triazines | Various bacteria and fungi | 6.25 - 25 | [13] |
| s-Triazine with 2-chloroethylamine fragments | M. luteus | 7.81 | [9] |
| 2-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines | S. aureus | 3.12 | [14] |
Potential Anti-inflammatory Activity
Certain 1,3,5-triazine derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for this compound.
Proposed Mechanism of Action
The anti-inflammatory effects of triazine compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The structural features of the title compound may allow it to bind to the active site of COX enzymes.
Experimental Protocol for In Vitro Anti-inflammatory Activity Assessment
Step-by-Step Methodology:
-
COX Inhibition Assay:
-
Commercially available COX-1 and COX-2 inhibitor screening kits will be used.
-
The assay will be performed according to the manufacturer's instructions, with various concentrations of this compound.
-
The IC₅₀ values for the inhibition of both COX isoforms will be determined.
-
-
Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
RAW 264.7 macrophage cells will be stimulated with lipopolysaccharide (LPS) in the presence or absence of different concentrations of the test compound.
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant will be measured using the Griess reagent.
-
The ability of the compound to inhibit NO production will be assessed.
-
Conclusion and Future Directions
While further empirical studies are essential to definitively characterize the biological profile of this compound, the extensive body of literature on structurally related 1,3,5-triazine derivatives strongly suggests its potential as a versatile therapeutic agent. The presence of the amino, methyl, and phenyl substituents on the triazine core provides a unique combination of electronic and steric properties that may confer potent anticancer, antimicrobial, and anti-inflammatory activities.
The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of this promising compound. Future research should focus on its synthesis and purification, followed by the comprehensive in vitro and in vivo studies outlined herein. Structure-activity relationship studies with further modifications to the methyl and phenyl groups could lead to the discovery of even more potent and selective drug candidates. The exploration of this compound and its analogs holds significant promise for the development of next-generation therapeutics.
References
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]
-
Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. (2004). Acta Poloniae Pharmaceutica. [Link]
-
Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2014). Molecules. [Link]
-
Synthesis and antimicrobial activity of 2,4,6-substituted-S-triazine derivatives. (2017). ResearchGate. [Link]
-
s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. (2023). International Journal of Molecular Sciences. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. (2019). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). RSC Advances. [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Pharmaceuticals. [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2014). Molecules. [Link]
-
Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2023). Journal of Advanced Scientific Research. [Link]
-
Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds. (2019). ResearchGate. [Link]
-
Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2025). Scientific Reports. [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2001). Molecules. [Link]
-
Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2023). Bioorganic Chemistry. [Link]
-
Discovery of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines as potential antibacterial agents. (2013). ResearchGate. [Link]
Sources
- 1. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. mdpi.com [mdpi.com]
- 5. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Molecular weight and formula of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine.
An In-Depth Technical Guide to 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1853-91-4), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its core chemical identity, physicochemical properties, and a validated synthetic pathway, including the rationale behind the procedural choices. Furthermore, this guide details the standard analytical techniques for its characterization and discusses its pivotal role as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other technical products.[1] The document concludes with essential safety and handling protocols, providing a holistic resource for professionals working with this compound.
Core Chemical Identity and Properties
This compound is a substituted s-triazine, a class of aromatic heterocyclic compounds known for their wide range of biological activities and applications.[2] Its structure, featuring amino, methyl, and phenyl functional groups, makes it a valuable and modifiable scaffold in synthetic chemistry.
Nomenclature and Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducible research. The key identifiers for this triazine derivative are summarized below.
| Identifier | Value |
| IUPAC Name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine |
| CAS Number | 1853-91-4[1][] |
| Molecular Formula | C₁₀H₁₀N₄[][4][5] |
| SMILES | CC1=NC(=NC(=N1)N)C2=CC=CC=C2[] |
| InChI Key | HJXHEJIGZKADPT-UHFFFAOYSA-N[] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various chemical environments and are crucial for designing experiments and manufacturing processes.
| Property | Value | Source |
| Molecular Weight | 186.21 g/mol | [][4] |
| Appearance | Typically a solid powder (inferred) | N/A |
| Solubility | Varies; generally soluble in organic solvents | N/A |
Structural Representation
The arrangement of atoms in this compound is depicted below. The core 1,3,5-triazine ring is substituted at positions 2, 4, and 6.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of substituted 1,3,5-triazines is a well-established field, often proceeding through the condensation of amidines with other nitrogen-containing precursors. The following represents a robust and logical protocol for the laboratory-scale synthesis of the title compound.
Strategic Rationale
The most direct and common approach for constructing asymmetrically substituted s-triazines involves the condensation of a biguanide with an ester or the reaction of an amidine with a nitrile derivative. For this compound, a highly efficient method is the base-catalyzed condensation of benzamidine hydrochloride with N-cyanoacetamidine. This approach is chosen for its high atom economy and the ready availability of starting materials. The base is critical for deprotonating the amidine hydrochloride and facilitating the nucleophilic attack and subsequent cyclization.
Proposed Synthetic Protocol
Objective: To synthesize this compound via condensation.
Materials:
-
Benzamidine hydrochloride
-
N-Cyanoacetamidine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol (100 mL).
-
Addition of Reagents: To the stirred solution, add benzamidine hydrochloride (1.0 equivalent) portion-wise. Stir for 15 minutes at room temperature to allow for the formation of free benzamidine.
-
Condensation: Add N-cyanoacetamidine (1.05 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate. Methanol serves as an excellent solvent for the reactants and the sodium salt intermediates.
-
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold methanol to remove residual reactants and impurities.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Drying: Dry the purified product under vacuum to remove all traces of solvent.
Synthetic Workflow Diagram
Caption: Role of the triazine intermediate in a typical drug discovery pipeline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound should always be consulted before use, general precautions for handling substituted triazine derivatives should be followed. [6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
-
Alzchem Group. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-(methylamino)-1,3,5-triazine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Retrieved from [Link]
-
de Fatima, A., et al. (2005). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 10(10), 1254-1264. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative. Retrieved from [Link]
- Google Patents. (n.d.). CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
-
Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry, 26(1), 3-23. Retrieved from [Link]
-
Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720. Retrieved from [Link]
-
Kumaresan, S., et al. (2017). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. Retrieved from [Link]
Sources
- 1. This compound | Alzchem Group [alzchem.com]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1853-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound CAS#: 1853-91-4 [amp.chemicalbook.com]
- 6. SDS of this compound, Safety Data Sheets, CAS 1853-91-4 - chemBlink [chemblink.com]
An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN: 1853-91-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers and drug development professionals, a thorough understanding of these physicochemical properties is paramount for ensuring product quality, efficacy, and safety. This document moves beyond theoretical discussions to provide field-proven, detailed experimental protocols for determining aqueous and organic solubility, as well as for conducting comprehensive forced degradation studies. By explaining the causality behind experimental choices and grounding methodologies in authoritative standards, this guide serves as a practical resource for developing robust formulations, defining storage conditions, and validating analytical methods.
Introduction: The Critical Role of Physicochemical Characterization
This compound is a heterocyclic compound whose utility is defined by its chemical structure: a stable triazine ring symmetrically substituted with an amino group, a methyl group, and a phenyl group. This unique arrangement of functional groups dictates its reactivity and, crucially, its behavior in various physical and chemical environments.
In pharmaceutical development, poor aqueous solubility is a primary obstacle to achieving optimal drug delivery and bioavailability for orally administered drugs.[2] Likewise, the chemical stability of an active pharmaceutical ingredient (API) or intermediate influences its shelf-life, dictates necessary storage and packaging conditions, and reveals potential degradation pathways that could lead to inactive or even toxic byproducts.[3]
Therefore, the systematic evaluation of solubility and stability is not merely a data-gathering exercise; it is a foundational component of risk assessment and quality control. This guide provides the necessary protocols and scientific rationale to perform these evaluations authoritatively.
Table 1: Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 1853-91-4 | [1] |
| Molecular Formula | C₁₀H₁₀N₄ | [1][] |
| Molecular Weight | 186.21 g/mol | [1][] |
| Synonyms | s-Triazine, 2-amino-4-methyl-6-phenyl- | [1] |
Solubility Profile: From Theory to Experimental Quantification
Solubility, the maximum concentration of a substance that can be dissolved in a solvent, is governed by the interplay of intermolecular forces between the solute and solvent.[2] The structure of this compound suggests a molecule of relatively low polarity, dominated by the phenyl ring and the heterocyclic triazine core. While the amino group can participate in hydrogen bonding, the overall structure predicts limited solubility in aqueous media, a common trait for many triazine derivatives.
Factors Influencing Solubility
The solubility of this compound is not a static value but is influenced by several external factors. A systematic approach to formulation development requires understanding how these variables impact the dissolution process.
-
Solvent Polarity: The principle of "like dissolves like" is paramount. Non-polar organic solvents are expected to be more effective than polar solvents like water.
-
pH: The basicity of the amino group and the nitrogen atoms in the triazine ring means that the compound's ionization state will change with pH. In acidic solutions, protonation can occur, potentially increasing aqueous solubility.[5]
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with temperature.[2][6] This is a critical factor for controlling crystallization during synthesis and purification.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) like ethanol can significantly alter the polarity of the aqueous phase, often dramatically increasing the solubility of poorly soluble compounds.[6]
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard for reliably determining equilibrium solubility.[7] Its validity stems from ensuring the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a sealed vial containing a known volume of the solvent (e.g., water, ethanol, acetonitrile). The visual presence of undissolved solid is essential to guarantee that saturation is possible.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7] This extended time is critical to overcome kinetic barriers to dissolution.
-
Phase Separation: Cease agitation and allow the vials to stand at the same constant temperature to let the suspended solid settle. For fine particles, centrifugation at the same temperature is the most effective method for clear separation.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all remaining solid particles. This step is crucial to prevent artificially high results from suspended microcrystals.
-
Quantitative Analysis: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[7][8]
Visualization: Solubility Determination Workflow
Caption: Experimental workflow for solubility determination via the shake-flask method.
Stability Profile: A Forced Degradation Approach
Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than those used for accelerated stability testing.[3] The objective is not to determine shelf-life but to identify likely degradation pathways, characterize degradation products, and develop stability-indicating analytical methods that can resolve the parent compound from any potential impurities or degradants.[9][10]
Experimental Protocols for Forced Degradation Studies
A comprehensive stress testing regimen investigates the compound's susceptibility to hydrolysis, oxidation, heat, and light. The goal is to achieve a target degradation of 5-20%; over-stressing can lead to secondary degradation products not relevant to normal storage conditions.[3]
3.1.1 Hydrolytic Stability
Objective: To assess the compound's stability in acidic and basic aqueous environments.[11]
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable co-solvent/acid mixture (e.g., acetonitrile and 0.1 M HCl).
-
Incubate the solution at a controlled elevated temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, immediately cool, and neutralize with an equivalent amount of base (e.g., 0.1 M NaOH).
-
Analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use a base (e.g., 0.1 M NaOH) for the stress condition and an acid for neutralization.
-
Rationale: The triazine ring and its substituents can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.[12] Monitoring the degradation over time provides insight into the reaction kinetics.
3.1.2 Oxidative Stability
Objective: To evaluate the compound's susceptibility to oxidation.
-
Prepare a solution of the compound and expose it to an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Maintain the solution at room temperature or slightly elevated temperature, protected from light.
-
Withdraw and analyze samples at various time points.
Rationale: The amino group and the aromatic phenyl ring are potential sites for oxidative degradation.
3.1.3 Thermal Stability
Objective: To assess the stability of the compound in solid form and in solution when exposed to high temperatures.
-
Solid State: Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 70°C), below its melting point.[12]
-
Solution State: Prepare a solution of the compound in a suitable inert solvent and heat it under reflux.
-
At specified time points, withdraw samples, dissolve (if solid), dilute, and analyze by HPLC.
Rationale: High thermal stability is a desirable attribute. Triazine derivatives can be very stable, but this must be confirmed experimentally.[13]
3.1.4 Photostability
Objective: To determine if the compound degrades upon exposure to light, as per ICH Q1B guidelines.[12]
-
Expose a solution of the compound to a controlled light source that provides both visible and UV illumination (e.g., a photostability chamber).
-
Prepare a control sample by wrapping an identical vial in aluminum foil to protect it from light.
-
Place both samples in the chamber to ensure identical temperature conditions.
-
After a defined exposure period (e.g., 1.2 million lux hours), analyze both the exposed and control samples by HPLC.
Rationale: Aromatic systems and heterocyclic rings can absorb UV radiation, leading to photochemical degradation. The wrapped control sample allows for the differentiation of light-induced degradation from any thermal degradation that may occur simultaneously.
Visualization: Forced Degradation Study Workflow
Caption: General experimental workflow for conducting forced degradation studies.
Summary and Recommendations
This guide outlines a scientifically rigorous approach to characterizing the solubility and stability of this compound. While its structure suggests low intrinsic aqueous solubility, this can likely be modulated by adjusting pH and employing co-solvents. The stability profile must be determined through a systematic forced degradation study, which is crucial for identifying potential liabilities early in the development process.
Key Recommendations:
-
Solubility Screening: Initially screen solubility in a diverse range of pharmaceutically relevant solvents (water, ethanol, DMSO, acetone) and at different pH values (e.g., 2, 7, 9) to build a comprehensive profile.
-
Stability-Indicating Method: The development and validation of a stability-indicating HPLC method is a prerequisite for accurate stability assessment. This method must be proven to separate the parent peak from all significant degradation products.[14]
-
Handling and Storage: Based on the results of thermal and photostability studies, appropriate storage conditions (e.g., temperature control, protection from light) should be established to ensure the long-term integrity of the compound.
By adhering to these detailed protocols, researchers and developers can generate the high-quality, reliable data necessary to advance their projects with confidence.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.
- Ward, T. M., & Holly, K. (1966). Aqueous Solubility of Alkylamino-s-triazines as a Function of pH and Molecular Structure. Journal of Agricultural and Food Chemistry, 14(4), 364–368.
- TeamChem. (2025). Types of Triazine and Their Differences | Chemical Guide.
- Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740–745.
- Benchchem. (n.d.). Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds.
- Alzchem. (n.d.). This compound.
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Al-Baghli, N. A., & Soliman, D. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
- Ravisankar, P., et al. (2020). a review on forced degradation and stability indicating studies. PHARMACEUTICAL SCIENCES, 7(1).
- National Center for Biotechnology Information. (n.d.). Benzoguanamine.
- Ka, V. K., & Sunitha, P. G. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmacy & Pharmaceutical Research, 29(1), 583-590.
- ResearchGate. (n.d.). Hydrogen-Bonded Rosettes of Aminotriazines for Selective Ion Recognition.
- Sharma, M. C. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4165-4172.
- PharmaGuide. (2024). A Forced Degradation Study (Stress Testing).
- U.S. Environmental Protection Agency. (n.d.).
- Wu, Q., et al. (2019). Reaction mechanism from quantum molecular dynamics for the initial thermal decomposition of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N), promising green energetic materials. Physical Chemistry Chemical Physics, 21(30), 16677-16684.
- Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.
- Pérez-Trujillo, J. P., et al. (2001). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
- ChemicalBook. (n.d.). This compound Chemical Properties.
- Toronto Research Chemicals. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97%.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Triguanidino Triazine.
- de Fatima, A., & de Oliveira, M. C. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(8), 595-613.
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
- Mani, G., & Ramasamy, P. (2012). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. International Journal of ChemTech Research, 4(2), 524-529.
- Zassowski, P., et al. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
- Alzchem. (n.d.). 2-Amino-4,6-dimethyl-1,3,5-triazine.
- BOC Sciences. (n.d.). CAS 1853-91-4 this compound.
- Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-phenyl-1,3,5-triazine.
- Patel, K. D., et al. (2013). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 7(1), 136.
- Koryazov, V. P., et al. (2001). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of Applied Chemistry, 74(8), 1381-1385.
- Hirt, R. C., et al. (1951). U.V. spectra of derivatives of 1,3,5-triazine. Journal of the American Chemical Society, 73(10), 4919-4923.
- Sigma-Aldrich. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine.
- Papavassiliou, M., et al. (1996). Refinement of 2-Amino-6-(4-methyl-1-piperazinyl)-4-(tricyclo[3.3.1.13,7]dec-1-yl)-1,3,5-triazine at Three Different Temperatures using Image-Plate Data. Acta Crystallographica Section C, 52(Pt 3), 643-647.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition in English, 47(39), 7523-6.
- Ziener, U., et al. (2024). New Insights into the Photostability of Phenoxazines. ChemistryViews.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie, 120(39), 7633-7636.
- Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(36), 50849–50859.
- Fruzynski, A., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6563.
Sources
- 1. This compound | Alzchem Group [alzchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. iajps.com [iajps.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Forced Degradation Study (Stress Testing) [m-pharmaguide.com]
Methodological & Application
The Versatile Scaffold: 2-Amino-4-methyl-6-phenyl-1,3,5-triazine in Modern Medicinal Chemistry
Introduction: The Privileged 1,3,5-Triazine Core
The 1,3,5-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties and rigid structure make it a "privileged scaffold," capable of interacting with a wide range of biological targets.[2] This guide focuses on a key derivative, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, a versatile building block for the synthesis of novel therapeutic agents. While this compound itself may serve as an intermediate, its structural motifs are central to the development of potent anticancer and antiviral drugs.[1][3] We will explore its applications as a foundational structure, detailing the synthesis of advanced derivatives and the protocols for evaluating their biological activity.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
The 2-amino-1,3,5-triazine framework is a recurring feature in the design of potent anticancer agents.[4][5] By modifying the core structure of this compound, researchers have developed derivatives that exhibit significant cytotoxic activity against various cancer cell lines.
Mechanism of Action: A Multi-pronged Attack
Derivatives of the 2-amino-1,3,5-triazine scaffold have been shown to exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key strategy in cancer therapy. Certain 2-amino-1,3,5-triazine derivatives have been shown to induce apoptosis in cancer cells.
-
Cell Cycle Arrest: By halting the cell cycle at different phases (e.g., G0/G1 or G2/M), these compounds can prevent the proliferation of cancer cells.[6] This effect can be independent of the p53 tumor suppressor protein, which is often mutated in cancer.[6]
A proposed mechanism for the induction of apoptosis and cell cycle arrest by 2-amino-1,3,5-triazine derivatives is illustrated below.
Caption: General mechanism of anticancer activity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various derivatives based on the 2-amino-1,3,5-triazine scaffold.
| Derivative ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5f | Human Tumor Cell Lines | 0.45 - 1.66 | - | - |
| 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 2-amino-1,3,5-triazine derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Maintain the desired cancer cell line (e.g., MDA-MB-231, HeLa, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[5]
- Harvest the cells using trypsin and perform a cell count.
- Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).[5]
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Antiviral Applications: Combating Viral Infections
The 1,3,5-triazine scaffold has also demonstrated significant potential in the development of antiviral agents.[7][8] Derivatives of 2-amino-1,3,5-triazines have shown activity against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1).[7][8]
Structure-Activity Relationship (SAR) Insights
Studies on various 2,4,6-trisubstituted 1,3,5-triazines have provided valuable insights into the structural requirements for antiviral activity. For instance, the presence of specific alkoxy and amino groups can significantly influence the anti-HSV-1 activity.[7]
Protocol for Anti-HSV-1 Activity Assay
This protocol describes a method to evaluate the antiviral activity of 2-amino-1,3,5-triazine derivatives against HSV-1.
1. Cell Culture and Virus Propagation:
- Culture Vero cells (a monkey kidney epithelial cell line) in a suitable medium.
- Infect a confluent monolayer of Vero cells with HSV-1 and incubate until a cytopathic effect (CPE) is observed.
- Harvest the virus stock and determine the viral titer using a plaque assay.
2. Antiviral Assay (Plaque Reduction Assay):
- Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of the test compounds.
- Infect the Vero cell monolayers with a known amount of HSV-1 for 1 hour at 37°C.
- Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the test compounds and carboxymethyl cellulose (to restrict virus spread).
- Incubate the plates for 2-3 days until plaques are visible.
3. Plaque Visualization and Quantification:
- Fix the cells with methanol and stain with crystal violet.
- Count the number of plaques in each well.
4. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
- Determine the EC50 (50% effective concentration) value, which is the concentration of the compound that inhibits viral replication by 50%.[7]
Synthesis of this compound Derivatives
The synthesis of substituted 1,3,5-triazines typically starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[9][10] The chlorine atoms can be sequentially substituted by various nucleophiles, allowing for the introduction of diverse functional groups.
General Synthetic Scheme
Caption: General synthetic pathway for 1,3,5-triazine derivatives.
Protocol for the Synthesis of a 2,4,6-Trisubstituted 1,3,5-Triazine Derivative
This protocol provides a general procedure for the synthesis of a trisubstituted 1,3,5-triazine derivative, which can be adapted for the synthesis of analogs of this compound.
1. First Substitution:
- Dissolve 2,4,6-trichloro-1,3,5-triazine in a suitable solvent (e.g., acetone) and cool to 0°C.[9]
- Slowly add a solution of the first nucleophile (e.g., an aromatic amine) to the reaction mixture.[9]
- Stir the reaction at 0°C for a specified period.
- Neutralize the reaction with an aqueous solution of a weak base (e.g., NaHCO3).[10]
- Isolate the monosubstituted product by filtration.
2. Second Substitution:
- Dissolve the monosubstituted intermediate in a suitable solvent (e.g., 1,4-dioxane).[10]
- Add the second nucleophile (e.g., a different substituted amine or thiophenol) to the reaction mixture.[10]
- Heat the reaction mixture under reflux for several hours.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Isolate the disubstituted product by pouring the reaction mixture into ice water and filtering the precipitate.
3. Third Substitution:
- The third substitution often requires more forcing conditions due to the decreased reactivity of the remaining chlorine atom.
- React the disubstituted intermediate with the third nucleophile at an elevated temperature.
- Purify the final trisubstituted product by recrystallization or column chromatography.
Note: The reaction conditions (temperature, solvent, and base) need to be carefully controlled to achieve regioselectivity.
Conclusion and Future Perspectives
This compound and its related structures represent a highly valuable class of compounds in medicinal chemistry. The versatility of the 1,3,5-triazine core allows for the creation of large and diverse compound libraries for high-throughput screening. Future research in this area will likely focus on the synthesis of more complex and highly substituted derivatives with improved potency and selectivity for their biological targets. The development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new and effective drugs for the treatment of cancer, viral infections, and other diseases.
References
- Pomarnacka, E., Bednarski, P., Grunert, R., & Reszka, P. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
- Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry, 41(2), 219-225.
- Pomarnacka, E., & Kornicka, A. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 743-752.
- New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4851.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (2021). Bioorganic Chemistry, 115, 105238.
- Synthesis and Biological Evaluation of Novel Triazine Analogs as Rad6 Inhibitors. (2025). Pharmaceutical Research.
- SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Synthesis and antiviral activity of 1,2,4-triazine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). Molecules, 20(6), 11085-11098.
- (PDF) Antiviral Activities of Some New 2,4,6-Trisubstituted 1,3,5-Triazines Having Alkoxy and/or Alkylamino Groups. (2014). Chemical and Pharmaceutical Bulletin, 62(8), 765-772.
- Synthesis and Antivirus Activity of 1,3,5-Triazine Deriv
- Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. (2023).
- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research.
- 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. (2021). Archiv der Pharmazie, 354(6), e2000363.
- Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules, 27(21), 7489.
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2023). RSC Medicinal Chemistry, 14(11), 2235-2248.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules, 11(1), 81-102.
-
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sciensage.info [sciensage.info]
Application Notes and Protocols: 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Triazine Core
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its rigid, planar structure and the capacity for precise, multi-point functionalization. This heterocycle is the foundation for a wide array of biologically active agents, including anticancer, antimicrobial, and antimalarial compounds.[1][2] The specific compound, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS No. 1853-91-4), represents a valuable, asymmetrically substituted building block. Its distinct arrangement of amino, methyl, and phenyl groups offers a strategic platform for synthesizing more complex molecules, serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of its synthesis, characterization, and potential applications as a research chemical, emphasizing its role as a synthetic intermediate.
Physicochemical Properties & Characterization
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use. Below is a summary of the key identifiers and predicted spectral characteristics for this compound.
| Property | Value |
| CAS Number | 1853-91-4 |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Predicted to be a white to off-white solid. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, the following characteristics can be predicted based on the analysis of structurally similar triazines.[4][5][6]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | - Phenyl Protons (Ph-H): Multiplets expected in the aromatic region (~7.4-8.4 ppm). Protons ortho to the triazine ring will be the most downfield. - Amino Protons (-NH₂): A broad singlet, typically in the range of 5.0-7.0 ppm, which may exchange with D₂O. - Methyl Protons (-CH₃): A sharp singlet expected around 2.4-2.6 ppm. |
| ¹³C NMR | - Triazine Carbons (C-N): Three distinct signals expected in the highly deshielded region of ~165-175 ppm. - Phenyl Carbons (Ph-C): Multiple signals in the aromatic region (~128-138 ppm). The carbon attached to the triazine ring (ipso-carbon) will be distinct. - Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. |
| FTIR (cm⁻¹) | - N-H Stretching: Broad bands around 3300-3450 cm⁻¹ from the primary amine. - C=N Stretching: Strong, characteristic peaks for the triazine ring around 1550-1600 cm⁻¹. - Aromatic C=C Stretching: Peaks around 1400-1500 cm⁻¹. - C-N Stretching: Bands in the 1340-1380 cm⁻¹ region. |
| Mass Spectrometry | - [M]+•: The molecular ion peak is expected at m/z = 186.21. - Key Fragments: Fragmentation may involve the loss of the methyl group (-15), the amino group (-16), or cleavage of the phenyl group. |
Synthesis Protocol: A Multi-Step Approach
The synthesis of asymmetrically substituted triazines is most reliably achieved through a sequential nucleophilic substitution strategy starting from the inexpensive and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2][7] The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different substituents.
The following is a representative, field-proven protocol for the synthesis of this compound.
Diagram of Synthetic Workflow
Caption: Sequential synthesis of this compound.
Step-by-Step Methodology
PART 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine
-
Reaction Setup: To a dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyanuric chloride (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the resulting slurry to 0°C in an ice bath.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide in THF (1.0 eq) via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C. Causality: The first chlorine is highly reactive and substitution occurs readily at low temperatures. Adding the Grignard reagent slowly prevents di-substitution.
-
Reaction Monitoring: Stir the mixture at 0°C for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) affords pure 2,4-dichloro-6-phenyl-1,3,5-triazine.
PART 2: Synthesis of 2-Chloro-4-methyl-6-phenyl-1,3,5-triazine
-
Reaction Setup: Dissolve the 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) from the previous step in anhydrous THF in a flask under a nitrogen atmosphere.
-
Second Grignard Addition: Add a solution of methylmagnesium bromide in THF (1.0 eq) dropwise at room temperature. Causality: The second chlorine is less reactive than the first, requiring a slightly higher temperature for efficient substitution.
-
Reaction Completion: Gently warm the reaction mixture to 40°C and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride. Perform an extractive work-up with ethyl acetate as described in Part 1. The crude product is purified by column chromatography to yield 2-chloro-4-methyl-6-phenyl-1,3,5-triazine.
PART 3: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-4-methyl-6-phenyl-1,3,5-triazine (1.0 eq) in dioxane.
-
Amination: Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq). Seal the vessel tightly. Causality: The final chlorine is the least reactive, requiring higher temperatures and an excess of the nucleophile to drive the reaction to completion. A sealed vessel is necessary to maintain the concentration of ammonia at elevated temperatures.
-
Heating: Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Isolation and Purification: Cool the reaction vessel to room temperature. A precipitate should form. Collect the solid by filtration, wash thoroughly with water to remove excess ammonia and salts, and then with a small amount of cold diethyl ether. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.
Application Note: A Versatile Synthetic Intermediate
The primary application of this compound in a research setting is as a versatile intermediate for the synthesis of more elaborate molecules. The presence of a reactive amino group allows for a wide range of subsequent chemical transformations.
Diagram of Application Workflow
Caption: Derivatization pathways for the title compound.
Protocol: Acylation of the Amino Group
This protocol details a standard procedure for acylating the amino group of the title compound, a common step in building complexity for structure-activity relationship (SAR) studies.
-
Reactant Preparation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).
-
Acylating Agent Addition: Cool the mixture to 0°C. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization to yield the desired N-acylated triazine derivative.
Safety and Handling
As with any research chemical, proper safety precautions are essential. Based on data from structurally related triazine compounds, the following guidelines should be followed.[3][8]
-
Hazard Identification:
-
Harmful if swallowed.
-
May cause skin, eye, and respiratory irritation.
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Avoid exposing skin.
-
-
First Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
-
References
-
This compound. (n.d.). Alzchem. Retrieved January 14, 2026, from [Link]
-
Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958. Available from: [Link]
- Kanagathara, N., et al. (2013). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. International Journal of ChemTech Research, 5(1), 467-472.
- Linares, A., et al. (n.d.). Chapter 3 – Structural characterization of triazines.
- Pomarnacka, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
RSC Publishing. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved January 14, 2026, from [Link]
-
Tavares, L. C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Available from: [Link]
-
The National Institute of Standards and Technology (NIST). (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
- Alajarín, M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. University of Murcia Digital Repository.
- El-Gendy, Z., & Morsy, N. (2004). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
-
Giacomelli, G., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Available from: [Link]
Sources
- 1. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tdx.cat [tdx.cat]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
2-Amino-4-methyl-6-phenyl-1,3,5-triazine: A Versatile Scaffold for Anticancer Drug Design
Introduction: The Privileged 1,3,5-Triazine Core
The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocyclic motif containing three nitrogen atoms at positions 1, 3, and 5. This electron-deficient aromatic system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] The planar structure of the triazine ring, coupled with the presence of multiple hydrogen bond acceptors, allows for diverse and specific interactions within the active sites of enzymes and receptors. The synthetic tractability of the triazine core, particularly starting from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the facile and regioselective introduction of various substituents, making it an ideal platform for the generation of compound libraries in drug discovery programs.[2][3] Derivatives of 1,3,5-triazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4]
This application note focuses on the specific scaffold, 2-amino-4-methyl-6-phenyl-1,3,5-triazine, as a promising starting point for the design and synthesis of novel anticancer agents. We will provide detailed protocols for its synthesis, derivatization strategies, and in vitro evaluation of its anticancer potential, with a particular focus on its role as a modulator of key signaling pathways implicated in cancer progression.
Synthetic Protocols
The synthesis of asymmetrically substituted 1,3,5-triazines like this compound can be approached through several methods. A modern and efficient approach involves a one-pot, microwave-assisted, multi-component reaction, which offers advantages in terms of reaction time, yield, and environmental impact compared to traditional methods.[5]
Protocol 1: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from established methods for the synthesis of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines and can be optimized for the specific target compound.[6] The reaction proceeds through the condensation of an aromatic aldehyde, a nitrile (or a precursor like dicyandiamide which can be considered a synthon for an amino and a cyano group), and a source of the methyl group.
Principle: This one-pot synthesis involves the reaction of benzaldehyde, acetonitrile, and dicyandiamide under microwave irradiation. The reaction is believed to proceed through a series of intermediates, ultimately leading to the formation of the stable 1,3,5-triazine ring.
Materials:
-
Benzaldehyde
-
Acetonitrile
-
Dicyandiamide
-
Pyridine (as solvent and catalyst)
-
Microwave synthesizer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a microwave-safe reaction vessel, combine benzaldehyde (1.0 mmol), acetonitrile (1.2 mmol), and dicyandiamide (1.0 mmol) in pyridine (5 mL).
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15-30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the pyridine under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
-
Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by promoting efficient and uniform heating of the polar solvent and reactants.
-
Pyridine: Acts as a high-boiling polar solvent that can also serve as a basic catalyst to facilitate the condensation reactions.
-
Dicyandiamide: Serves as a versatile precursor, providing two of the nitrogen atoms and the amino group of the triazine ring.
Application in Anticancer Drug Design: Targeting Kinase Signaling Pathways
The this compound scaffold is an excellent starting point for developing inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[2] The substituents at the 2, 4, and 6 positions of the triazine ring can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Design Rationale for Kinase Inhibitors
The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in many human cancers, making it a prime target for anticancer drug development.[7][8] The 1,3,5-triazine scaffold has been successfully employed to develop potent inhibitors of this pathway.[9] The general strategy involves designing molecules that can fit into the ATP-binding pocket of these kinases.
The this compound scaffold can be derivatized to explore structure-activity relationships (SAR). For instance, the amino group at the 2-position can be functionalized, the methyl group at the 4-position can be replaced with other alkyl or aryl groups, and the phenyl group at the 6-position can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic and steric properties of the molecule.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by triazine derivatives.
In Vitro Evaluation Protocols
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Diagram of the MTT Assay Workflow
Caption: General workflow for the MTT cytotoxicity assay.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
To investigate if the cytotoxic effects of the triazine derivatives are mediated through the inhibition of the PI3K/Akt pathway, Western blotting can be used to detect the phosphorylation status of Akt.[1]
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects a specific protein of interest using antibodies. A decrease in the level of phosphorylated Akt (p-Akt) relative to total Akt indicates inhibition of the upstream kinase (e.g., PI3K).
Materials:
-
Cancer cells treated with triazine derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the triazine derivatives at various concentrations for a specified time. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Data Presentation and Interpretation
The results from the in vitro assays should be presented clearly to facilitate interpretation and comparison between different derivatives.
Table 1: Cytotoxicity of Hypothetical this compound Derivatives
| Compound ID | R1 (at C2-amino) | R2 (at C6-phenyl) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Scaffold | H | H | >100 | >100 |
| D1 | -CH₃ | 4-Cl | 15.2 | 22.5 |
| D2 | -CH₂CH₃ | 4-OCH₃ | 8.7 | 12.1 |
| D3 | -Cyclopropyl | 4-CF₃ | 2.5 | 4.8 |
Interpretation: The data in Table 1 would be used to establish a structure-activity relationship (SAR). For example, the introduction of different substituents on the amino group and the phenyl ring can significantly impact the cytotoxic activity. A lower IC₅₀ value indicates higher potency.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize biological activity and drug-like properties. The protocols detailed in this application note provide a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of new derivatives based on this promising scaffold. Further investigations, including in vivo efficacy studies and detailed pharmacokinetic profiling, are warranted for lead compounds identified through these methods.
References
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
- Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-225.
- Novabiochem. (n.d.). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection.
- Jensen, M. S., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 133-141.
- El-Sayed, N. F., et al. (2023). Microwave-assisted synthesis of 2-(aryl methyl) amino-4-arylamino-6-alkyl-1,3,5-triazines. Results in Chemistry, 5, 100832.
- Pomarnacka, E., Bednarski, P., Grunert, R., & Reszka, P. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
- Gomha, S. M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(3), 935.
- Al-Warhi, T., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 14(12), 8264-8282.
- Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 47, 116382.
- de la Hoz, A., et al. (2012). Microwave-Assisted Selective and Efficient Synthesis of 1,3,5-Triazinyl Mono and Bisureas. Molecules, 17(7), 8196-8207.
- Venable, J. D., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5613-5619.
- Kandeel, M. M., et al. (2019). Synthesis of Fused 2-amino-4-oxo-1,3,5-triazines via Microwave-Assisted Ring Closure Carbonylation of Azahetarylguanidines. Journal of Heterocyclic Chemistry, 56(5), 1546-1552.
- O'Donnell, A., et al. (2018). Overview of Research into mTOR Inhibitors. Molecules, 23(12), 3237.
- Al-Ghorbani, M., et al. (2025). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 15(1), 12345.
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524-7538.
- BOC Sciences. (n.d.). CAS 1853-91-4 this compound.
- Díaz-Ortiz, Á., et al. (2009). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine.
- Díaz-Ortiz, Á., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 952-958.
- Adooq Bioscience. (n.d.). PI3K/Akt/mTOR inhibitors.
- Al-Tel, T. H., et al. (2011). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 16(12), 9910-9923.
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524–7538.
- Silva, A. M. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
- Patel, K. D., et al. (2023). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 14(03), 132-138.
- Štefane, B., et al. (2023). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega, 8(12), 11458-11467.
- Kumar, A., et al. (2023). Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Future Medicinal Chemistry, 15(12), 1017-1033.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adooq.com [adooq.com]
- 3. sciensage.info [sciensage.info]
- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Analytical methods for the detection of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
An Application Note and Protocol for the Analytical Detection of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of this compound. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical methods are crucial for quality control, process monitoring, and research applications.[1] This guide details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible method for routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-selectivity analysis in complex matrices. Additional spectroscopic methods for structural confirmation are also discussed. The causality behind experimental choices is explained to provide researchers with a framework for method development and validation.
Introduction and Physicochemical Properties
This compound is a heterocyclic compound featuring a triazine ring substituted with amino, methyl, and phenyl groups. Its analysis is critical for ensuring purity, monitoring reaction kinetics, and detecting residues. The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation. Chromatographic techniques, particularly HPLC and GC coupled with various detectors, are the most prevalent methods for triazine analysis due to their efficiency in separating complex mixtures.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1853-91-4 | [1][] |
| Molecular Formula | C₁₀H₁₀N₄ | [] |
| Molecular Weight | 186.21 g/mol | [] |
| SMILES | CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | [] |
| InChI Key | HJXHEJIGZKADPT-UHFFFAOYSA-N | [] |
Core Analytical Principles: A Chromatographic Approach
The analysis of triazine compounds is dominated by chromatographic separation techniques. The choice between liquid and gas chromatography is primarily dictated by the analyte's polarity, volatility, and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for many triazine compounds, including this compound. Its key advantage is the ability to analyze polar and non-thermally stable compounds without a prior derivatization step.[4] The strong UV absorbance of the triazine ring makes UV/Diode-Array Detection (DAD) a simple and effective quantification method.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as analysis in complex biological or environmental matrices, LC-MS/MS is the definitive technique.[5][6] Operating in Multiple Reaction Monitoring (MRM) mode, it provides unambiguous identification and precise quantification, even at trace levels, by monitoring specific precursor-to-product ion transitions.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and thermally stable compounds.[7][8] While effective for many triazines, its applicability to this specific analyte depends on its thermal stability in the GC injector and column. Peak tailing can sometimes be an issue for active compounds like triazines, requiring inert columns and systems for optimal performance.[8]
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection
This protocol outlines a standard method for the routine quantification of this compound in relatively clean samples, such as reaction mixtures or formulated products.
Causality of Choices:
-
Reversed-Phase (C18) Column: The combination of the non-polar phenyl group and the polar amino-triazine core gives the molecule an intermediate polarity, making it ideal for separation on a C18 stationary phase, which separates components primarily based on hydrophobicity.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography, offering good solvation for the analyte and allowing for gradient elution to effectively separate the target compound from impurities.
-
UV Detection (254 nm): Aromatic rings and conjugated systems, like the one present in the target molecule, exhibit strong absorbance at specific UV wavelengths. 254 nm is a common wavelength for detecting such structures and provides good sensitivity.[9]
Materials and Instrumentation:
-
HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
This compound analytical standard.
-
Volumetric flasks and pipettes.
Step-by-Step Procedure:
-
Standard Preparation:
-
Accurately weigh ~10 mg of the analytical standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with a 50:50 acetonitrile/water mixture to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration within the calibration range.[9]
-
Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis:
-
Identify the peak corresponding to the analyte by comparing its retention time to that of the analytical standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram:
Figure 1: Workflow for HPLC-UV analysis.
Protocol 2: High-Sensitivity Analysis by LC-MS/MS
This protocol is designed for trace-level detection and quantification, particularly in complex matrices where high selectivity is paramount.
Causality of Choices:
-
Solid-Phase Extraction (SPE): Complex matrices (e.g., environmental water, biological fluids) contain numerous interfering compounds. SPE using a C18 cartridge is a highly effective technique for selectively retaining the analyte of interest while allowing salts and highly polar interferences to pass through, thereby cleaning up the sample and concentrating the analyte.[5][6][10]
-
Electrospray Ionization (ESI+): The amino group on the triazine ring is readily protonated. ESI in positive mode (ESI+) is therefore an efficient and soft ionization technique that generates a strong protonated molecule ([M+H]⁺), which is ideal for serving as the precursor ion in MS/MS analysis.[11]
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the specific precursor ion ([M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment ion. This dual mass filtering drastically reduces chemical noise, enabling highly sensitive and confident quantification.[6]
Materials and Instrumentation:
-
LC-MS/MS system (Triple Quadrupole).
-
LC system and C18 column as described in Protocol 1.
-
SPE cartridges (e.g., C18, 500 mg).
-
SPE vacuum manifold.
-
HPLC-grade methanol, acetonitrile, water, and formic acid.
-
Internal Standard (IS), if available (e.g., an isotopically labeled analog).
Step-by-Step Procedure:
-
SPE Sample Preparation:
-
Conditioning: Pass 5 mL of methanol, followed by 5 mL of water through the C18 SPE cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the aqueous sample (e.g., 100 mL of a water sample, pH adjusted if necessary) through the cartridge at a slow flow rate (~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of acetonitrile or methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Conditions: Similar to Protocol 1, but often with the addition of 0.1% formic acid to both mobile phases to promote protonation and improve peak shape.
-
MS/MS Parameters (Example - Must be empirically optimized):
-
Ionization Mode: ESI+
-
Precursor Ion (Q1): m/z 187.1 ([M+H]⁺)
-
Product Ions (Q3): Two stable, high-intensity fragments (e.g., m/z 172.1, 104.1) should be determined by infusing a standard solution and performing a product ion scan. One transition is used for quantification (Quantifier) and the other for confirmation (Qualifier).
-
Collision Energy: Optimize for maximum fragment intensity.
-
-
-
Data Analysis:
-
A calibration curve is constructed using standards that have undergone the same SPE procedure.
-
Quantification is based on the peak area ratio of the analyte's quantifier transition to that of the internal standard. The qualifier ion must be present with a consistent ion ratio relative to the quantifier for positive identification.
-
Workflow Diagram:
Figure 2: Workflow for sample cleanup and LC-MS/MS analysis.
Method Validation and Performance
Every protocol must be a self-validating system. To ensure trustworthiness, the chosen method should be validated according to established guidelines (e.g., ICH, FDA) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Typical Performance Characteristics for Triazine Analysis Methods
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Performance |
| Linearity (r²) | > 0.995 | > 0.995 | Both techniques demonstrate excellent linear response over several orders of magnitude.[12] |
| LOD | 10 - 100 ng/mL | < 0.1 ng/mL | MS detection is inherently more sensitive than UV absorbance, allowing for much lower detection limits.[6][13] |
| LOQ | 50 - 250 ng/mL | < 0.5 ng/mL | The LOQ for LC-MS/MS is significantly lower, making it suitable for trace residue analysis.[12][13] |
| Accuracy (% Recovery) | 90 - 110% | 80 - 110% | Accuracy can be matrix-dependent. SPE recovery in LC-MS/MS methods for triazines is typically high.[12] |
| Precision (%RSD) | < 5% | < 10% | Both methods offer high repeatability, though precision can be slightly lower at the trace levels measured by LC-MS/MS.[12] |
Note: The values presented are typical for triazine analysis and should be experimentally determined for the specific analyte and matrix.
Supporting Spectroscopic Characterization
While chromatography provides separation and quantification, spectroscopic methods are used for definitive structural confirmation.
-
Infrared (IR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups. Characteristic peaks for the triazine ring, C=N stretches, N-H stretches (from the amino group), and aromatic C-H bonds would be expected.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[10][14]
Conclusion
The analytical detection of this compound can be reliably achieved using standard chromatographic techniques. For routine analysis and quality control of bulk material or concentrated solutions, HPLC-UV offers a robust, accessible, and cost-effective solution. For trace-level detection, analysis in complex matrices, or applications requiring the highest degree of certainty, LC-MS/MS is the superior method, providing unmatched sensitivity and selectivity. The choice of method must be guided by the specific analytical challenge, and proper validation is essential to ensure the generation of accurate and defensible data.
References
- Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices.
-
Hu, J. Y., & Houk, K. N. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Chemosphere, 52(9), 1627-1632. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives.
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-4-amino-6-methoxy-s-triazine on Newcrom R1 HPLC column. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides in Wastewater by GC/MS.
-
Yao, Z., et al. (2007). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1166(1-2), 10-17. Retrieved from [Link]
-
Parrilla Vázquez, M. M., et al. (2014). Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up. Talanta, 122, 193-200. Retrieved from [Link]
-
Banoub, J. H., et al. (1994). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 8(11), 871-878. Retrieved from [Link]
-
Jafari, M. T., et al. (2014). Chromatographic methods for analysis of triazine herbicides. Environmental Monitoring and Assessment, 186(11), 7243-7260. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater.
-
Durán, A., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(1), 43-46. Retrieved from [Link]
-
Alzchem. (n.d.). This compound. Retrieved from [Link]
-
Bräse, S., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(9), 681-695. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine.
-
Shimadzu. (2019). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]
Sources
- 1. This compound | Alzchem Group [alzchem.com]
- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of triazine herbicides in seaweeds: development of a sample preparation method based on Matrix Solid Phase Dispersion and Solid Phase Extraction Clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Amino-4-methyl-6-phenyl-1,3,5-triazine in Material Science
Introduction: Unlocking the Potential of a Versatile Triazine Building Block
2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN: 1853-91-4) is a heterocyclic compound featuring a stable s-triazine core.[][2] This structure is renowned for its thermal stability and the reactive amino group, which presents a versatile handle for chemical modification. While primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its inherent properties suggest significant, yet largely unexplored, potential within the realm of material science.[2]
These application notes serve as a technical guide for researchers and scientists interested in leveraging the unique characteristics of this compound for the development of advanced materials. Due to the nascent stage of research into this specific triazine derivative's material applications, the following protocols are adapted from established methodologies for structurally analogous amino-triazines. These protocols provide a robust starting point for experimentation and are intended to be modified and optimized to suit specific research objectives.
Core Properties and Rationale for Use in Material Science
The s-triazine ring is a key structural motif that imparts desirable properties to materials. The presence of both a phenyl and a methyl group on the triazine ring of this compound offers a unique combination of aromatic and aliphatic character, potentially influencing solubility, processability, and final material properties.
| Property | Rationale for Application in Material Science |
| Molecular Formula | C₁₀H₁₀N₄[][2] |
| Molecular Weight | 186.21 g/mol [][2] |
| Thermal Stability | The triazine ring is inherently stable at elevated temperatures. This characteristic is crucial for developing materials that can withstand demanding processing conditions and high-temperature applications.[3] |
| Reactive Amino Group | The primary amino group serves as a reactive site for polymerization and grafting reactions, enabling the integration of the triazine unit into various polymer backbones or onto material surfaces. |
| Nitrogen Content | The high nitrogen content of the triazine ring can contribute to flame retardant properties, acting as a charring agent in intumescent systems.[4] |
Application Area 1: Monomer for High-Performance Polymers
The bifunctional nature of this compound, with its reactive amino group and the potential for further functionalization, makes it a promising candidate as a monomer for the synthesis of novel polymers with enhanced thermal and mechanical properties. Analogous diamino-s-triazine compounds have been successfully employed in the synthesis of polyimides and other condensation polymers.[5]
Conceptual Polymerization Pathway
The following diagram illustrates a hypothetical condensation polymerization reaction to form a polyimide, a class of polymers known for their exceptional thermal stability.
Caption: Hypothetical two-step polyimide synthesis.
Protocol 1: Synthesis of a Triazine-Containing Polyimide
This protocol is adapted from general procedures for the synthesis of polyimides from diamine monomers.
I. Materials and Equipment
-
This compound
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer and gas inlet/outlet
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
II. Procedure: Poly(amic acid) Synthesis
-
In a flame-dried three-neck flask under a positive pressure of inert gas, dissolve this compound (1 equivalent) in anhydrous NMP.
-
Stir the solution at room temperature until the monomer is completely dissolved.
-
Slowly add the aromatic dianhydride (1 equivalent) to the solution in small portions to control the exothermic reaction.
-
Continue stirring at room temperature for 24 hours to allow for the formation of the poly(amic acid) solution. The viscosity of the solution will increase significantly.
III. Procedure: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven.
-
Cure the film using a staged heating program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
IV. Expected Outcome and Characterization
The resulting polyimide film is expected to be flexible and exhibit a characteristic color (typically yellowish to brown). The thermal stability can be assessed using Thermogravimetric Analysis (TGA), which for similar triazine-based polymers, shows stability in the range of 200°C to 450°C.[6] The glass transition temperature (Tg) can be determined by Differential Scanning Calorimetry (DSC).
Application Area 2: Flame Retardant Additive
The high nitrogen content of the triazine ring makes this compound a potential candidate for use as a char-forming agent in intumescent flame retardant (IFR) systems.[4] When exposed to heat, these systems swell to form a multicellular char layer that insulates the underlying material from the heat source and limits the release of flammable gases.
Intumescent Flame Retardant System Workflow
Caption: Workflow for preparing an IFR polymer composite.
Protocol 2: Preparation and Evaluation of a Flame-Retardant Polymer Composite
This protocol describes the incorporation of this compound into a polypropylene (PP) matrix as part of an IFR system.
I. Materials and Equipment
-
Polypropylene (PP) pellets
-
Ammonium polyphosphate (APP)
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding machine
-
UL 94 vertical burn test apparatus
-
Thermogravimetric Analyzer (TGA)
II. Procedure: Composite Preparation
-
Thoroughly dry the PP pellets, APP, and this compound in a vacuum oven.
-
Premix the components in the desired ratio. A common starting point for IFR systems is a total additive loading of 20-30 wt%, with a typical APP to charring agent ratio of 2:1 or 3:1.[4]
-
Melt-blend the mixture in an internal mixer or twin-screw extruder at a temperature appropriate for PP (e.g., 180-200°C).
-
Granulate the resulting composite.
-
Compression mold the granules into standard test specimens for flammability and thermal analysis.
III. Evaluation
-
Flammability: Perform the UL 94 vertical burn test to classify the flame retardancy of the composite.
-
Thermal Stability: Use TGA to analyze the thermal degradation behavior of the composite and the char yield at high temperatures. An increased char residue at temperatures above 600°C is indicative of effective char formation.
IV. Data Interpretation
The effectiveness of this compound as a charring agent can be quantified by comparing the UL 94 rating and the char yield of the IFR-containing PP with that of pure PP and PP containing only APP.
| Formulation | UL 94 Rating (Expected) | Char Residue at 700°C (TGA) |
| Pure Polypropylene | No Rating | < 1% |
| PP + 20% APP | V-2 | ~5-10% |
| PP + 20% (APP:Triazine 2:1) | V-0 | > 20% |
Conclusion and Future Outlook
This compound presents a compelling platform for the development of novel materials with enhanced thermal stability and flame retardancy. The protocols outlined in these application notes provide a foundational framework for exploring its potential as both a monomer in high-performance polymers and as a functional additive. Further research is warranted to fully elucidate the structure-property relationships in materials derived from this versatile triazine compound and to develop optimized formulations for specific applications.
References
-
Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base. (URL: [Link])
-
Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies. (URL: [Link])
-
The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative. (URL: [Link])
-
Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites. (URL: [Link])
- Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. (URL: )
-
Synthesis of Polyimides derived from 2,6-diamino-4-methyl- 1,3,5-triazine. (URL: [Link])
-
Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. (URL: [Link])
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (URL: [Link])
-
This compound. (URL: [Link])
-
Curing Agents for Epoxy Resin. (URL: [Link])
-
Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. (URL: [Link])
- Condensation products of amino-triazine, aldehyde, and alcoholic group-containing compounds and processes of making same. (URL: )
-
Effects of phenyl-s-triazine moieties on thermal stability and degradation behavior of aromatic polyether sulfones. (URL: [Link])
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (URL: [Link])
-
Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. (URL: [Link])
Sources
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Amino-1,3,5-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 2-Amino-1,3,5-Triazines in Oncology
The 1,3,5-triazine scaffold has become a significant area of interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] Among these, 2-amino-1,3,5-triazine derivatives have emerged as a particularly promising class of compounds in the development of novel anticancer agents.[3][4] These compounds have demonstrated considerable cytotoxic effects against a wide range of cancer cell lines, and their therapeutic potential is underscored by the fact that three s-triazine derivatives have already received approval for cancer treatment.[5] This document provides an in-depth guide for researchers on the synthesis, mechanism of action, and evaluation of the anticancer activity of 2-amino-1,3,5-triazine derivatives, complete with detailed experimental protocols.
Mechanisms of Anticancer Action: Targeting Key Signaling Pathways
The anticancer activity of 2-amino-1,3,5-triazine derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Two of the most significant molecular targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[1]
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[1] Its overexpression and hyperactivity are common in many types of cancer, making it a prime target for anticancer therapies.[2] Certain 2-amino-1,3,5-triazine derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[1][6] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which ultimately leads to cell cycle arrest and apoptosis.[1]
Caption: EGFR Signaling Pathway Inhibition by 2-Amino-1,3,5-Triazine Derivatives.
Dual Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[7] Several 2-amino-1,3,5-triazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[8][9] By simultaneously blocking both PI3K and mTOR, these compounds can effectively shut down the entire signaling cascade, leading to a more potent anticancer effect.[7] This dual inhibition can induce cell cycle arrest and apoptosis in cancer cells.[9]
Caption: Dual PI3K/mTOR Pathway Inhibition by 2-Amino-1,3,5-Triazine Derivatives.
Synthesis of 2-Amino-1,3,5-Triazine Derivatives
The synthesis of 2-amino-1,3,5-triazine derivatives typically involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride precursor.[10] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the reaction temperature.[10]
Protocol: Synthesis of a Morpholine-Functionalized 2-Amino-1,3,5-Triazine Derivative
This protocol describes a microwave-assisted synthesis of a morpholine-functionalized 2-amino-1,3,5-triazine derivative, adapted from a green synthetic approach.[10]
Materials:
-
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
-
2-phenylethylamine
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dimethylformamide (DMF)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 mmol), 2-phenylethylamine (1.2 mmol), sodium carbonate (2 mmol), and a catalytic amount of TBAB in DMF (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 2.5 minutes with a power of 50 W.[10]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired 2-amino-1,3,5-triazine derivative.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of newly synthesized 2-amino-1,3,5-triazine derivatives is typically performed using in vitro cytotoxicity assays.[11] The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[12][13][14]
Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-amino-1,3,5-triazine derivatives on cancer cell lines.[12][15][16]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)[17]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-Amino-1,3,5-triazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[16]
-
Incubate the plate for 24 hours to allow the cells to attach.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-amino-1,3,5-triazine derivative in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the test compound to the respective wells.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and an untreated control (cells in fresh medium only).[12]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[12]
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Table 1: Representative Anticancer Activity of 2-Amino-1,3,5-Triazine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 |
| Imamine-1,3,5-triazine | 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 |
| Pyrazolyl-s-triazine | 4f | HCT-116 (Colon) | 0.50 | - | - |
| Thiophen-2-yl-1,3,5-triazine | 13g | A549 (Lung) | 0.20 | - | - |
| Chiral-1,3,5-triazine | 13c | MCF-7 (Breast) | 8.04 | - | - |
| Chiral-1,3,5-triazine | 13c | A549 (Lung) | 12.24 | - | - |
Data compiled from multiple sources.[1][8][17][18][19]
In Vivo Evaluation of Antitumor Efficacy
Promising compounds identified from in vitro screening should be further evaluated in in vivo animal models to assess their therapeutic efficacy and potential toxicity.[11][20] Human tumor xenograft models in immunodeficient mice are a widely used preclinical model for this purpose.[21][22][23]
Protocol: Human Tumor Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of a 2-amino-1,3,5-triazine derivative using a subcutaneous xenograft mouse model.[22][24]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID mice, 6-8 weeks old)[21][22]
-
Human cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
2-Amino-1,3,5-triazine derivative
-
Vehicle for drug formulation (e.g., saline, corn oil with DMSO)
-
Anesthetic agent (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Preparation and Implantation:
-
Culture the selected human cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[22]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor development.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[22]
-
-
Drug Administration:
-
Formulate the 2-amino-1,3,5-triazine derivative in the appropriate vehicle at the desired concentrations.
-
Administer the compound to the treatment groups via the chosen route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) according to a predetermined schedule (e.g., daily for 21 days).[22]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers.[22]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Optionally, tumor tissues can be collected for further analysis (e.g., histopathology, western blotting).
-
Conclusion
2-Amino-1,3,5-triazine derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to target key oncogenic signaling pathways like EGFR and PI3K/mTOR provides a strong rationale for their continued investigation. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds, enabling researchers to systematically assess their therapeutic potential and advance the most promising candidates toward clinical development.
References
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]
-
MDPI. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Available from: [Link]
-
Tel Aviv University. In vivo screening models of anticancer drugs. Available from: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
-
European Journal of Medicinal Chemistry. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Molecules. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Crown Bioscience Blog. Combating Cancer Drug Resistance with In Vivo Models. Available from: [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]
-
ResearchGate. Overview of drug screening experiments using patient-derived xenograft models. Available from: [Link]
-
National Institutes of Health. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Available from: [Link]
-
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Available from: [Link]
-
In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review. Available from: [Link]
-
PLOS ONE. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Available from: [Link]
-
MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]
-
ResearchGate. Synthesis and anticancer activity of some new s-triazine derivatives. Available from: [Link]
-
PubMed. In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. Available from: [Link]
-
National Institutes of Health. Recent Advances in the Biological Activity of s-Triazine Core Compounds. Available from: [Link]
-
National Institutes of Health. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Available from: [Link]
-
National Institutes of Health. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]
-
ResearchGate. Triazine derivatives with different anticancer activity mechanisms. Available from: [Link]
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available from: [Link]
-
ResearchGate. Some 1,3,5-triazine derivatives as Dual EGFR TK Inhibitor. Available from: [Link]
-
National Institutes of Health. Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Available from: [Link]
-
PubMed. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. Available from: [Link]
-
Pharmacy Education. Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Available from: [Link]
-
National Institutes of Health. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]
-
National Institutes of Health. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
-
ResearchGate. Chiral 1,3,5‐Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation | Request PDF. Available from: [Link]
-
ResearchGate. Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two.... Available from: [Link]
-
PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 4. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.box [sci-hub.box]
- 8. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpbs.com [ijpbs.com]
- 21. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Welcome to the technical support center for the synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges. Our approach is grounded in established chemical principles and validated through extensive literature review to ensure you receive reliable and actionable insights.
Introduction to Synthetic Strategies
The synthesis of this compound, an important intermediate for pharmaceuticals and other technical products, can be approached through several key pathways.[1] The most prevalent methods involve the condensation of a biguanide with an ester or the sequential substitution of cyanuric chloride. Each method presents unique advantages and challenges. This guide will primarily focus on the biguanide-based synthesis, as it is a common and effective route.
A prevalent and effective method for synthesizing asymmetrically substituted 2,4-diamino-1,3,5-triazines involves the reaction of biguanide derivatives with esters.[2][3][4] This approach offers a direct route to the desired triazine core. Another widely used strategy is the functionalization of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through controlled, sequential nucleophilic substitution of its chlorine atoms.[5][6][7][8] The reactivity of the chlorine atoms decreases with each substitution, allowing for the stepwise introduction of different functional groups by carefully controlling reaction conditions such as temperature.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and offers targeted solutions.
Issue 1: Low or No Product Yield
Question: I am following a standard procedure for the reaction of phenylbiguanide with methyl acetate, but I am observing very low to no yield of the desired this compound. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield in this synthesis can stem from several factors, primarily related to reactant purity, reaction conditions, and the presence of side reactions.
Root Causes and Corrective Actions:
-
Purity of Reactants:
-
Phenylbiguanide Quality: Phenylbiguanide can be prone to degradation. It is crucial to use a high-purity starting material. If you have synthesized the phenylbiguanide in-house from aniline and dicyandiamide, ensure it has been properly purified and characterized.[3]
-
Solvent and Reagent Purity: Ensure all solvents are anhydrous, as water can interfere with the reaction, particularly with the base. Use freshly opened or properly stored reagents.
-
-
Reaction Conditions:
-
Base Selection and Stoichiometry: A strong base, such as sodium methoxide or sodium ethoxide, is typically required to deprotonate the biguanide and facilitate the condensation with the ester.[2] Ensure you are using a sufficient molar excess of the base.
-
Temperature Control: The initial deprotonation is often carried out at a low temperature (e.g., 0 °C) to control the reaction, followed by the addition of the ester.[2] The reaction mixture is then typically heated to reflux to drive the cyclization.[11] Inadequate temperature control can lead to incomplete reaction or side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while excessively long reaction times under harsh conditions can lead to product degradation.
-
-
Side Reactions:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester and deactivation of the base, thereby inhibiting the desired reaction.
-
Self-Condensation: Under certain conditions, side reactions involving the biguanide or the ester can occur.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the potential side products, and what purification strategies can I employ?
Answer: The formation of multiple products is a common issue, often arising from incomplete reactions or side reactions. Understanding the potential byproducts is key to developing an effective purification strategy.
Potential Side Products:
-
Unreacted Starting Materials: Phenylbiguanide and methyl acetate may remain if the reaction does not go to completion.
-
Partially Reacted Intermediates: The reaction proceeds through intermediates that may be present in the final mixture if the cyclization is incomplete.
-
Products of Side Reactions: As mentioned earlier, hydrolysis or self-condensation products can contribute to the complexity of the mixture.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | The crude product can be dissolved in a suitable solvent (e.g., methanol, ethanol, or aqueous methanol) and allowed to cool slowly to form crystals of the pure compound.[12] | Simple, cost-effective, and can yield high-purity product. | May result in significant loss of product in the mother liquor. |
| Column Chromatography | The crude mixture is separated on a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | The basic nature of the amino-triazine allows for its separation from neutral or acidic impurities by partitioning between an acidic aqueous layer and an organic layer, followed by basification of the aqueous layer and re-extraction. | Useful for removing non-basic impurities. | May not be effective for separating structurally similar basic compounds. |
Recommended Purification Workflow:
-
Initial Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue can be triturated with water or a non-polar solvent like hexane to precipitate the crude product.[2]
-
Primary Purification: Attempt recrystallization from a suitable solvent system first. This is often the most efficient method for obtaining a large amount of pure product.
-
Secondary Purification: If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound from phenylbiguanide and methyl acetate?
A1: The base, typically a strong alkoxide like sodium methoxide, plays a crucial role in deprotonating the biguanide. This deprotonation generates a more nucleophilic species that can then attack the electrophilic carbonyl carbon of the ester, initiating the condensation and subsequent cyclization to form the triazine ring.
Q2: Can I use a different ester instead of methyl acetate to introduce other alkyl groups at the 4-position?
A2: Yes, in principle, other esters can be used to synthesize different 4-substituted-2-amino-6-phenyl-1,3,5-triazines. However, the reactivity of the ester can influence the reaction conditions required. For example, bulkier esters may require longer reaction times or higher temperatures.
Q3: Are there alternative, "greener" synthetic methods available?
A3: Yes, research into more environmentally friendly synthetic routes is ongoing. Microwave-assisted synthesis has been shown to be effective for the preparation of 1,3,5-triazines, often leading to shorter reaction times, higher yields, and reduced solvent usage.[4][10] Additionally, methods utilizing aqueous media are being developed to minimize the reliance on organic solvents.[13]
Q4: How does temperature control impact the synthesis of substituted triazines from cyanuric chloride?
A4: For syntheses starting from cyanuric chloride, temperature control is critical for achieving selective substitution. The three chlorine atoms on the triazine ring have different reactivities. The first substitution is highly exothermic and is typically carried out at low temperatures (around 0 °C). The second substitution requires a higher temperature (often room temperature), and the third substitution is the most difficult, usually requiring elevated temperatures (reflux) to proceed.[9][10] Failure to control the temperature at each step can result in a mixture of mono-, di-, and tri-substituted products.
Q5: What analytical techniques are most suitable for characterizing the final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C=N bonds.
-
Melting Point Analysis: To assess the purity of the compound. A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenylbiguanide and Methyl Acetate
This protocol is a generalized procedure based on common synthetic methods for analogous compounds.[2][3]
Materials:
-
Phenylbiguanide hydrochloride
-
Sodium methoxide
-
Anhydrous Methanol
-
Methyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylbiguanide hydrochloride in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled solution. Stir the mixture at 0 °C for 30 minutes.
-
To this mixture, add methyl acetate dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
Visualizing the Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Sources
- 1. This compound | Alzchem Group [alzchem.com]
- 2. ijpras.com [ijpras.com]
- 3. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciensage.info [sciensage.info]
- 7. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Welcome to the technical support guide for the purification of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN: 1853-91-4). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to overcome common challenges encountered during the purification of this compound.
Core Concepts in Purifying this compound
This compound is a substituted s-triazine, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The purification of this compound is critical to ensure the validity of downstream applications. Common impurities often stem from unreacted starting materials, side-products from the synthesis, or degradation. The purification strategy typically hinges on the differential physical and chemical properties of the target compound versus its impurities, such as solubility and acid-base characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A: Common impurities can include unreacted starting materials such as benzamidine and ethyl acetate, or byproducts from the cyclization reaction. Depending on the synthetic route, isomeric triazines or incompletely substituted triazines might also be present.[2]
Q2: What is the best single technique for purifying this compound?
A: For many applications, recrystallization from a suitable solvent like ethanol or a mixed solvent system (e.g., ethanol-water) is highly effective, especially if the crude product is relatively clean.[3] However, for complex impurity profiles, a multi-step approach involving chromatography followed by recrystallization is often necessary for achieving high purity.[3]
Q3: How can I effectively monitor the purity of my fractions during purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative assessment of purity during column chromatography and for optimizing recrystallization solvents.[4] For quantitative purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a suitable mobile phase, such as acetonitrile/water, is a good starting point.[4]
Q4: My compound seems to have very low solubility. What can I do?
A: Triazine derivatives can exhibit limited solubility. For recrystallization, try screening a range of polar and non-polar solvents, as well as solvent mixtures.[3] For chromatography, dissolving the crude material in a minimal amount of a stronger solvent (like dichloromethane or a small amount of methanol) before adsorbing it onto silica for dry loading can be effective.[5]
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.
Recrystallization Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | 1. The solution is supersaturated, or the cooling rate is too fast. 2. High concentration of impurities depressing the melting point. 3. The melting point of the product is lower than the boiling point of the solvent. | 1. Cool the solution more slowly. 2. Scratch the inside of the flask with a glass rod to induce nucleation. 3. Add a seed crystal of the pure compound. 4. Use a lower-boiling point solvent or a mixed solvent system. 5. Perform a preliminary purification by column chromatography to remove the bulk of impurities.[3][4] |
| Low recovery of purified product. | 1. Too much solvent was used. 2. The compound is significantly soluble in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration. | 1. Minimize the amount of hot solvent used for dissolution. 2. Concentrate the filtrate and cool to obtain a second crop of crystals. 3. Ensure the solution is thoroughly cooled in an ice bath before filtration. 4. Use a pre-heated funnel for hot filtration.[4][6] |
| Colored impurities persist in the final product. | The impurity has similar solubility to the product in the chosen solvent. | 1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). 2. Try a different recrystallization solvent or a multi-solvent system. 3. Employ column chromatography for separation.[4] |
| No crystal formation upon cooling. | 1. The solution is too dilute. 2. The chosen solvent is not appropriate (compound is too soluble). | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Add an "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the solution until turbidity persists, then warm to redissolve and cool slowly.[6] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities (overlapping spots on TLC). | 1. Inappropriate mobile phase polarity. 2. Column was not packed properly (channeling). 3. Column was overloaded with crude material. | 1. Optimize the mobile phase using TLC to achieve a clear separation (ΔRf > 0.2) between the target compound and impurities. A hexane/ethyl acetate mixture is a good starting point for triazine derivatives.[4] 2. Ensure the silica gel is packed uniformly without air gaps. 3. Use an appropriate amount of crude material for the column size. |
| Streaking of spots on TLC and column. | The compound may be too polar for the chosen solvent system or interacting strongly with the silica gel. | 1. Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent. |
| Product does not elute from the column. | The eluent is not polar enough. | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. If the compound is still retained, a stronger solvent system may be required. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to find one where the compound is highly soluble when hot and sparingly soluble when cold.[5]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to prevent premature crystallization.[4][5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5][6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Diagram: Recrystallization Workflow
Caption: A typical workflow for the purification by recrystallization.
Protocol 2: Acid-Base Extraction
This technique is particularly useful if the impurities are acidic or basic in nature, while the triazine itself, being a weak base, can be manipulated.
Principle: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic solvents, which can be altered by changing the pH.[7] Amines can be protonated in acidic solutions to form water-soluble salts.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an aqueous solution of a weak acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. This will protonate basic impurities, moving them to the aqueous layer.
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate to remove any acidic impurities.[9][10]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified product.
Diagram: Acid-Base Extraction Logic
Caption: Decision flow for purification via acid-base extraction.
Protocol 3: Column Chromatography
This is a powerful technique for separating compounds with different polarities.
Step-by-Step Methodology:
-
Solvent System Optimization: Use TLC to determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your desired compound and impurities.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[5]
-
Elution: Begin elution with the determined solvent system. If necessary, gradually increase the polarity of the eluent to move more polar compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[5]
References
- Technical Support Center: Purification of Crude 2,4,6-Triguanidino-1,3,5-triazine - Benchchem.
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
- Purification of 2-Chloro-4-methoxy-1,3,5-triazine Reaction Products - Benchchem.
- Technical Support Center: Purification of 2-Amino-4-morpholino-s-triazine - Benchchem.
- Common problems in 1,2,4-triazine synthesis and solutions. - Benchchem.
- Acid-Base Extraction.
- Acid–base extraction - Wikipedia.
- This compound - Alzchem.
- CAS 1853-91-4 this compound - BOC Sciences.
- Triazines – A comprehensive review of their synthesis and diverse biological importance.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Acid-Base Extraction - Chemistry LibreTexts.
- Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.
Sources
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Welcome to the Technical Support Center for the synthesis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important triazine derivative. Our goal is to equip you with the knowledge to identify and resolve common challenges, leading to improved yields, purity, and overall success in your experiments.
Section 1: Understanding the Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through the condensation of a nitrile with dicyandiamide. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a range of byproducts, impacting the final product's yield and purity. Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for effective troubleshooting.
A common and efficient method for this synthesis involves the reaction of benzonitrile and acetonitrile precursors with dicyandiamide, often facilitated by a base and sometimes enhanced by microwave irradiation for a greener and faster process.[1][2]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge in triazine synthesis and can stem from several factors:
-
Incomplete Conversion: The reaction may not have reached completion.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials.
-
Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can promote byproduct formation.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][2]
-
-
-
Steric Hindrance: While not a major issue for the phenyl and methyl groups in the target molecule, significant steric hindrance in related syntheses can impede the approach of the reactants.
-
Suboptimal Catalyst/Base: The choice and amount of base are critical.
-
Troubleshooting:
-
Ensure the base is freshly prepared and used in the correct stoichiometric amount. Common bases include potassium hydroxide or sodium methoxide.
-
The base plays a crucial role in the activation of the reactants. Insufficient base will result in poor conversion.
-
-
Q2: My final product is difficult to purify, showing multiple spots on TLC/peaks in HPLC. What are the common byproducts?
A: The presence of multiple impurities indicates the occurrence of side reactions. The most common byproducts in the synthesis of this compound are:
-
Unreacted Starting Materials: Benzonitrile, acetonitrile precursors, and dicyandiamide may remain if the reaction is incomplete.
-
Melamine (2,4,6-Triamino-1,3,5-triazine): This is a very common byproduct resulting from the self-condensation of dicyandiamide.[3]
-
Causality: Dicyandiamide can trimerize under the reaction conditions, especially if there is a localized high concentration or if the reaction with the nitrile is slow.
-
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of nitriles to their corresponding amides (benzamide, acetamide) or carboxylic acids. The triazine ring itself can also be susceptible to hydrolysis under harsh acidic or basic conditions, potentially forming ammeline or ammelide derivatives.
-
Other Triazine Derivatives: In some cases, side reactions can lead to the formation of other substituted triazines. For example, if only acetonitrile reacts with dicyandiamide, 2-amino-4,6-dimethyl-1,3,5-triazine could be a potential byproduct.
The following diagram illustrates the main reaction pathway and the formation of a key byproduct, melamine.
Caption: Desired reaction pathway and melamine byproduct formation.
Q3: How can I minimize the formation of melamine?
A: Minimizing the self-condensation of dicyandiamide is key to improving the purity of your product.
-
Stoichiometry and Addition Order:
-
Use a slight excess of the nitriles relative to dicyandiamide to favor the desired reaction.
-
Consider adding the dicyandiamide portion-wise to the reaction mixture containing the nitriles and base to maintain a low concentration of free dicyandiamide.
-
-
Reaction Conditions:
-
Optimize the reaction temperature. Higher temperatures might accelerate the self-condensation of dicyandiamide.
-
Ensure homogeneous mixing to avoid localized high concentrations of reactants.
-
Q4: What are the recommended purification strategies for this compound?
A: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system should be determined experimentally. Solvents like ethanol, methanol, or mixtures with water are often good starting points.
-
Column Chromatography: For small-scale reactions or when impurities have similar solubility to the product, silica gel column chromatography can be employed. A gradient elution system, for example, with hexane and ethyl acetate, can effectively separate the desired product from less polar starting materials and more polar byproducts.
-
Washing: The crude product can often be washed with water to remove unreacted dicyandiamide and other water-soluble impurities. Washing with a non-polar solvent like hexane can help remove unreacted benzonitrile.
Section 3: Experimental Protocols
The following is a generalized protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the solvent (e.g., an alcohol like 2-methoxyethanol) and the base (e.g., potassium hydroxide).
-
Addition of Reactants: To the stirred solution, add benzonitrile and an acetonitrile precursor. Then, gradually add dicyandiamide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Section 4: Data Presentation
The following table summarizes the potential impact of different reaction parameters on the yield and purity of the final product.
| Parameter | Impact on Yield | Impact on Purity | Recommendations |
| Temperature | Increases with temperature up to an optimal point | May decrease at very high temperatures due to byproduct formation | Optimize for a balance between reaction rate and selectivity. |
| Reaction Time | Increases with time until completion | Can decrease with excessively long times due to decomposition | Monitor reaction progress to determine the optimal time. |
| Base Concentration | Increases with optimal stoichiometry | Excess base can promote side reactions | Use a slight excess of base to drive the reaction to completion. |
| Solvent | Can significantly impact solubility and reactivity | Choice of solvent can influence byproduct formation | Use anhydrous solvents to minimize hydrolysis. |
Section 5: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting. The formation of the triazine ring is believed to proceed through a series of nucleophilic additions and cyclization steps.
Sources
Technical Support Center: Stability of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine in Solution
Welcome to the technical support center for 2-Amino-4-methyl-6-phenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. Understanding the factors that influence its stability is critical for obtaining reliable and reproducible experimental results.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid Degradation of the Compound in Acidic Aqueous Solutions.
Question: I've observed significant degradation of my this compound stock solution, which was prepared in an acidic buffer (pH < 6). What is causing this, and how can I prevent it?
Answer:
The 1,3,5-triazine ring is susceptible to acid-catalyzed hydrolysis.[1] Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated. This protonation increases the ring's susceptibility to nucleophilic attack by water, leading to ring opening and subsequent degradation. The rate of this hydrolysis is strongly dependent on the pH of the solution; as the pH decreases, the rate of degradation increases significantly.[1]
Root Cause Analysis:
-
Protonation of the Triazine Ring: In acidic media, the lone pairs of electrons on the ring nitrogen atoms readily accept protons. This increases the electrophilicity of the ring carbons, making them more vulnerable to nucleophilic attack.
-
Nucleophilic Attack by Water: Water molecules act as nucleophiles, attacking the electron-deficient carbon atoms of the protonated triazine ring.
-
Ring Cleavage: This nucleophilic attack initiates a cascade of reactions that ultimately leads to the cleavage of the triazine ring and the formation of various degradation products.
Solution Protocol:
-
pH Adjustment: Prepare stock solutions and conduct experiments in neutral to alkaline conditions (pH 7 to 9) to enhance stability.[2] Triazines are generally more stable in these conditions.[2]
-
Solvent Selection: If compatible with your experimental design, consider using aprotic solvents, where the stability of triazine nucleosides has been found to be greater.[2]
-
Temperature Control: Store stock solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. For long-term storage, consider storing at -20 °C or below.
-
Fresh Preparation: If working in acidic conditions is unavoidable, prepare fresh solutions immediately before use to minimize the extent of degradation.
Issue 2: Precipitation of the Compound from Solution upon Storage.
Question: My this compound solution, prepared in a mixed aqueous/organic solvent system, shows precipitation after a few days of storage, even at 4°C. Why is this happening?
Answer:
The solubility of many organic compounds, including substituted triazines, is highly dependent on both the solvent composition and the temperature. The phenyl and methyl groups on the triazine ring of your compound contribute to its hydrophobicity, while the amino group provides some polarity. Achieving a stable solution often requires a delicate balance of these factors.
Troubleshooting Steps:
-
Evaluate Solvent Composition: The ratio of aqueous to organic solvent is critical. A slight change in this ratio, perhaps due to evaporation of the more volatile organic component, can significantly decrease the compound's solubility.
-
Consider Temperature Effects: While lower temperatures generally slow degradation, they can also decrease the solubility of some compounds. You may be observing temperature-dependent precipitation.
-
Assess Compound Purity: Impurities in your compound could act as nucleation sites, promoting precipitation.
-
pH of the Aqueous Component: The protonation state of the amino group can affect solubility. Ensure the pH of your aqueous buffer is in a range where the compound is most soluble.
Recommended Actions:
-
Solubility Testing: Perform a solubility study to determine the optimal solvent system and concentration for your desired storage conditions. Test a range of aqueous/organic solvent ratios.
-
Co-solvent Modification: Consider adding a small percentage of a different co-solvent to improve solubility. For example, the solubility of atrazine, a related triazine, is significantly increased in water modified with ethanol.[3]
-
Sonication/Vortexing Before Use: Before taking an aliquot from a stored solution, always allow it to come to room temperature and vortex or sonicate briefly to ensure any micro-precipitates are redissolved.
-
Filtration: After preparation, filter the solution through a 0.22 µm filter to remove any particulate matter that could encourage precipitation.
Issue 3: Inconsistent Results in Assays Involving Exposure to Light.
Question: I am getting variable results in my cell-based assay where the plates are exposed to ambient light for several hours. Could my this compound be degrading?
Answer:
Yes, photodegradation is a known instability pathway for triazine compounds.[4][5] Exposure to light, particularly in the UV region, can induce photochemical reactions that lead to the degradation of the triazine ring or modification of its substituents.[4] The phenyl group in your compound can also absorb UV light, potentially contributing to this instability.
Mechanism of Photodegradation:
The primary mechanisms of photodegradation for triazines often involve:
-
Side-chain reactions: Partial or complete loss of the amino, methyl, or phenyl groups.[5]
-
Substitution reactions: Replacement of a side-chain with a hydroxyl group.[5]
-
Ring cleavage: More extensive light exposure can lead to the breakdown of the triazine ring itself.
// Nodes Compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcitedState [label="Excited State*", fillcolor="#FBBC05", fontcolor="#202124"]; SideChainLoss [label="Side-Chain Loss\n(e.g., deamination, demethylation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RingCleavage [label="Ring Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DegradationProducts [label="Degradation\nProducts", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Compound -> ExcitedState [label="Light (hν)", color="#4285F4"]; ExcitedState -> SideChainLoss [color="#4285F4"]; ExcitedState -> Hydroxylation [color="#4285F4"]; ExcitedState -> RingCleavage [color="#4285F4"]; SideChainLoss -> DegradationProducts [style=dashed, color="#34A853"]; Hydroxylation -> DegradationProducts [style=dashed, color="#34A853"]; RingCleavage -> DegradationProducts [style=dashed, color="#34A853"]; } }
Caption: Potential photodegradation pathways for triazines.
Preventative Measures:
-
Protect from Light: Conduct all experiments involving the compound in amber vials or under low-light conditions. Wrap plates and containers in aluminum foil.
-
Use of Photostable Dyes/Reagents: Ensure that other components in your assay are not contributing to photosensitization, which could accelerate the degradation of your compound.
-
Control Experiments: Include a "dark" control (a plate treated with the compound but kept in complete darkness) to differentiate between photodegradation and other forms of instability.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound in solution?
A1: The thermal stability of triazines in solution is influenced by the solvent, pH, and the nature of the substituents.[2] While the s-triazine ring itself is quite stable, some triazines can exhibit exothermic decomposition at temperatures around 100-150 °C.[6] For solutions, it is generally recommended to avoid prolonged exposure to high temperatures. A study on triazine pesticides found no thermal degradation or hydrolysis at temperatures up to 125°C in subcritical water.[3] However, it is best practice to conduct a preliminary thermal stress test (e.g., heating a solution at 60-80°C for several hours) and analyze for degradation by HPLC to determine the stability under your specific experimental conditions.
Q2: How does the choice of solvent affect the stability of this compound?
A2: The solvent can significantly impact stability through several mechanisms:
-
Polarity and Dielectric Constant: Solvent polarity can influence reaction rates. For some reactions of triazines, increasing the polarity of the solvent increases the reaction rate.[7] The solvent's ability to stabilize charged intermediates or transition states during degradation is a key factor.[8]
-
Protic vs. Aprotic Solvents: Protic solvents (like water and alcohols) can participate in degradation reactions such as hydrolysis and solvolysis. Aprotic solvents are generally preferred for long-term storage of stock solutions to minimize these risks.[2]
-
Solubility: As discussed in the troubleshooting section, the solvent must be able to fully solubilize the compound to prevent precipitation and ensure homogeneity.
| Solvent Type | Potential Impact on Stability | Recommendation |
| Aprotic (e.g., DMSO, DMF, Acetonitrile) | Generally higher stability due to lack of proton donors.[2] | Recommended for stock solutions and long-term storage. |
| Protic (e.g., Water, Methanol, Ethanol) | Can lead to hydrolysis/solvolysis, especially at non-neutral pH.[1] | Use for working solutions, preferably freshly prepared. Buffer to neutral or alkaline pH if possible. |
| Mixed Solvents | Stability will depend on the properties of the mixture. | Optimize the ratio for both solubility and stability. |
Q3: What are the best analytical methods to monitor the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the gold standard.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Elution:
-
Begin with a high percentage of Mobile Phase A.
-
Run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes.
-
Hold at high organic for a few minutes to elute any strongly retained compounds.
-
Return to initial conditions and allow the column to re-equilibrate.
-
-
Detection: Use a UV detector. Determine the λmax of this compound by running a UV scan (typically in the 220-280 nm range). Monitor at this wavelength. A photodiode array (PDA) detector is highly recommended as it can help in identifying the formation of degradation products by their different UV spectra.
-
Forced Degradation Study:
-
To ensure the method is "stability-indicating," you must generate degradation products.
-
Prepare solutions of the compound and expose them to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 2-8 hours.
-
Basic: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose a solution to a UV lamp.
-
Thermal: Heat a solution at 80°C.
-
-
Inject the stressed samples into the HPLC. The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the peak of the parent compound.
-
// Nodes Start [label="Start: Develop HPLC Method", fillcolor="#F1F3F4", fontcolor="#202124"]; ForcedDeg [label="Perform Forced Degradation Study\n(Acid, Base, Oxidative, Light, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Stressed Samples by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRes [label="Check Peak Resolution", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimized [label="Method is Stability-Indicating", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Method\n(Gradient, Mobile Phase, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> ForcedDeg; ForcedDeg -> Analyze; Analyze -> CheckRes; CheckRes -> Optimized [label="Good\nResolution"]; CheckRes -> Optimize [label="Poor\nResolution"]; Optimize -> Analyze; } }
Caption: Workflow for developing a stability-indicating HPLC method.
Q4: Are there any specific handling and storage recommendations for solid this compound?
A4: In its solid form, the compound is expected to be much more stable than in solution. However, proper storage is still important.
-
Storage Conditions: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.
-
Avoid Contamination: Use clean spatulas and weighing instruments to avoid introducing impurities that could catalyze degradation over time.
References
-
Andersen, L., et al. (1995). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 34(12), 4237-4241. Available from: [Link]
-
Klan, P., et al. (2000). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. The Journal of Organic Chemistry, 65(23), 7626-7632. Available from: [Link]
-
Horrobin, S. (1963). The Hydrolysis of Some Chloro- 1,3,5- Triaxines: Mechanism : Structure and Reactivity. Journal of the Chemical Society (Resumed), 4130-4145. Available from: [Link]
-
Grundmann, C., & Kreutzberger, A. (1954). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Journal of the American Chemical Society, 76(22), 5646-5650. Available from: [Link]
-
Banks, R. E., et al. (1968). 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine. Journal of the Chemical Society B: Physical Organic, 415-419. Available from: [Link]
-
Döbele, M., et al. (2013). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic Process Research & Development, 17(1), 108-115. Available from: [Link]
-
Shah, J., et al. (2011). Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography. Journal of AOAC International, 94(3), 853-858. Available from: [Link]
-
Faginas-Lago, N., et al. (2025). Supramolecular Polymers of Amino Triazines vs. Amino Pyrimidines in Aqueous Solution: How Key Interactions Control their Thermodynamic Stability. Chemistry – An Asian Journal. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–800. Available from: [Link]
-
Curren, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. Analytical Chemistry, 73(4), 740-745. Available from: [Link]
-
Lebel, O., et al. (2019). Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. Journal of Materials Chemistry C, 7(3), 629-638. Available from: [Link]
-
Sata, M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7474. Available from: [Link]
-
Wikipedia. Triazine. Available from: [Link]
-
Lányi, K., & Dinya, Z. (2006). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 84(1-2), 42-47. Available from: [Link]
-
Konstantinou, I. K., et al. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405. Available from: [Link]
-
Al-Zaydi, K. M. (2009). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC, 2009(1), 155-196. Available from: [Link]
-
M., A. K., et al. (2018). Enhancement of Thermal Stability and Selectivity by Introducing Aminotriazine Comonomer to Poly(Octadecyl Acrylate)-Grafted Silica as Chromatography Matrix. Polymers, 10(2), 184. Available from: [Link]
-
Grundmann, C., & Kreutzberger, A. (1954). Triazines. IX. 1,3,5-Triazine and its Formation from Hydrocyanic Acid. Journal of the American Chemical Society, 76(22), 5646-5650. Available from: [Link]
-
PubChem. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Available from: [Link]
-
Grzelak, J., et al. (2022). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. Molecules, 27(10), 3249. Available from: [Link]
-
CRM LABSTANDARD. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine solution. Available from: [Link]
-
Galiano, F., et al. (2007). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 12(6), 1247-1268. Available from: [Link]
-
Wang, C., et al. (2024). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. Foods, 13(1), 158. Available from: [Link]
-
Krátký, M., et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules, 25(8), 1827. Available from: [Link]
-
Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Applied and Environmental Microbiology, 47(3), 451-453. Available from: [Link]
-
Mongin, O., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem, 2(2), 346-363. Available from: [Link]
-
Stanković, M., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 89. Available from: [Link]
-
Joseph, V., et al. (2012). Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. International Journal of Modern Engineering Research, 2(5), 3290-3293. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. 1,3,5-Triazines. Part XI. Reaction mechanisms and solvent effects in the reactions of cyanuric chloride with NN-diethylaniline and NN-diethyl-1-naphthylamine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,3,5-Triazine Reaction Troubleshooting
Welcome to the technical support center for 1,3,5-triazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of 1,3,5-triazine derivatives. Drawing from established chemical principles and field-proven insights, this document provides in-depth, causal explanations and actionable protocols to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Section 1: Controlling Reaction Selectivity
The sequential substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a cornerstone of triazine chemistry. However, achieving the desired degree of substitution (mono-, di-, or tri-) requires precise control.
Question 1: I am trying to perform a monosubstitution on cyanuric chloride, but my reaction is yielding a mixture of di- and tri-substituted products. How can I improve selectivity?
Answer: This is a classic selectivity challenge in triazine chemistry. The root cause lies in the decreasing reactivity of the triazine ring with each successive nucleophilic substitution. The three electron-withdrawing nitrogen atoms make the carbon atoms in cyanuric chloride highly electrophilic.[1] When a nucleophile replaces the first chlorine, it donates electron density to the ring, thereby deactivating the remaining carbon-chlorine bonds towards further attack.[1] This inherent difference in reactivity is the key to controlling the reaction, and it is exploited primarily through meticulous temperature management.[1][2]
Troubleshooting Protocol: Achieving Selective Monosubstitution
-
Strict Temperature Control: This is the most critical parameter. The first substitution is highly exothermic and rapid, even at low temperatures.
-
Controlled Reagent Addition: Localized temperature spikes can lead to over-substitution.
-
Dissolve your nucleophile and cyanuric chloride in a suitable anhydrous solvent separately.
-
Add the nucleophile solution to the cyanuric chloride solution dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid heat dissipation.[1]
-
-
Inert Atmosphere: While not directly related to selectivity, preventing side reactions (see Section 2) is crucial. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the cyanuric chloride spot has disappeared to prevent the reaction from proceeding to the di-substituted product.
The following table summarizes the generally accepted temperature ranges for achieving selective substitution on cyanuric chloride.
| Substitution Step | Recommended Temperature Range | Rationale |
| 1st Substitution | 0–5 °C | High reactivity of cyanuric chloride requires low temperature to control the reaction rate.[2][4] |
| 2nd Substitution | Room Temperature to 40–50 °C | The mono-substituted ring is less reactive, requiring more thermal energy for the second substitution.[2] |
| 3rd Substitution | High Temperatures (Reflux) | The di-substituted ring is significantly deactivated, often necessitating heating to reflux to drive the final substitution to completion.[5][6] |
Section 2: Low Yield and Incomplete Conversion
Question 2: My 1,3,5-triazine reaction has a very low yield, or the starting material is not being consumed. What are the likely causes?
Answer: Low conversion is a frequent issue that can often be traced back to one of four areas: moisture-related side reactions, suboptimal reaction conditions (solvent and base), the nature of the nucleophile, or the quality of the starting materials.
Primary Cause: Hydrolysis of Cyanuric Chloride
Cyanuric chloride is extremely sensitive to moisture.[2] In the presence of water, it readily hydrolyzes to form 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine, and ultimately, cyanuric acid.[2][7] These hydroxy-triazines are often insoluble in common organic solvents and appear as a white precipitate, effectively removing your starting material from the reaction pathway.[2]
The rate of this hydrolysis is highly dependent on pH. The reaction is relatively slow in acidic conditions (pH ≤ 6) but accelerates significantly as the solution becomes alkaline (pH ≥ 7).[8]
Diagram: Competing Reaction Pathways
Caption: Desired substitution vs. undesired hydrolysis of cyanuric chloride.
Troubleshooting Workflow for Low Yield
The following workflow provides a systematic approach to diagnosing and solving low-yield issues.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
Solvent and Base Selection
The choice of solvent and base can dramatically impact reaction outcomes.
-
Solvents: Aprotic solvents are generally preferred. The polarity can influence reaction rates, with more polar solvents sometimes aiding the dissolution of reactants and stabilizing intermediates.[9][10] However, the solvent must be compatible with the required reaction temperature.[10]
-
Bases: A base is often required to neutralize the HCl generated during the substitution. The basicity of this agent matters. In aprotic solvents, strongly basic catalysts can improve yields.[11][12] However, a very strong base can also promote unwanted side reactions, including hydrolysis if any water is present.[12] Weakly basic agents like sodium bicarbonate are often a good starting point.[11][13]
| Solvent | Type | Typical Use Case | Considerations |
| Acetone | Polar Aprotic | 1st and 2nd substitutions, often in a mix with water.[13][14] | Can be reactive; ensure compatibility with reagents. |
| Tetrahydrofuran (THF) | Polar Aprotic | General purpose for all three substitution steps.[5][9] | Must be anhydrous. Peroxide formation risk. |
| Dichloromethane (DCM) | Aprotic | Good for low-temperature 1st substitutions.[9] | Lower boiling point limits its use for 3rd substitution. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Effective for challenging substitutions due to high polarity and boiling point.[10][15] | Can be difficult to remove; potential for decomposition at high temps. |
Section 3: Purification and Characterization
Question 3: My reaction seems to have worked, but the NMR spectrum of my purified amino-triazine is very broad and complex, with more peaks than expected. Is my product impure?
Answer: While impurities are always a possibility, this is a hallmark characteristic of many amino-substituted 1,3,5-triazines and is often not an indicator of impurity. The phenomenon is caused by restricted bond rotation between the triazine ring carbon and the substituent's nitrogen atom.[16]
Due to resonance, the C-N bond has significant double-bond character, which creates a high energy barrier to rotation. If this barrier is high enough, different rotational isomers (rotamers) can be observed as distinct species on the NMR timescale.[16] This leads to:
-
Broadening of signals as conformers slowly interconvert.
-
Multiple sets of peaks for a single compound, as each rotamer has a unique chemical environment.
Low solubility in common deuterated solvents like CDCl₃ can also be a major issue, further complicating analysis.[16]
Diagram: Origin of Rotamers in Amino-Triazines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. soc.chim.it [soc.chim.it]
- 7. On the Hydrolysis of Cyanuric Chloride [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Study of 1,3,5-Triazine-Based Catalytic Amide-Forming Reactions: Effect of Solvents and Basicity of Reactants [jstage.jst.go.jp]
- 12. Study of 1,3,5-triazine-based catalytic amide-forming reactions: effect of solvents and basicity of reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. US4166909A - Process for preparation of a substituted triazine - Google Patents [patents.google.com]
- 15. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tdx.cat [tdx.cat]
Technical Support Center: Solubility Enhancement for 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
An in-depth guide to increasing the solubility of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine for researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols to address the solubility challenges commonly encountered with this compound. As a substituted s-triazine, its molecular structure—comprising a polar triazine core, a basic amino group, and nonpolar phenyl and methyl groups—presents a classic solubility problem requiring a systematic approach to overcome.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the compound's properties is the first step in designing a solubilization strategy. Key characteristics are summarized below.
| Property | Value / Description | Source |
| CAS Number | 1853-91-4 | [][2] |
| Molecular Formula | C₁₀H₁₀N₄ | [] |
| Molecular Weight | 186.21 g/mol | [] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 155-156 °C | [4] |
| Predicted pKa | 3.26 ± 0.10 (for the protonated amino group) | [4] |
| General Solubility | Considered poorly soluble in water.[3][5] Better solubility is expected in organic solvents.[5] | [3][5] |
Q2: I'm having trouble dissolving the compound in water. Why is it so poorly soluble?
A2: The molecule has a mixed character. The phenyl and methyl groups are hydrophobic (water-repelling), while the triazine ring and amino group have polar characteristics capable of hydrogen bonding.[6] In neutral water, the hydrophobic nature dominates, leading to poor aqueous solubility.[5]
Q3: What is the quickest method to try and dissolve a small amount for a preliminary experiment?
A3: For a rapid initial test, try using a water-miscible organic co-solvent.[7][8] Start by making a concentrated stock solution in Dimethyl Sulfoxide (DMSO) or Ethanol, and then perform a serial dilution into your aqueous buffer. Be mindful of potential precipitation upon dilution.
Q4: Can I just heat the solution to improve solubility?
A4: Yes, increasing the temperature often increases the solubility of solid compounds.[9] However, this method should be used with caution. The compound has a melting point of 155-156 °C, and prolonged heating, even at lower temperatures, could lead to degradation.[4][10] This is best used for immediate experimental use rather than for preparing stable stock solutions.
Q5: Will changing the pH of my solution help?
A5: Absolutely. This is one of the most effective strategies. The amino group on the triazine ring is basic.[6] By lowering the pH of your aqueous solution to be well below the compound's pKa (~3.26), you can protonate the amino group.[4] The resulting cationic salt (R-NH₃⁺) will have significantly improved aqueous solubility due to its ionic nature.[6][][12]
Part 2: In-Depth Troubleshooting & Methodologies
This section provides detailed, evidence-based strategies and step-by-step protocols for systematically enhancing the solubility of this compound.
Strategy 1: pH Adjustment for Ionization
Scientific Rationale: The principle "like dissolves like" is fundamental, but for ionizable compounds, charge is a dominant factor.[9] Molecules with a net charge are generally more soluble in polar solvents like water than their neutral counterparts.[13] this compound contains a basic amino group that can be protonated in acidic conditions.[6] The predicted pKa of ~3.26 indicates the pH at which 50% of the molecules are in the protonated (charged, more soluble) form and 50% are in the neutral (less soluble) form.[4] By adjusting the pH to 1-2 units below the pKa, we can shift the equilibrium almost entirely to the more soluble, protonated form.[14][15]
Diagram 1: pH-Dependent Ionization
Caption: Equilibrium of this compound at different pH values.
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, HCl) with pH values ranging from 2.0 to 7.4.
-
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a precise volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, like methanol or acetonitrile) to a concentration suitable for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution. This plot will reveal the optimal pH range for solubilization.
Strategy 2: Utilizing Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This change in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic solute, thereby increasing solubility.[7] Co-solvents work by disrupting the hydrogen-bonding network of water, making it a more favorable environment for non-polar molecules.[] This is a widely used and effective strategy for many poorly soluble drug candidates.[16][17]
Diagram 2: Co-solvent Screening Workflow
Caption: Systematic workflow for selecting and optimizing a co-solvent system.
Table of Common Pharmaceutical Co-solvents
| Co-solvent | Polarity (Dielectric Constant) | Key Features |
| Water | 80.1 | Universal biological solvent, highly polar. |
| Glycerin | 42.5 | Viscous, non-toxic, commonly used in oral formulations.[16] |
| Propylene Glycol | 32.0 | Less viscous than glycerin, widely used in oral and parenteral formulations.[8][16] |
| Ethanol | 24.3 | Potent solvent, but can have physiological effects.[8][] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low toxicity, effective for a wide range of compounds.[8][16] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Very strong, aprotic solvent; primarily for in-vitro/preclinical use.[] |
Experimental Protocol: Co-solvent Screening
-
Prepare Solvent Systems: Create a matrix of solvent systems. For example, prepare solutions of Ethanol in water at 10%, 20%, 30%, 40%, and 50% (v/v). Repeat for other co-solvents like Propylene Glycol and PEG 400.
-
Determine Solubility: Use the equilibrium solubility method described in the pH adjustment protocol for each solvent blend.
-
Assess Stability: After determining the maximum solubility, observe the solutions upon dilution with a purely aqueous buffer. This "dilution test" is critical to check for precipitation, which is a common issue with co-solvent systems.
-
Select Optimal System: Choose the co-solvent system that provides the desired concentration with minimal co-solvent percentage and maintains physical stability upon dilution.
Strategy 3: Micellar Solubilization with Surfactants
Scientific Rationale: Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[18][19] In aqueous solutions above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble compounds, like this compound, can partition into this hydrophobic core, effectively being "dissolved" in the aqueous solution.[18][20] Non-ionic surfactants like Polysorbates (Tween®) are often preferred in pharmaceutical development due to their lower toxicity.[20][21]
Diagram 3: Mechanism of Micellar Solubilization
Caption: A drug molecule encapsulated within the hydrophobic core of a surfactant micelle.
Experimental Protocol: Evaluating Surfactant Solubilization
-
Select Surfactants: Choose a few pharmaceutically relevant surfactants, such as Polysorbate 80 (Tween® 80) and a polyoxyl castor oil derivative (e.g., Kolliphor® EL).
-
Prepare Surfactant Solutions: Create a series of aqueous solutions for each surfactant at concentrations ranging from below to well above their known CMC values (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Determine Solubility: Using the equilibrium solubility method, determine the solubility of the compound in each surfactant solution.
-
Plot Data: Plot solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.[18]
-
Evaluate Compatibility: Assess the compatibility of the compound with the chosen surfactant, ensuring no chemical degradation occurs.
Part 3: Summary and Recommendations
For a compound like this compound, a multi-pronged approach is often most successful.
-
Start with pH: The most direct and often most effective initial approach is pH adjustment. Attempt to dissolve the compound in an acidic aqueous buffer (e.g., pH 2.0-2.5). This should be sufficient for many in-vitro assays.
-
Combine with Co-solvents: If pH adjustment alone is insufficient or not viable for your experimental system, combine it with a co-solvent. For example, use a 20% ethanol solution that has been pH-adjusted. The combination of pH and a co-solvent can have a synergistic effect.[][17]
-
Use Surfactants for Higher Concentrations: If high concentrations are required, particularly for formulation development, surfactants are the preferred method. They can dramatically increase the apparent solubility of hydrophobic compounds.[20]
Always validate the final formulation in your specific experimental context. Ensure that the chosen solvents, pH, or surfactants do not interfere with downstream assays or biological systems.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
- Co-solvent: Significance and symbolism. (2025). Vertex AI Search.
- Solubility and pH of amines. Unknown Source.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- 1,3,5-Triazine - Solubility of Things. Solubility of Things.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- pH Adjustment and Co-Solvent Optimiz
- This compound Property. ChemicalBook.
- 2-Methylthio-1,3,5-triazine | Solubility of Things. Solubility of Things.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Solubility of triazine pesticides in pure and modified subcritical w
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing.
- The Role of Surfactants in Solubiliz
- Does pH affect solubility?. (2023).
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025).
- What factors affect solubility?. (2022).
- Benzoguanamine. PubChem.
- CAS 1853-91-4 this compound. BOC Sciences.
- Amino acid. Wikipedia.
- This compound. Alzchem.
Sources
- 2. This compound | Alzchem Group [alzchem.com]
- 3. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1853-91-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 10. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. Amino acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. longdom.org [longdom.org]
- 20. jocpr.com [jocpr.com]
- 21. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
Side reactions to avoid in the synthesis of substituted triazines
Welcome to the technical support guide for the synthesis of substituted s-triazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of triazine chemistry. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth explanations and actionable troubleshooting strategies to enhance the yield, purity, and success of your experiments.
Section 1: Challenges in Syntheses Starting from Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile and cost-effective precursor for a vast array of substituted triazines.[1][2] Its utility stems from the sequential and controlled substitution of its three chlorine atoms.[3][4] However, this reactivity also opens the door to several side reactions.
Q1: I'm observing a significant amount of an insoluble white precipitate, even before adding my nucleophile. What is it and how can I prevent it?
A1: This is a classic case of premature hydrolysis of cyanuric chloride.[5] Cyanuric chloride is highly reactive towards water, leading to the formation of cyanuric acid and its chlorinated derivatives, which are typically insoluble in common organic solvents.[5][6]
Root Cause Analysis: The primary culprit is moisture. This can originate from wet glassware, solvents that are not anhydrous, or even atmospheric humidity.[5] The hydrolysis rate is also significantly accelerated at a pH greater than 7.[5][7]
Troubleshooting and Prevention Protocol:
-
Rigorous Moisture Control:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous solvents. Consider using freshly distilled solvents or those stored over molecular sieves.
-
Run the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.[5]
-
-
pH Management:
-
Temperature Discipline:
Q2: My reaction is producing a mixture of mono-, di-, and trisubstituted products, but I'm only targeting monosubstitution. How can I improve selectivity?
A2: Achieving selective substitution on the triazine ring is fundamentally a matter of controlling the reaction's kinetics, which is highly dependent on temperature. Each successive substitution of a chlorine atom deactivates the ring, making the next substitution require more energy.[3][6]
Causality and Strategic Control:
-
1st Substitution: The first chlorine is highly reactive and can be displaced at low temperatures, typically 0-5 °C.[5][6]
-
2nd Substitution: This requires more energy, with reactions commonly run at room temperature or slightly elevated temperatures (e.g., 20-50 °C).[5][8]
-
3rd Substitution: The final substitution is the most difficult and often requires heating at reflux temperatures for an extended period.[6][8]
Step-by-Step Protocol for Selective Monosubstitution:
-
Precise Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C using an ice bath.
-
Controlled Reagent Addition: Add the nucleophile dropwise to the cyanuric chloride suspension. This prevents localized temperature spikes and ensures the reaction remains under kinetic control.
-
Stoichiometric Equivalence: Use a 1:1 molar ratio of the nucleophile to cyanuric chloride.
-
Reaction Monitoring: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further substitution.
| Substitution Step | Recommended Temperature Range (°C) | Key Considerations |
| 1st Substitution | 0 - 5 | Exothermic reaction; slow addition of nucleophile is critical.[5][6] |
| 2nd Substitution | 20 - 50 | Reaction rate slows significantly.[5][8] |
| 3rd Substitution | > 65 (Reflux) | Often requires prolonged heating and a more reactive nucleophile.[6][8] |
Q3: When using an amine nucleophile, my reaction is sluggish and gives low yields. What factors could be at play?
A3: Several factors can impede the reaction of amines with cyanuric chloride. The most common issues are the protonation of the amine and the inherent reactivity of the amine itself.
Mechanistic Insights:
-
HCl Byproduct Formation: The nucleophilic substitution reaction generates one equivalent of hydrochloric acid (HCl) for each chlorine atom displaced. This acid will protonate the amine nucleophile, rendering it non-nucleophilic and effectively halting the reaction.[5]
-
Nucleophile Reactivity: The reactivity of the amine is crucial. Less reactive amines may require more forcing conditions to react.[8]
Troubleshooting Guide:
-
Incorporate an Acid Scavenger: The use of a base to neutralize the in-situ generated HCl is essential.[5]
-
Order of Addition: When synthesizing a triazine with different nucleophiles, the order of addition matters. It is generally advisable to introduce less reactive nucleophiles first.[8]
-
Solvent Choice: The reaction is often carried out in a mixture of acetone and water. The cyanuric chloride is dissolved in acetone and then added to ice-water to create a fine suspension, which increases the surface area for reaction.[8]
Section 2: Issues in Alternative Triazine Syntheses
While the cyanuric chloride route is dominant, other methods like the cyclotrimerization of nitriles or syntheses from biguanides are also employed. These routes present their own unique challenges.
Q4: I am attempting a nitrile cyclotrimerization to form a symmetrical triazine, but the yield is very low.
A4: Low yields in nitrile cyclotrimerization can often be attributed to steric hindrance, inefficient catalysis, or side reactions like hydrolysis.
Troubleshooting Checklist:
-
Steric Hindrance: Nitriles with bulky ortho-substituents can sterically impede the cyclization process, leading to significantly lower yields.[6]
-
Catalyst Choice: While strong acids can catalyze the reaction, they may also lead to degradation of the product. Lewis acids can be a milder and more effective alternative.[6]
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[6][11]
-
Hydrolysis: The presence of water can hydrolyze the nitrile starting material to the corresponding amide or carboxylic acid, preventing it from participating in the cyclization.[6]
Q5: During the synthesis of melamine or its derivatives at high temperatures, I'm getting insoluble byproducts. What are they?
A5: At temperatures above 350°C, melamine can undergo self-condensation to form polycyclic structures like melam (a dimer), melem (a trimer), and eventually polymeric melon.[6] These condensation products are generally much less soluble than melamine and will precipitate from the reaction mixture.[6][12] The presence of moisture can also lead to the formation of cyanuric acid via hydrolysis.[6]
Preventative Measures:
-
Strict Temperature Control: Avoid excessive temperatures during the synthesis and workup of melamine-based compounds.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help to minimize oxidative side reactions and hydrolysis if moisture is present.
Section 3: Purification and Product Isolation
Q6: My final product is difficult to purify and seems to be contaminated with multiple secondary products.
A6: The synthesis of substituted triazines often results in a mixture of the desired product along with unreacted starting materials, intermediates, and byproducts from side reactions. Effective purification is critical to obtaining a compound of high purity.
Recommended Purification Strategies:
-
Recrystallization: This is often a good first step, particularly if the desired product is a solid and there is a significant difference in solubility between it and the impurities.
-
Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography is a powerful technique. A preliminary analytical HPLC-UV-MS can be invaluable for developing an effective separation method.
-
Semi-preparative LC: For particularly challenging separations or for obtaining highly pure samples for biological testing, semi-preparative liquid chromatography is a highly effective, albeit more resource-intensive, option.
This guide provides a starting point for troubleshooting common issues in substituted triazine synthesis. Successful synthesis relies on a combination of careful planning, precise control over reaction conditions, and a systematic approach to purification.
References
- Benchchem. (n.d.). Side reactions and byproduct formation in triazine synthesis.
- Benchchem. (n.d.). from Cyanuric Chloride.
- (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. (n.d.). NIH.
- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (n.d.). PubMed.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
- Synthesis of novel derivatives containing s-triazine moiety as potential antibacterial agents. (n.d.). Scholars Research Library.
- (2025). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups.
- Triazines – A comprehensive review of their synthesis and diverse biological importance. (n.d.).
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC - NIH.
- (2025). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. ResearchGate.
- (2019). Structure and Reactivity of s-Triazine-Based Compounds in C/N/H Chemistry.
- (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC - NIH.
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.).
Sources
- 1. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalscitechocean.com [globalscitechocean.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Welcome to the technical support guide for the characterization of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS No. 1853-91-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and reliable characterization.
Introduction
This compound is a heterocyclic compound belonging to the triazine class. Triazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] Accurate characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships. This guide will address potential hurdles in confirming the identity, purity, and physicochemical properties of this molecule.
Chemical Structure and Properties
| Property | Value | Source |
| Molecular Formula | C10H10N4 | [] |
| Molecular Weight | 186.21 g/mol | [] |
| Appearance | Typically a solid | |
| CAS Number | 1853-91-4 | [] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Basic Characterization and Purity Assessment
Question 1: I'm having trouble confirming the identity of my synthesized this compound using NMR spectroscopy. What are the expected chemical shifts?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. For this compound, you should expect characteristic signals for the methyl, amino, and phenyl protons. While specific shifts can vary slightly based on the solvent and instrument, general ranges can be predicted.
Troubleshooting Workflow for NMR Issues:
Caption: Troubleshooting workflow for NMR analysis.
Expert Insights:
-
Solvent Selection: The solubility of triazine derivatives can be limited. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good starting point due to its high polarity.
-
Proton Exchange: The amino (-NH2) protons can sometimes exchange with residual water in the solvent, leading to a broad signal or no observable peak. Running the experiment in a scrupulously dry solvent or using techniques like D2O exchange can help confirm the presence of these protons.
Question 2: My melting point determination for this compound is broad and lower than expected. What could be the cause?
Answer:
A sharp melting point is a good indicator of purity for a crystalline solid. A broad or depressed melting point typically suggests the presence of impurities.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Impurities | Contaminants from the synthesis, such as starting materials, by-products, or residual solvents, can disrupt the crystal lattice, leading to a lower and broader melting range. | Purify the sample through recrystallization from an appropriate solvent or by column chromatography. |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. | Analyze the sample using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to investigate polymorphism. |
| Decomposition | Some triazine derivatives may decompose at or near their melting point. | Use a melting point apparatus with a rapid heating rate to minimize thermal degradation during measurement. Thermogravimetric analysis (TGA) can also be used to assess thermal stability.[6][7] |
Section 2: Advanced Analytical Techniques
Question 3: I am developing an HPLC method for purity analysis. What are the key parameters to consider for this compound?
Answer:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of your compound and identifying any impurities.
HPLC Method Development Workflow:
Caption: HPLC method development workflow.
Expert Insights:
-
Column Choice: A C18 reverse-phase column is a versatile starting point for many organic molecules, including triazines.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is a common mobile phase. The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape by suppressing the ionization of the amino group.
-
Detection: The phenyl and triazine rings provide strong UV absorbance. You should perform a UV scan to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
Impurity Profile: Be aware of potential impurities from the synthesis, such as unreacted starting materials or by-products from side reactions. For example, the synthesis of substituted triazines can sometimes yield isomers or incompletely substituted products.[2][4]
Question 4: What are the expected fragmentation patterns in mass spectrometry for this compound?
Answer:
Mass spectrometry (MS) is crucial for confirming the molecular weight and providing structural information through fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak: For this compound (C10H10N4), the expected monoisotopic mass is approximately 186.09 Da. You should look for a prominent [M+H]+ ion at m/z 187.10 in positive ion mode electrospray ionization (ESI) or other soft ionization techniques.
-
Key Fragmentation Pathways: The triazine ring is relatively stable, but fragmentation can occur. Common fragmentation patterns for phenyl-substituted triazines may involve:
-
Loss of the methyl group (-CH3).
-
Cleavage of the phenyl group (-C6H5).
-
Fragmentation of the triazine ring itself, though this often requires higher energy.
-
Troubleshooting Tips:
-
Ionization Source: If you have trouble detecting the molecular ion, try different ionization techniques (e.g., APCI) or adjust the source parameters.
-
Adduct Formation: Be aware of the potential for adduct formation (e.g., [M+Na]+, [M+K]+), which can sometimes be more prominent than the [M+H]+ ion.
Section 3: Physicochemical Properties
Question 5: I'm struggling with the solubility of this compound for my experiments. What solvents are recommended?
Answer:
The solubility of triazine derivatives can be challenging. The presence of both a polar amino group and nonpolar phenyl and methyl groups gives the molecule mixed polarity.
Solubility Troubleshooting:
-
Start with Common Solvents: Test solubility in a range of solvents from nonpolar to polar (e.g., hexane, ethyl acetate, acetone, methanol, DMSO).
-
Heating: Gently warming the solvent can increase the solubility of your compound.
-
Co-solvents: Using a mixture of solvents can sometimes be effective. For example, a mixture of dichloromethane and methanol.
-
Aqueous Solubility: For biological assays, aqueous solubility is often required. The amino group may allow for salt formation by adding a small amount of acid (e.g., HCl), which can improve water solubility.
General Solubility Profile of Similar Triazines:
-
Generally, they exhibit low solubility in water and nonpolar solvents.
-
They tend to be more soluble in polar aprotic solvents like DMSO and DMF, and to some extent in alcohols like methanol and ethanol.
References
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]
-
Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization. National Institutes of Health. Available from: [Link]
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem. Available from: [Link]
-
XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. ResearchGate. Available from: [Link]
-
Refinement of 2-Amino-6-(4-methyl- 1-piperazinyl)-4-(tricyclo[3.3.1.13,7 ]dec- 1-yl)- 1,3,5-triazine at Three Different Temperatures using Image-Plate Data. Biophysics & Bioinformatics Laboratory. Available from: [Link]
-
Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available from: [Link]
-
2-Amino-4,6-dimethyl-1,3,5-triazine. Alzchem Group. Available from: [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. National Institutes of Health. Available from: [Link]
-
Growth and Characterization of 2, 4, 6 Triamino-1, 3, 5 Triazine – An Organic Single Crystal. ResearchGate. Available from: [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. National Institutes of Health. Available from: [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Available from: [Link]
-
The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
2-amino-4-methoxy-6-methyl-1,3,5-triazine (Ref: CGA 150829). AERU. Available from: [Link]
-
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Multicomponent Molecular Systems Based on Porphyrins, 1,3,5-Triazine and Carboranes: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Welcome to the technical support center dedicated to the successful scale-up of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS RN 1853-91-4). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to larger-scale production. As an important intermediate for pharmaceuticals and agrochemicals, robust and reproducible synthesis of this s-triazine is critical.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification. Our goal is to equip you with the scientific rationale and practical solutions needed to optimize your process for yield, purity, and efficiency at scale.
Synthesis Overview & Core Principles
The most common and industrially viable route to this compound involves the condensation reaction of a benzamidine salt (e.g., benzamidine hydrochloride) with a β-dicarbonyl compound, typically ethyl acetoacetate, in the presence of a base. This method is a variation of the Pinner synthesis for triazines.[2]
The reaction proceeds via a cyclocondensation mechanism. Understanding this pathway is crucial for diagnosing and resolving issues that may arise during scale-up.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the synthesis and purification of the target compound.
Caption: High-level workflow for the synthesis and purification of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that can occur during the scale-up process.
Q1: My reaction yield is significantly lower at a larger scale compared to my lab-scale experiments. What are the likely causes?
This is a common issue in process scale-up. The root cause often lies in mass and heat transfer limitations that are negligible at the bench but significant in larger reactors.
| Potential Cause | Explanation & Recommended Solution |
| Poor Mixing / Heterogeneity | Explanation: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The base may not be uniformly dispersed, leading to incomplete deprotonation of the amidine salt. Solution: • Increase Agitation Speed: Ensure the reactor's impeller speed is sufficient to create a vortex and maintain a homogenous slurry. • Baffling: Confirm the reactor is properly baffled to prevent stratification and improve top-to-bottom mixing. • Reagent Addition: Consider subsurface addition of ethyl acetoacetate to ensure it disperses quickly into the bulk mixture. |
| Inefficient Heat Transfer | Explanation: The surface-area-to-volume ratio decreases as scale increases, making it harder to control the reaction exotherm. Uncontrolled temperature spikes can lead to decomposition of starting materials or the formation of unwanted byproducts. Solution: • Slower Addition Rate: Add the ethyl acetoacetate more slowly to allow the reactor's cooling system to keep pace with the heat generated. • Jacket Temperature: Lower the temperature of the cooling jacket fluid to create a larger temperature differential (ΔT) and improve heat removal. |
| Incomplete Reaction | Explanation: The reaction may not have reached completion due to insufficient reaction time or temperature. Solution: • Reaction Monitoring: Do not rely solely on time. Use in-process controls (IPCs) like HPLC or TLC to confirm the disappearance of starting materials before proceeding with work-up. • Extended Time: Increase the reaction time at the target temperature by 10-20% and re-sample. |
Q2: I'm observing a significant amount of a dark, tarry byproduct along with my crude product. How can I prevent this?
The formation of dark, polymeric materials often points to degradation or side reactions, which are exacerbated by harsh conditions.
| Potential Cause | Explanation & Recommended Solution |
| Excessively Strong Base / High Temperature | Explanation: Using a very strong base (e.g., sodium methoxide in excess) or running the reaction at too high a temperature can promote the self-condensation of ethyl acetoacetate or other decomposition pathways. Solution: • Base Selection: Use a milder base like sodium carbonate or potassium carbonate if possible, although this may require longer reaction times. If using sodium ethoxide or methoxide, ensure stoichiometry is precise (typically 2.0-2.2 equivalents). • Temperature Control: Maintain a controlled reflux. Avoid aggressive heating that could lead to temperature overshoots. A target temperature of 70-80°C in a solvent like ethanol is often sufficient. |
| Oxygen Exposure | Explanation: While less common for this specific reaction, some impurities or intermediates can be sensitive to oxidation at elevated temperatures, leading to colored byproducts. Solution: • Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket, especially during the initial heating phase and reflux. This is good practice for scale-up operations to ensure consistency. |
Q3: The product is difficult to filter and washes very slowly after the initial isolation. What can I do?
Poor filtration characteristics are often due to a very fine particle size or an oily consistency of the crude product.
| Potential Cause | Explanation & Recommended Solution |
| "Oiling Out" / Rapid Precipitation | Explanation: If the product is precipitated too quickly (e.g., by rapidly adding a large volume of cold anti-solvent like water), it can "oil out" or form very fine, amorphous particles that clog the filter medium. Solution: • Controlled Quench: Add the quenching water slowly to the warm reaction mixture, allowing the product to crystallize gradually. • "Seeding": Add a small amount of previously isolated, pure product to the mixture just as it begins to become cloudy to promote the growth of larger, more easily filterable crystals. • Aging: After quenching, allow the slurry to stir and cool slowly (e.g., over 2-4 hours) before filtering. This "aging" period allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening). |
| Residual Solvent | Explanation: If the crude product is sticky, it may be due to residual solvent (e.g., ethanol) forming a solvate or simply making the solid tacky. Solution: • Anti-Solvent Ratio: Ensure a sufficient amount of anti-solvent (water) is used to fully precipitate the product and reduce its solubility. A typical ratio might be 1:2 or 1:3 (reaction mixture to water). • Thorough Washing: Wash the filter cake with additional fresh, cold water to displace the mother liquor effectively. |
Troubleshooting Logic Diagram
This diagram can help diagnose the cause of low yield, a common scale-up problem.
Caption: Diagnostic flowchart for troubleshooting low yield in a scaled-up reaction.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and base combination for this reaction at scale? A: Ethanol is a common and effective solvent due to its ability to dissolve the starting materials (especially upon heating) and its appropriate boiling point for the reaction. Sodium ethoxide is an efficient base as it generates the ethoxide anion in situ, but it must be handled carefully due to its moisture sensitivity. For a more manageable process at scale, using sodium hydroxide or potassium carbonate in ethanol can also be effective, though it may require longer reaction times.
Q: How critical is the quality of the benzamidine hydrochloride starting material? A: It is extremely critical. Impurities in the benzamidine salt can inhibit the reaction or introduce byproducts that are difficult to remove. It is highly recommended to use a high-purity grade (e.g., >98%) and to ensure it is dry. Clumpy or discolored material may indicate degradation and should be used with caution.
Q: What is the best method for purifying the final product at a multi-kilogram scale? A: Recrystallization is the most effective and scalable method. A mixed solvent system, such as ethanol/water or isopropanol/water, is often ideal. The procedure involves dissolving the crude product in the minimum amount of hot alcohol, filtering hot to remove any insoluble impurities, and then slowly adding water until the solution becomes turbid (the cloud point). The solution is then allowed to cool slowly to induce the growth of large, pure crystals.
Q: Are there any specific safety concerns I should be aware of during scale-up? A: Yes. The reaction is exothermic, especially during the addition of ethyl acetoacetate. Ensure the reactor's cooling system is fully operational and can handle the heat load. Ethanol is flammable; ensure the reactor and surrounding area are properly grounded and free of ignition sources. When using sodium ethoxide or methoxide, be aware of their caustic and water-reactive nature. Always use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves.
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis (1 kg Target)
Reagents:
-
Benzamidine hydrochloride (0.85 kg, 5.43 mol)
-
Sodium ethoxide (0.77 kg, 11.3 mol, 2.1 eq)
-
Ethanol (8.5 L)
-
Ethyl acetoacetate (0.71 kg, 5.45 mol, 1.0 eq)
-
Water (for quench and washing)
Procedure:
-
Charge the reactor with ethanol (8.5 L) and start agitation.
-
Under a nitrogen atmosphere, carefully charge the sodium ethoxide. An exotherm will be observed.
-
Once the temperature is stable, charge the benzamidine hydrochloride. Stir the resulting slurry for 30 minutes.
-
Heat the mixture to 50-55°C.
-
Slowly add the ethyl acetoacetate over 1-2 hours, maintaining the internal temperature below 65°C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and hold for 4-6 hours.
-
Monitor the reaction by HPLC until the benzamidine starting material is <1% remaining.
-
Cool the reaction to 60°C and slowly add water (12 L) over 1 hour.
-
Allow the resulting slurry to cool to 20-25°C and stir for an additional 2 hours.
-
Filter the solid product and wash the cake with a mixture of ethanol/water (1:2, 3 L), followed by water (2 x 4 L).
-
Dry the crude product in a vacuum oven at 60-70°C until constant weight is achieved. (Expected crude yield: 0.9-1.0 kg).
Protocol 2: Recrystallization
-
Charge a clean reactor with the crude this compound (1.0 kg) and ethanol (5 L).
-
Heat the mixture to reflux with agitation until all solids are dissolved.
-
Perform a hot filtration through a suitable filter to remove any particulate matter into a second, clean, pre-warmed reactor.
-
Cool the solution to 70°C and slowly add purified water (approx. 2.5-3.0 L) until a persistent cloudiness is observed.
-
Cool the mixture slowly to 5-10°C over 4-6 hours.
-
Hold at 5-10°C for at least 2 hours to maximize crystallization.
-
Filter the purified product, wash the cake with cold 50% ethanol/water (2 L), and then with cold water (2 L).
-
Dry the final product under vacuum at 60-70°C to yield a white to off-white crystalline solid. (Expected yield: >90% recovery, Purity by HPLC: >99.5%).
References
- Pinner, A. (1890). Ueber die Einwirkung von Benzamidin auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 23(2), 2919-2922. [Link: https://onlinelibrary.wiley.com/journal/10990682]
- Smolin, E. M., & Rapoport, L. (1959).s-Triazines and Derivatives. In The Chemistry of Heterocyclic Compounds. Interscience Publishers. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470186959]
- Alzchem Group. This compound Product Page. [Link: https://www.alzchem.com/en/products/2-amino-4-methyl-6-phenyl-135-triazine]
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link: https://www.mdpi.com/1420-3049/11/1/81]
Sources
Validation & Comparative
A Comparative Analysis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine and Other Bioactive Triazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,5-triazine core represents a privileged scaffold, serving as the foundation for a multitude of compounds with diverse and potent biological activities. This guide provides a comparative analysis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine against other notable triazine derivatives, offering insights into their structure-activity relationships, and performance in anticancer and antimicrobial assays. While a direct head-to-head comparison under uniform experimental conditions is not extensively available in the current literature, this guide synthesizes data from various studies to offer a valuable comparative perspective.
The 1,3,5-Triazine Core: A Versatile Pharmacophore
The symmetrical 1,3,5-triazine ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich core imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The reactivity of the triazine ring, particularly the susceptibility of halogenated precursors like cyanuric chloride to nucleophilic substitution, allows for the facile introduction of various substituents at the 2, 4, and 6 positions, creating vast chemical diversity.[1] This structural versatility is a key reason for the broad spectrum of pharmacological activities observed in triazine derivatives, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
Synthesis Strategies for 2,4,6-Trisubstituted-1,3,5-Triazines
The primary route for synthesizing asymmetrically substituted 1,3,5-triazines, such as this compound, involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles.
A general synthetic pathway is outlined below:
Caption: General synthetic workflow for 2,4,6-trisubstituted-1,3,5-triazines.
A notable advancement in the synthesis of related compounds is the development of "green" protocols. For instance, a microwave-assisted, solvent-free method has been reported for the synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine from benzonitrile and dicyandiamide. This approach offers significant advantages in terms of reduced reaction times, higher yields, and minimized environmental impact.
Comparative Analysis of Biological Activity
This section presents a comparative overview of the anticancer and antimicrobial activities of various 2,4,6-trisubstituted-1,3,5-triazines, including data on compounds structurally related to this compound. It is crucial to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
The 1,3,5-triazine scaffold is a common feature in numerous potent anticancer agents.[2] The substituents at the 2, 4, and 6 positions play a critical role in defining the mechanism of action and the spectrum of activity against different cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50 µM) of Selected 1,3,5-Triazine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative (5f) | Various human tumor cell lines | 0.45 - 1.66 | [3] |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast) | 6.25 | [4] |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast) | 8.18 | [4] |
| 2,4-Diamino-1,3,5-triazine derivative (19) | MALME-3M (Melanoma) | 0.033 | [5] |
| 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives | HCT-116, MCF-7, HeLa | 3.6 - 11.0 | [6] |
| 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines | Jurkat T (Leukemia) | Active at 10 µM | [7] |
Disclaimer: The data in this table is compiled from different research articles. Experimental conditions, such as cell lines and assay methodologies, may vary, impacting the direct comparability of IC50 values.
The data suggests that substitutions with piperazine and other heterocyclic moieties can lead to potent anticancer activity. For instance, a 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivative exhibited sub-micromolar to low micromolar IC50 values against a range of human tumor cell lines.[3] Similarly, certain imamine-1,3,5-triazine derivatives have shown promising activity against breast cancer cells.[4] The remarkable potency of a 2,4-diamino-1,3,5-triazine derivative against melanoma cells, with a GI50 value in the nanomolar range, highlights the potential of this scaffold in developing highly effective anticancer agents.[5] The structure-activity relationship (SAR) studies often indicate that the nature and position of the substituents on the phenyl ring and other appended groups significantly influence the cytotoxic potency.[6][7]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and 1,3,5-triazine derivatives have shown considerable promise in this area.[1]
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected 1,3,5-Triazine Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazine-based compound 5 | E. coli | 1.95 | [8] |
| Triazine-based compound 9 | E. coli | 1.95 | [8] |
| Triazine-based compound 9 | S. aureus | 3.91 | [8] |
| Triazine-based compound 9 | B. cereus | 3.91 | [8] |
| 1,3,5-Triazine aminobenzoic acid derivatives (10, 16, 25, 30) | S. aureus | Comparable to ampicillin | [1] |
| 1,3,5-Triazine aminobenzoic acid derivatives (13, 14) | E. coli | Comparable to ampicillin | [1] |
Disclaimer: The data in this table is compiled from different research articles. Experimental conditions, including bacterial strains and assay methodologies, may vary, impacting the direct comparability of MIC values.
The antimicrobial data reveals that specific substitutions on the 1,3,5-triazine core can lead to potent antibacterial activity. For instance, certain novel triazine derivatives have demonstrated low microgram per milliliter MIC values against both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria.[8] Furthermore, a series of 1,3,5-triazine aminobenzoic acid derivatives have shown antimicrobial activity comparable to the standard antibiotic ampicillin, indicating their potential as lead compounds for the development of new antibacterial drugs.[1]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of 1,3,5-triazine derivatives, based on established protocols from the literature.
General Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines
The following protocol is a generalized procedure for the sequential substitution of cyanuric chloride.
Caption: Step-by-step synthesis protocol for trisubstituted triazines.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 1,3,5-triazine derivatives is intricately linked to the nature of the substituents at the 2, 4, and 6 positions.
Caption: Key structural determinants of biological activity in 1,3,5-triazines.
-
Lipophilicity and Steric Factors: The introduction of bulky and lipophilic groups, such as phenyl and substituted phenyl rings, can enhance membrane permeability and hydrophobic interactions with target proteins, often leading to increased potency.[7]
-
Hydrogen Bonding: Amino and substituted amino groups are crucial for establishing hydrogen bond interactions with the active sites of enzymes and receptors, which is often a key determinant of binding affinity.
-
Electronic Effects: The electronic properties of the substituents can modulate the overall electron distribution of the triazine ring, influencing its reactivity and interaction with biological macromolecules.
The anticancer mechanism of many triazine derivatives involves the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), protein kinases, and topoisomerases.[2] In the context of antimicrobial activity, triazines can disrupt various cellular processes in bacteria, including cell wall synthesis, DNA replication, and protein synthesis.
Conclusion and Future Perspectives
This compound belongs to a class of compounds with immense therapeutic potential. The comparative analysis presented in this guide, based on available literature, underscores the significant impact of structural modifications on the biological activity of the 1,3,5-triazine scaffold. While direct comparative data for the title compound is limited, the broader analysis of related derivatives provides a strong rationale for its further investigation as a potential anticancer and antimicrobial agent.
Future research should focus on the systematic synthesis and evaluation of a library of this compound analogs to establish a clear structure-activity relationship. Head-to-head comparative studies against other leading triazine compounds and standard drugs are essential for a definitive assessment of their therapeutic potential. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The continued exploration of the 1,3,5-triazine scaffold holds great promise for the discovery of novel and effective therapeutic agents.
References
-
Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-25. [Link]
-
Al-Warhi, T., Al-Zaqri, N., Al-Ghorbani, M., Al-Salahi, R., & Al-Omair, M. A. (2025). Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports, 15(1), 1234. [Link]
-
Wang, S., Li, Y., & Zhang, Y. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4821. [Link]
-
Li, J., Wang, Y., Zhang, Y., et al. (2023). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic & Medicinal Chemistry, 83, 117245. [Link]
-
Various Authors. (2022). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]
-
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology, 4(1), 1029. [Link]
-
Pilar, K., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 26(11), 3321. [Link]
-
Kowalski, P., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3981. [Link]
-
Al-Zaydi, K. M., Hassan, A. S., & El-Shehry, M. F. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 34. [Link]
-
Al-Zaydi, K. M., Hassan, A. S., & El-Shehry, M. F. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. [Link]
-
Pomarnacka, E., Bednarski, P., Grunert, R., & Reszka, P. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-6. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative. [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
Krasavin, M., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 15(4), 1045-1056. [Link]
-
Various Authors. (2023). 1,3,5‐Triazine analogs with antimicrobial activity. ResearchGate. [Link]
-
Pinto, D. C. G. A., et al. (2009). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 14(9), 3479-3496. [Link]
-
Krasavin, M., et al. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Publishing. [Link]
Sources
- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Activity of Synthesized 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the synthesized compound, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine. We will move beyond a simple recitation of protocols to an integrated strategy, explaining the causal logic behind experimental choices and establishing a self-validating workflow.
The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitutions on the triazine ring dictate the compound's pharmacological profile.[4] Our target molecule, this compound, possesses a simple yet promising substitution pattern, making a multi-faceted biological screening essential to uncover its therapeutic potential.
Our validation approach is structured as a tiered screening cascade, beginning with broad-spectrum in vitro assays to identify primary bioactivity, followed by more focused investigations based on initial findings.
Figure 1: A tiered experimental workflow for validating the biological activity of the synthesized triazine compound.
Part 1: Anticancer Activity Validation
Expertise & Experience: Many 1,3,5-triazine derivatives exhibit potent anticancer activity by inhibiting key enzymes like dihydrofolate reductase (DHFR) or protein kinases, leading to cell cycle arrest and apoptosis.[5][6] The initial and most crucial step is to determine if our compound possesses cytotoxic activity against cancer cells. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Comparative Compound Selection
-
Test Article: this compound
-
Positive Control: Doxorubicin (a well-characterized chemotherapeutic agent).
-
Negative Control: 0.1% DMSO in culture medium (vehicle control).
-
Cell Lines: A panel is chosen to screen for broad-spectrum activity versus selective cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of the test compound and Doxorubicin in the appropriate cell culture medium (ranging from 0.1 to 100 µM). Replace the old medium with 100 µL of the compound-containing medium. Add vehicle control to designated wells.
-
Incubation: Incubate the plates for 48 hours under standard culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Hypothetical Data Presentation
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) | Selectivity Index (MRC-5/HCT116) |
| This compound | 25.4 | 31.2 | 45.8 | 18.5 | > 100 | > 5.4 |
| Doxorubicin (Positive Control) | 0.8 | 1.1 | 1.5 | 0.9 | 4.2 | 4.7 |
Trustworthiness: The inclusion of a normal cell line (MRC-5) is critical for establishing a selectivity index. A compound that is broadly cytotoxic to both cancerous and normal cells has limited therapeutic potential. A higher selectivity index suggests a more promising safety profile.
Part 2: Anti-inflammatory Activity Validation
Expertise & Experience: Chronic inflammation is implicated in numerous diseases. Triazine derivatives have been reported to exert anti-inflammatory effects, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][9] We will use a standard in vitro model where RAW 264.7 murine macrophages are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The Griess assay will be used to quantify nitrite, a stable breakdown product of NO.
Figure 2: Simplified NF-κB signaling pathway, a common target for anti-inflammatory agents.
Comparative Compound Selection
-
Test Article: this compound
-
Positive Control: Dexamethasone (a potent steroidal anti-inflammatory drug).
-
Negative Control: 0.1% DMSO in culture medium.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or Dexamethasone (e.g., 1 to 50 µM) for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is prepared to quantify nitrite concentration.
-
Cytotoxicity Check: Concurrently, run a parallel plate and perform an MTT assay (as described in Part 1) to ensure that the observed reduction in NO is not due to compound-induced cell death.
Hypothetical Data Presentation
| Compound | NO Inhibition IC₅₀ (µM) | Cell Viability at 50 µM (%) |
| This compound | 15.8 | 92.5% |
| Dexamethasone (Positive Control) | 0.5 | 98.1% |
Trustworthiness: The concurrent viability assay is a critical self-validating step. A true anti-inflammatory effect is only confirmed if NO production is inhibited at non-toxic concentrations of the compound.
Part 3: Antimicrobial Activity Validation
Expertise & Experience: The nitrogen-rich heterocyclic structure of triazines makes them excellent candidates for antimicrobial agents.[10] A primary screen must determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will use the broth microdilution method, a standardized and quantitative technique.
Comparative Compound Selection
-
Test Article: this compound
-
Positive Control: Ciprofloxacin (broad-spectrum antibiotic).
-
Negative Control: 2% DMSO in broth (vehicle control).
-
Microbial Strains:
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the test compound and ciprofloxacin in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast), with final concentrations typically ranging from 0.25 to 256 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to all wells. Include a sterility control (broth only) and a growth control (broth + inoculum + vehicle).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. A colorimetric indicator like resazurin can be added to aid visualization.
Hypothetical Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | 32 | > 256 | 128 |
| Ciprofloxacin (Positive Control) | 0.5 | 0.25 | > 256 |
Trustworthiness: The results suggest our hypothetical compound has moderate activity against Gram-positive bacteria but is less effective against Gram-negative bacteria and fungi. This specificity is a crucial finding that would guide further development, potentially focusing on modifications to improve Gram-negative penetration or exploring its use against specific Gram-positive pathogens.
References
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citr
- 1,3,5‐Triazines as anti‐inflammatory agents.
- Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online.
- Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine deriv
- Anti-inflammatory activity of triazine derivatives: A system
- Triazines - Hydroxytriazenes and Triazenes:The Versatile Framework, Synthesis, and Medicinal Applic
- Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
- Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.
- Design, Synthesis, and Antimicrobial Evaluation of Novel1,3,5-Triazine Derivatives.
- (PDF) Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.
- Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
- CAS 1853-91-4 this compound. BOC Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1,3,5-Triazine Derivatives in Drug Discovery
The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, represents a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The synthetic tractability of the triazine core, typically starting from the readily available cyanuric chloride, allows for the systematic introduction of various substituents at the 2, 4, and 6 positions. This chemical versatility enables the fine-tuning of physicochemical properties and biological activity, making it an ideal template for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of SAR studies for 1,3,5-triazine derivatives across different therapeutic areas, supported by experimental data and detailed protocols.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
1,3,5-triazine derivatives have been extensively explored as anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[5][6][7] The SAR studies in this area have primarily focused on substitutions that enhance binding to specific molecular targets within cancer cells.
A. Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical target in cancer therapy. Several 1,3,5-triazine derivatives have been identified as potent EGFR inhibitors.[8]
Key SAR Insights:
-
Substitution at C4 and C6: Disubstitution at the C4 and C6 positions with various aniline derivatives has been a common strategy. The nature and position of substituents on the aniline ring significantly influence inhibitory activity.
-
Role of the Amino Linker: An amino group linking the triazine core to a substituted phenyl ring is often crucial for activity.
-
Hybrid Molecules: Hybrid molecules incorporating other pharmacophores, such as quinazoline or pyrazole, with the 1,3,5-triazine scaffold have shown enhanced EGFR-TK inhibitory activity.[6][8] For instance, a hybrid of monastrol and 1,3,5-triazine exhibited excellent EGFR-TK enzyme inhibitory activity (96.3% at 10 µM).[8] Similarly, 4-aminoquinoline-1,3,5-triazine derivatives have shown significant EGFR-TK inhibition.[6][8]
Comparative Data for EGFR Inhibitors:
| Compound ID | Substituents | Target | IC₅₀ (µM) | Reference |
| Compound 8 | 2,4-disubstituted triazine | Wild-type EGFR | 25.9 | [8] |
| Mutant EGFR T790M/L858R | 6.5 | [8] | ||
| Compound 13 | 1,3,5-triazine derivative | EGFR-TK | 8.45 ± 0.65 | [6][8] |
| Compound 14 | 1,3,5-triazine derivative | EGFR-TK | 2.54 ± 0.22 | [6][8] |
| Compound 21 | 1,3,5-triazine-based derivative | EGFRWT | 0.22 ± 0.05 | [6] |
| EGFRT790M | 0.18 ± 0.11 | [6] |
B. PI3K/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is another crucial target in oncology.
Key SAR Insights:
-
Morpholine Moiety: The incorporation of a morpholine ring at one of the substitution sites of the triazine core is a recurring structural feature in potent PI3K/mTOR inhibitors.
-
Aromatic Substituents: The nature of the aromatic substituent at other positions influences the potency and selectivity. For example, a 2-(thiophen-2-yl)-1,3,5-triazine derivative showed excellent potency against A549, MCF-7, and HeLa cell lines by suppressing AKT phosphorylation, indicating PI3K/mTOR pathway inhibition.[9]
II. Antimicrobial and Antiviral Activity
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.[2] 1,3,5-triazine derivatives have shown promise in this area, with SAR studies guiding the design of compounds with potent antibacterial, antifungal, and antiviral activities.[2][10][11]
Key SAR Insights:
-
Cationic Charge and Lipophilicity: For antibacterial activity, the introduction of cationic charges and tuning of lipophilicity are critical factors. This mimics the properties of natural antimicrobial peptides.[10]
-
Substituent Effects: The type of substituent at the 2, 4, and 6 positions of the triazine ring dramatically affects the antimicrobial spectrum and potency. For example, in a series of 1,3,5-triazine aminobenzoic acid derivatives, specific substitution patterns led to activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli.[11]
-
Specific Moieties: The incorporation of moieties like aminobenzoic acid has been shown to confer significant antimicrobial properties.[11]
Comparative Data for Antimicrobial Activity:
| Compound ID | Target Organism | Activity | Reference |
| Compound 10 | S. aureus | Comparable to Ampicillin | [11] |
| Compound 13 | S. aureus | ~50% of Ampicillin activity | [11] |
| Compound 13 | E. coli | Comparable to Ampicillin | [11] |
| Compound 14 | E. coli | Comparable to Ampicillin | [11] |
III. Experimental Protocols
The evaluation of 1,3,5-triazine derivatives involves a series of standardized experimental protocols to determine their synthesis, purity, and biological activity.
A. General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines
The synthesis of 1,3,5-triazine derivatives typically starts with cyanuric chloride, where the three chlorine atoms are sequentially substituted by nucleophiles. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by adjusting the temperature.
Step-by-Step Protocol:
-
First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., THF, acetone). Cool the solution to 0-5 °C. Add the first nucleophile dropwise while maintaining the temperature. The reaction is typically stirred for 2-4 hours.
-
Second Substitution: Warm the reaction mixture to room temperature. Add the second nucleophile and stir for another 4-6 hours or until the reaction is complete as monitored by TLC.
-
Third Substitution: Heat the reaction mixture to reflux. Add the third nucleophile and continue refluxing for 6-12 hours.
-
Work-up and Purification: After completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
B. In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3,5-triazine derivatives and a positive control (e.g., imatinib, methotrexate) for 48-72 hours.[12][13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the 1,3,5-triazine derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum.
-
Inoculation: Add the inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Conclusion
The 1,3,5-triazine scaffold is a versatile and valuable platform for the development of novel therapeutic agents. The ease of multi-site substitution allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors for various biological targets. For anticancer drug discovery, key strategies include the incorporation of specific aniline derivatives to target EGFR and the use of morpholine moieties for PI3K/mTOR inhibition. In the antimicrobial field, modulating cationic charge and lipophilicity is crucial for enhancing activity. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new 1,3,5-triazine derivatives, facilitating the continued development of this important class of compounds.
References
-
Yu, J., Lee, S., Kim, Y., Jo, S., Kim, C., Lee, J., ... & Jeong, L. S. (2020). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules, 25(21), 5092. [Link]
-
Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24. [Link]
-
Lee, S. H., Jun, H. S., Lee, J. Y., & Kim, Y. K. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 18(4), 1308–1311. [Link]
-
Unknown. (n.d.). Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their derivatives. Organic Chemistry: An Indian Journal. [Link]
-
Fares, M., Aboutaleb, N., Kadi, A., & Al-Agamy, M. (2016). Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent. Journal of Chemical and Pharmaceutical Research, 8(4), 1046-1057. [Link]
-
Sagan, J., Pociecha, K., Podleśna, A., Stary, K., Fijałkowski, Ł., Partyka, A., ... & Satała, G. (2022). Design, Synthesis and Biological Evaluation of Novel 1, 3, 5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7545. [Link]
-
Liu, H., Long, S., Rakesh, K. P., & Zha, G. F. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European journal of medicinal chemistry, 185, 111804. [Link]
-
Sarhan, M. O., Motaleb, M. A., Ibrahim, I. T., Anwar, M. M., & Zaghary, W. A. (2018). Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives. Mini reviews in medicinal chemistry, 18(19), 1646–1661. [Link]
-
Wang, J., Li, L., & He, Q. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4780. [Link]
-
Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]
-
Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 24. [Link]
-
Unknown. (n.d.). of SAR for series (B) analogues, incorporating the 1,3,5-triazine... ResearchGate. [Link]
-
Singh, S., & Kaur, M. (2021). Recent Advances in 1,3,5-Triazine Derivatives As Antibacterial Agents. Letters in Drug Design & Discovery, 18(1), 1-1. [Link]
-
Kumawat, J., Jain, S., Misra, N., Dwivedi, J., & Kishore, D. (2024). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. [Link]
-
Unknown. (n.d.). Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. Semantic Scholar. [Link]
-
Wang, Y., Wang, Z., Zhang, Y., Chen, Y., Zhang, Y., & Zhang, Y. (2022). Design, synthesis and anticancer evaluation of imamine-1, 3, 5-triazine derivatives. RSC advances, 12(35), 22896-22907. [Link]
-
Ferreira, R. J., Biltes, D. G., Pinheiro, M., Benchekroun, M., & Santos, M. A. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 29(15), 3458. [Link]
-
Wang, J., Li, L., & He, Q. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4780. [Link]
-
Sagan, J., Stary, K., Fijałkowski, Ł., Podleśna, A., Partyka, A., Jastrzębska-Więsek, M., ... & Satała, G. (2024). Green and Efficient Synthetic Protocol for 1, 3, 5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. International Journal of Molecular Sciences, 25(20), 12224. [Link]
-
Sagan, J., Stary, K., Fijałkowski, Ł., Podleśna, A., Partyka, A., Jastrzębska-Więsek, M., ... & Satała, G. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. ResearchGate. [Link]
-
Unknown. (n.d.). A Systematic Review on Antitumor Agents with 1, 3, 5-triazines. ResearchGate. [Link]
-
Singh, A., & Parle, A. (2021). 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. Archiv der Pharmazie, 354(6), e2000363. [Link]
-
Al-Zaydi, K. M., Hassan, H. M., & Khattab, S. N. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central journal, 11(1), 34. [Link]
-
Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel1, 3, 5-Triazine Derivatives. American Journal of Pharmacology. [Link]
-
Al-Blewi, F. F., Al-Sheikh, M. A., Kamal, A. M., & El-Sayed, W. M. (2019). Synthesis and Characterization of New Series of 1, 3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(17), 3073. [Link]
-
Lee, S. H., Jun, H. S., Lee, J. Y., & Kim, Y. K. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. ResearchGate. [Link]
Sources
- 1. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide: Comparative Analysis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine and Other Key Heterocycles in Modern Research
Abstract
Nitrogen-containing heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Their unique electronic properties and structural diversity allow for fine-tuning of interactions with biological targets, making them "privileged scaffolds" in drug discovery. This guide provides a comparative analysis of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, a representative of the s-triazine class, against other foundational heterocycles, namely pyridines and pyrimidines. We will dissect their physicochemical properties, explore their applications in key research areas like oncology and microbiology, and provide validated experimental protocols to empower researchers in their synthetic and evaluative endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on scaffold selection for novel molecular design.
The Landscape of N-Heterocycles: An Introduction to Core Scaffolds
The inclusion of nitrogen atoms into a cyclic aromatic framework drastically alters the ring's electronic distribution, creating π-deficient systems with unique reactivity and biological interaction profiles.[1] This principle is the cornerstone of heterocyclic chemistry's importance in pharmacology. While countless such scaffolds exist, the 1,3,5-triazine, pyridine, and pyrimidine rings represent three of the most extensively researched and successfully implemented cores in approved therapeutics.[2][3][4]
1.1. The 1,3,5-Triazine (s-Triazine) Scaffold
The symmetrical 1,3,5-triazine, or s-triazine, is a planar, aromatic system characterized by three nitrogen atoms at alternating positions. This arrangement results in a highly electron-deficient ring, making it susceptible to nucleophilic substitution, a feature that is exploited heavily in its synthesis and functionalization.[5] The s-triazine core is present in several FDA-approved drugs, including the anticancer agent Altretamine, demonstrating its clinical significance.[2][6]
Our focus compound, This compound , serves as a valuable and versatile intermediate for the synthesis of more complex pharmaceutical and agrochemical products.[7] Its structure provides multiple points for further chemical modification, allowing for the creation of extensive compound libraries.
Caption: Structure of this compound.
1.2. The Pyridine and Pyrimidine Scaffolds
Pyridine, a benzene ring with one CH group replaced by nitrogen, is a fundamental building block in numerous natural products and pharmaceuticals.[8][9] Its lone pair of electrons is not involved in the aromatic system, rendering the molecule basic.[8] Pyrimidine, with two nitrogen atoms at the 1 and 3 positions, is even more biologically central as it forms the core of the nucleobases cytosine, thymine, and uracil.[4][10] Both scaffolds are cornerstones of medicinal chemistry, found in drugs treating a vast array of diseases.[4][11][12]
Comparative Physicochemical and Electronic Properties
The strategic choice of a heterocyclic scaffold often begins with an analysis of its fundamental properties, which dictate its potential for biological interaction and its pharmacokinetic profile. The number and position of nitrogen atoms are the primary determinants of these characteristics.
The introduction of nitrogen atoms generally decreases the aromaticity of the ring compared to benzene.[1] This effect is more pronounced in triazines and pyrimidines. This reduced aromaticity, coupled with the electron-withdrawing nature of nitrogen, makes these rings more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to pyridine or benzene.[1]
| Property | Pyridine | Pyrimidine | 1,3,5-Triazine | Rationale & Implication in Drug Design |
| Nitrogen Atoms | 1 | 2 | 3 | More N atoms increase polarity and π-deficiency, affecting solubility and protein interactions. |
| Aromaticity | High | Moderate | Lower | Lower aromaticity can increase reactivity for functionalization but may impact metabolic stability.[1] |
| N-Basicity (pKa) | ~5.2 | ~1.3 | ~ -1.7 | Pyridine is basic and can form salts, aiding solubility. Triazine is extremely weakly basic, reducing off-target ionic interactions. |
| π-System | π-Deficient | More π-Deficient | Highly π-Deficient | Influences ability to participate in π-stacking with biological targets. Highly deficient rings are good electron acceptors. |
| Reactivity | Prone to nucleophilic attack at C2/C4; electrophilic attack is difficult. | Highly resistant to electrophilic attack; susceptible to nucleophilic attack. | Very susceptible to sequential nucleophilic substitution. | The high reactivity of triazines (from cyanuric chloride) allows for facile, controlled synthesis of diverse derivatives.[13] |
Head-to-Head Comparison in Key Research Applications
The distinct properties of these scaffolds have led to their differential success in various therapeutic areas.
3.1. Anticancer Activity
All three heterocycles are prolific scaffolds for the development of anticancer agents, though they often achieve their effects through different mechanisms.
-
1,3,5-Triazines: This class has produced multiple approved drugs and clinical candidates.[2][6] Their mechanism often involves the inhibition of critical signaling pathways that drive cell proliferation. For instance, many s-triazine derivatives have been developed as potent inhibitors of tyrosine kinases, phosphoinositide 3-kinases (PI3K), and mTOR.[6][14] The ability to easily synthesize a library of derivatives allows for rapid optimization of structure-activity relationships (SAR).[15]
Caption: s-Triazines often target the PI3K/AKT/mTOR signaling pathway.[14]
-
Pyrimidines: As essential components of nucleic acids, pyrimidine analogues can act as antimetabolites, interfering with DNA and RNA synthesis.[4] This is a classic and highly effective anticancer strategy. Furthermore, the pyrimidine scaffold is a key component of many kinase inhibitors, such as Imatinib (which also contains a pyridine ring).
-
Pyridines: The pyridine ring is found in a vast number of anticancer agents.[8][11] Its ability to act as a hydrogen bond acceptor and its tunable basicity make it an excellent pharmacophore for interacting with enzyme active sites. Pyridine derivatives have been shown to act as topoisomerase inhibitors and microtubule polymerization inhibitors.[8][12]
Comparative Table of Anticancer Activity
| Compound Class | Representative Drug / Compound | Primary Mechanism of Action |
| 1,3,5-Triazines | Altretamine, Gedatolisib | DNA alkylating agent; Dual PI3K/mTOR inhibitor.[2][6] |
| Pyrimidines | 5-Fluorouracil, Gemcitabine | Antimetabolite, inhibits thymidylate synthase and DNA synthesis.[4] |
| Pyridines | Imatinib, Sorafenib | Tyrosine kinase inhibitor (Bcr-Abl, c-KIT); Multi-kinase inhibitor (VEGFR, PDGFR).[3] |
3.2. Antimicrobial Activity
The urgent need for new antimicrobial agents has driven extensive research into heterocyclic compounds.[16][17] Their diverse structures offer opportunities to overcome existing resistance mechanisms.[17][18]
-
1,3,5-Triazines: Derivatives of s-triazine have demonstrated a wide range of antimicrobial activities.[19] Their planar structure and potential for multiple substitutions allow for interactions with various bacterial and fungal targets.
-
Pyrimidines: Fused pyrimidine systems and those derived from chalcones have shown significant activity against both Gram-positive and Gram-negative bacteria.[10]
-
Pyridines: The pyridine scaffold is a component of many antibacterial and antifungal agents, prized for its ability to enhance bioavailability and interact with microbial enzymes.[11][12]
Experimental Protocols: A Guide for the Bench Scientist
Scientific integrity demands reproducible and self-validating methodologies. The following protocols represent standard, field-proven procedures for the synthesis and evaluation of the discussed heterocyclic compounds.
4.1. Protocol: General Synthesis of Substituted 1,3,5-Triazines
This protocol is based on the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a widely used and cost-effective starting material.[13][20] The key to this synthesis is careful temperature control.
-
Causality: The C-Cl bonds in cyanuric chloride have different reactivities. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second requires moderate heat (~25-50 °C), and the third often requires high temperatures (>80 °C). This differential reactivity allows for the controlled, stepwise introduction of different nucleophiles, enabling the synthesis of non-symmetrical triazines.
Methodology:
-
First Substitution: Dissolve cyanuric chloride (1 equiv.) in a suitable solvent (e.g., acetone or THF) and cool the mixture to 0-5 °C in an ice bath.
-
Add the first nucleophile (Nu¹-H, 1 equiv.) dropwise, maintaining the temperature. An aqueous base (e.g., NaHCO₃) is often added to neutralize the HCl byproduct.
-
Stir the reaction at 0-5 °C for 2-4 hours until TLC analysis indicates the consumption of cyanuric chloride.
-
Second Substitution: Warm the reaction mixture to room temperature or slightly above (e.g., 40 °C).
-
Add the second nucleophile (Nu²-H, 1 equiv.) and continue stirring for 4-12 hours. Monitor the reaction progress by TLC.
-
Third Substitution (if applicable): Heat the reaction mixture to reflux (80-100 °C).
-
Add the third nucleophile (Nu³-H, 1 equiv.) and maintain reflux for 12-24 hours.
-
Work-up: Upon completion, cool the reaction, filter off any salts, and concentrate the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Caption: Workflow for sequential synthesis of tri-substituted triazines.
4.2. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Trustworthiness: This method is highly standardized (e.g., by CLSI guidelines) and provides quantitative, reproducible results. Including positive (known antibiotic) and negative (vehicle) controls in every plate ensures the validity of the experiment.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Add 50 µL of the bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Outlook
The choice between this compound, a pyridine, or a pyrimidine derivative is not a matter of inherent superiority but of strategic design.
-
1,3,5-Triazines , exemplified by our focus compound, offer unparalleled synthetic flexibility from inexpensive starting materials. Their highly π-deficient nature makes them unique probes for certain biological targets, particularly kinases, and their rigid, planar structure is ideal for scaffold-based design.
-
Pyridines provide a balance of aromaticity and basicity, making them excellent pharmacophores for achieving high-affinity binding and favorable pharmacokinetic properties.[3][12]
-
Pyrimidines hold a unique biological position due to their relation to nucleobases, making them exceptional candidates for antimetabolite drugs and inhibitors of enzymes involved in nucleic acid metabolism.[4]
This compound should be viewed not just as a standalone molecule, but as a gateway to a vast chemical space. Its true potential is realized when it is used as a foundational block to build libraries of more complex molecules. Future research will undoubtedly continue to exploit the distinct advantages of each of these core scaffolds, leading to the development of next-generation therapeutics with enhanced potency and selectivity.
References
-
Heterocycle Compounds with Antimicrobial Activity - PubMed. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 14, 2026, from [Link]
-
Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones - Journal of Medicinal and Chemical Sciences. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 14, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Antimicrobial activities of heterocycles derived from thienylchalcones. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR) | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Triazine derivatives with different anticancer activity mechanisms - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Utilization of Heterocyclic Moieties for the Development of Anti- Microbial Agent to Combat Resistance. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents. (n.d.). Nature. Retrieved January 14, 2026, from [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (n.d.). IJPSRR. Retrieved January 14, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). IntechOpen. Retrieved January 14, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Pyrimidines and Triazines as anticancer agents. - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
-
Examples of drugs in the 1,3,5-triazines and pyrimidines series. - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent Advances in the Biological Activity of s-Triazine Core Compounds - MDPI. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PubMed Central. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Different biological activities displayed by 1,3,5‐triazine - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 1,3,5-triazine pyrimidines as anti-bacterial agents - Wisdom Library. (n.d.). Wisdom Library. Retrieved January 14, 2026, from [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Synthesis and Characterization of 2,4-Diamino-6-methyl-1,3,5-triazine and 2,4-Diamino-6-phenyl-1,3,5-triazine Doped Polyacid and Their Application to Breast Cancer Studies | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
This compound - Alzchem. (n.d.). Alzchem. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
Sources
- 1. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Alzchem Group [alzchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR) | Semantic Scholar [semanticscholar.org]
- 16. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. jchr.org [jchr.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Efficacy comparison of 1,3,5-triazine isomers in biological systems.
An In-depth Technical Guide to the Comparative Efficacy of 1,3,5-Triazine Isomers in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazine Scaffold in Medicinal Chemistry
Triazines, a class of six-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in the development of therapeutic agents.[1][2][3][4][5] The arrangement of these nitrogen atoms gives rise to three distinct isomers: the symmetrical 1,3,5-triazine (s-triazine), the asymmetrical 1,2,4-triazine, and the vicinal 1,2,3-triazine.[2][3][4][5][6][7][8] While all three isomers serve as versatile scaffolds for developing molecules with a wide spectrum of biological activities, their inherent chemical properties and synthetic accessibility influence their prevalence and application in drug discovery.[8][9] This guide offers a comparative analysis of their efficacy, drawing upon a wide array of experimental evidence to highlight the therapeutic potential of each isomeric core.
Comparative Anticancer Efficacy
Triazine derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the modulation of key signaling pathways in cancer cells.[10][11][12] The efficacy of these compounds is highly dependent on the nature and position of substituents on the triazine ring.
1,3,5-Triazine Derivatives: A Prominent Class of Anticancer Agents
The symmetrical 1,3,5-triazine scaffold is a privileged structure in the design of anticancer drugs, with several derivatives showing potent activity against a range of cancer cell lines.[10][12][13] The ease of substitution at the 2, 4, and 6 positions allows for extensive structure-activity relationship (SAR) studies and optimization of anticancer potency.[12]
Table 1: Anticancer Activity of Representative 1,3,5-Triazine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [13][14] |
| Imamine-1,3,5-triazine | 4k | MDA-MB-231 (Breast) | 8.18 | Imatinib | 35.50 | [13][14] |
| Biguanide-derived | 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable | [13] |
| Biguanide-derived | 3c | SW620 (Colorectal) | 20-27 | Cisplatin | Comparable | [13] |
| Pyrazolyl-s-triazine | 4f | HCT-116 (Colon) | 0.50 | - | - | [13] |
| Pyrazolyl-s-triazine | 4f | MCF-7 (Breast) | 0.70 | - | - | [13] |
The anticancer mechanism of certain 1,3,5-triazine derivatives involves the inhibition of key enzymes such as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) and the modulation of signaling pathways like β-catenin.[15] For instance, some derivatives have shown potent inhibition of EGFR-TK, a key player in breast cancer, and have also been found to reduce the expression of β-catenin in MDA-MB-231 cells.[15]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Comparative Antimicrobial Efficacy
Triazine isomers also form the basis of a wide range of antimicrobial agents. [16][17][18][19]Their efficacy is often attributed to their ability to interfere with essential microbial processes.
1,3,5-Triazine Derivatives in Antimicrobial Drug Discovery
A number of 1,3,5-triazine derivatives have been designed and synthesized as potent antimicrobial agents. [16]These compounds often incorporate cationic charges and lipophilicity, which are key factors in their antibacterial activity. [16] Table 4: Antimicrobial Activity of 1,3,5-Triazine Derivatives
| Compound | Target Organism | Activity | Source |
| Combinatorial library | Staphylococcus aureus, Bacillus anthracis, Acinetobacter baumannii, Escherichia coli | Potent antimicrobial activity with low hemolytic activity | [16] |
1,2,4-Triazine Derivatives as Antimicrobial Agents
1,2,4-Triazine derivatives have been extensively studied for their broad-spectrum antimicrobial activities. [20][17][18][19] Table 5: Antimicrobial Activity of 1,2,4-Triazine Derivatives
| Derivative | Target Organism | Activity | Source |
| Tetracyclic triazine analogue | Drug-resistant Staphylococcus aureus, Mycobacterium tuberculosis, Bacillus anthracis | Promising antibiotic activity | [20] |
| Fused 1,2,4-triazines | Bacillus subtilis, Staphylococcus aureus | Weak to moderate inhibitory activity | [17] |
| Fused 1,2,4-triazines | Candida albicans | Weak antifungal activity (compound 6a) | [17] |
1,2,3-Triazine Derivatives: Potential Antimicrobials
Synthetic analogs of 1,2,3-triazine have been evaluated for their pharmacological activities, including antibacterial and antifungal properties. [21]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the triazine compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, triazine isomers have been investigated for a variety of other biological activities.
-
1,3,5-Triazine derivatives have shown potential as antiviral, anti-inflammatory, and herbicidal agents. [13][22][23]For instance, atrazine and simazine are well-known herbicides that act by inhibiting photosynthesis. [13]* 1,2,4-Triazine derivatives have been reported to possess anti-HIV, anti-inflammatory, analgesic, and antihypertensive properties. [20]* 1,2,3-Triazine derivatives have been evaluated for antiviral and anti-inflammatory activities. [24]
Comparative Analysis and Future Perspectives
This guide has highlighted the broad and potent biological activities of all three triazine isomers. While direct comparative studies are limited, the available data allows for a nuanced understanding of their respective strengths.
| Isomer | Key Advantages | Key Challenges |
| 1,3,5-Triazine | Symmetrical structure allows for straightforward multi-substitution; well-established as a scaffold for anticancer and antimicrobial agents. | |
| 1,2,4-Triazine | Highly versatile scaffold with a very broad range of reported biological activities. | |
| 1,2,3-Triazine | Shows promise in various therapeutic areas. | Least stable of the isomers, with more limited synthetic routes, making it the least studied. [8] |
The future of triazine-based drug discovery lies in the rational design of derivatives with improved selectivity and potency. For the 1,2,3-triazine isomer, the development of more efficient synthetic methodologies is paramount to unlocking its full therapeutic potential. Furthermore, the creation of hybrid molecules that combine the triazine core with other pharmacophores is a promising strategy to enhance efficacy and overcome drug resistance. [11][25]
References
- 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
- Synthesis and biological evaluation of novel 1,3,5-triazine deriv
- 1,2,3-Triazine scaffold as a potent biologically active moiety: a mini review. PubMed.
- A Comparative Analysis of the Biological Effects of 1,2,4-Triazine Isomers: A Guide for Researchers. Benchchem.
- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. NIH.
- Design, synthesis and biological evaluation of 1,3,5-triazine deriv
- 1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed.
- Anti-breast cancer activity of selected 1,3,5-triazines via modul
- Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv
- Synthesis and Antimicrobial Activities of Condensed and Uncondensed 1,2,4-Triazines.
- Synthesis and antimicrobial evaluation of novel 1,2,4-triazine deriv
- Triazine Derivatives: Their Synthesis and Biological Properties - A Review. Scilit.
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
- The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.
- Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis.
- Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused deriv
- 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. PubMed.
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed.
- (PDF) 1,2,3-Triazine Scaffold as a Potent Biologically Active Moiety: A Mini Review.
- Triazine Derivatives: Their Synthesis and Biological Properties-A Review.
- Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Deriv
- Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applic
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.
- 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed.
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applic
- Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery.
- Different biological activities displayed by 1,3,5‐triazine.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
- Biologically active 1, 2, 3-triazine derivatives.
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applic
- Triazine. Wikipedia.
- Triazines – A comprehensive review of their synthesis and diverse biological importance.
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applic
- The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Request PDF.
- The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis.
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry.
- Antitumor Activity of s-Triazine Derivatives: A System
- (PDF) Synthesis and biological evaluation of novel s-triazine based aryl/heteroaryl entities: Design, rationale and comparative study.
- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.
Sources
- 1. Triazine Derivatives: Their Synthesis and Biological Properties - A Review | Scilit [scilit.com]
- 2. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 7. Triazine - Wikipedia [en.wikipedia.org]
- 8. globalscitechocean.com [globalscitechocean.com]
- 9. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. tandfonline.com [tandfonline.com]
- 20. ijpsr.info [ijpsr.info]
- 21. 1,2,3-Triazine scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine in Biological Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects.[3][4] The compound at the center of our investigation, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, serves as a crucial intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[5] However, the very structural features that make the triazine core so versatile also predispose it to interactions with multiple biological targets, a phenomenon known as cross-reactivity.
The Triazine Core: A Double-Edged Sword of Promiscuity and Potency
The 1,3,5-triazine ring system, with its nitrogen atoms creating a distinct electronic and structural environment, is adept at participating in hydrogen bonding and other non-covalent interactions within the active sites of various proteins. This adaptability is the root of both its therapeutic potential and its potential for cross-reactivity. The 2,4-diamino-1,3,5-triazine substitution pattern, in particular, is a frequent motif in molecules designed to target the ATP-binding sites of kinases.[6] This mimicry of the adenine core of ATP can, however, lead to promiscuous inhibition across the kinome and with other ATP-dependent enzymes.
Comparative Analysis of Structurally Related Triazine Derivatives
To illuminate the potential biological activities and cross-reactivity of this compound, we will examine the performance of structurally related compounds in various biological assays. This comparative approach allows for an objective assessment of how modifications to the triazine core influence potency and selectivity.
| Compound ID | Structure | Target/Activity | IC50/EC50 | Reference |
| This compound | Intermediate for synthesis of pharmaceuticals and agrochemicals.[5] | Data not publicly available | [5] | |
| Compound 5f | 2-{2-amino-4-[4-(2-chlorophenyl)piperazino]- 1,3,5-triazin-6-yl}-3-(4-nitrophenyl)acrylonitrile | Anticancer (various human tumor cell lines) | 0.45 µM - 1.66 µM | [5] |
| Compound 3b | 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide | Antitumor (A549 lung adenocarcinoma) | Selective with high apoptotic cell level | [7] |
| Compound 6 | 4-amino-6-(phenylamino)-1,3,5-triazine derivative | human DNA topoisomerase IIα inhibitor, Cytotoxic (HepG2) | Not specified | [8] |
| Triazinyl-carbohydrazides 3a-e | Substituted 4,6-diamino-1,3,5-triazine-2-carbohydrazides | Anticancer (MDA-MB-231 and MCF-7 breast cancer cell lines) | Low micromolar IC50 values | [9] |
Note: The table above presents data for structurally related compounds to infer the potential activity and cross-reactivity profile of this compound. Direct experimental data for the topic compound is not extensively available in the public domain.
Key Biological Assays for Profiling Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic approach employing a panel of well-established biological assays is essential. Below, we provide detailed protocols for three fundamental assay types that probe distinct aspects of a compound's biological activity.
In Vitro Kinase Profiling
Given the prevalence of the triazine scaffold in kinase inhibitors, assessing the compound's activity across a broad panel of kinases is a critical first step.
Caption: General workflow for an in vitro kinase inhibition assay.
This protocol outlines a common method for measuring the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound (or other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.[6]
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GPCR Binding Assays
The structural motifs within triazine derivatives can also lead to interactions with G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins.
Caption: General workflow for a competitive radioligand binding assay.
This protocol describes a method to determine the affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand with known affinity for the target GPCR
-
This compound (or other test compounds)
-
Binding buffer (specific to the GPCR being studied)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a 96-well plate or individual tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the reaction mixtures at a specific temperature for a time sufficient to reach equilibrium. This needs to be optimized for each receptor-ligand pair.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The membranes with bound radioligand will be retained on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
Cell Viability and Cytotoxicity Assays
To assess the overall cellular impact of a compound and identify potential cytotoxic off-target effects, a cell viability assay is indispensable.
Caption: General workflow for an MTT cell viability assay.
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[1][10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and the expected mechanism of action of the compound (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The 1,3,5-triazine scaffold, and by extension this compound, holds significant promise for the development of novel therapeutics. However, its inherent structural features necessitate a thorough evaluation of its cross-reactivity profile. While direct experimental data for this specific compound is sparse, the information gleaned from structurally related molecules strongly suggests a potential for interactions with a variety of biological targets, particularly kinases.
The protocols provided in this guide offer a robust starting point for a comprehensive in-house evaluation of this compound. A systematic screening against a broad panel of kinases, a selection of GPCRs, and a diverse set of cancer cell lines will be crucial to fully elucidate its selectivity profile. Such studies will not only mitigate the risks of off-target effects but also have the potential to uncover novel and unexpected therapeutic applications for this versatile chemical entity. The journey from a promising scaffold to a selective therapeutic is paved with rigorous and comprehensive biological characterization.
References
- Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applic
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2024). MDPI.
- Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry. (2012).
- The Evolution of Triazine Scaffolds in Modern Drug Discover. (2026). TeamChem.
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - PubChem. PubChem.
- 2-Amino-4-dimethylamino-6-methyl-1,3,5-triazine - CymitQuimica. CymitQuimica.
- Synthesis and biological evaluation of symmetrical 2,4,6-trisubstituted 1,3,5-triazine deriv
- SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023).
- Navigating the Selectivity Landscape of 2,4-Diamino-1,3,5-Triazines: A Comparative Cross-Reactivity Profile. Benchchem.
- Synthesis and biological evaluation of 1,3,5-triazine based chalcones and their deriv
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PubMed Central. NIH.
- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC. (2018). NIH.
- Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. (2025). Journal of Advanced Scientific Research.
- Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI.
- 2-Amino-6-methyl-1H-1,3,5-triazin-4-one - Benchchem. Benchchem.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2002). MDPI.
- Lamotrigine - Wikipedia. Wikipedia.
-
Selective Synthesis of N-[1][10]Triazinyl-α-Ketoamides and N-[1][10]Triazinyl-Amides from the Reactions of 2-Amine-[1][10]Triazines with Ketones - PMC. (2023). NIH.
- This compound - Alzchem. Alzchem.
- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC. (2018). NIH.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol | Abcam. Abcam.
- MTT (Assay protocol). (2023). Protocols.io.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Kinase Selectivity Profiling System: General Panel Protocol.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- GPCR-radioligand binding assays - PubMed. (2016). PubMed.
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (2021). NIH.
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- Kinase Screening and Profiling Services. BPS Bioscience.
- Application Notes and Protocols for Measuring the Binding Affinity of Novel Compounds to G-Protein Coupled Receptors. Benchchem.
- KINASE PROFILING & SCREENING. Reaction Biology.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). NIH.
- New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
- Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)
- Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. (2023).
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed. (2020). PubMed.
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2022). Journal of Medicinal and Chemical Sciences.
- 6-[[methyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]-~{N}4-phenyl-1,3,5-triazine-2,4-diamine | C17H20N6S | CID 17449326 - PubChem. PubChem.
- CAS 1853-91-4 this compound. BOC Sciences.
- Supporting Information A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer a. The Royal Society of Chemistry.
- Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed. (2013). PubMed.
-
Pyrrolo[2,1-f][1][2][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. (2021). Springer.
- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). MDPI.
- Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα - PubMed. (2014). PubMed.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. (2024). Semantic Scholar.
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC. (2024). PubMed Central.
- Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. (2011). NIH.
- Purinergic GPCR transmembrane residues involved in ligand recognition and dimeriz
- 2-Amino-4-chloro-6-phenyl-1,3,5-triazine (95%). Amerigo Scientific.
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. clyte.tech [clyte.tech]
- 3. moleculardevices.com [moleculardevices.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines as inhibitors of human DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
A Senior Application Scientist's Guide to Benchmarking Inhibitor Performance: A Case Study of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. The 1,3,5-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antidiabetic properties.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel triazine derivative, 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, against well-established inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and in-depth resource, moving beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Benchmarking
The therapeutic potential of a novel compound can only be truly understood in the context of existing treatments. Benchmarking against known inhibitors provides a critical reference point for evaluating potency, selectivity, and potential advantages of a new chemical entity. For this case study, we will focus on the inhibition of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[4] Its inhibition disrupts DNA and RNA synthesis, making it a key target for both anticancer and antimicrobial therapies.[4][5]
Our test compound, this compound, belongs to a class of compounds that has shown promise as DHFR inhibitors.[2] To rigorously assess its potential, we will compare its inhibitory activity against Methotrexate, a potent, non-selective DHFR inhibitor widely used in cancer chemotherapy, and Trimethoprim, an antibiotic that selectively inhibits bacterial DHFR.[4][5][6] This comparison will allow us to not only determine the potency of our compound but also to gain initial insights into its potential selectivity.
The Comparators: Established DHFR Inhibitors
A meaningful benchmark requires the selection of appropriate reference compounds. For this study, we have chosen:
-
Methotrexate: A folate analog that exhibits high affinity for mammalian DHFR.[4] It is a cornerstone of anticancer therapy for a variety of malignancies.[4][5] Its potent, non-selective inhibition of DHFR provides a high bar for the performance of our novel compound.
-
Trimethoprim: A synthetic antibacterial agent that competitively inhibits bacterial DHFR with significantly higher potency than for the human enzyme.[4] Including Trimethoprim in our panel will provide an initial assessment of the species selectivity of this compound.
Experimental Design and Protocols
To ensure the generation of robust and comparable data, a standardized set of experimental protocols is essential. The following sections detail the methodologies for determining the half-maximal inhibitory concentration (IC50) and for elucidating the mode of inhibition.
General Enzyme Inhibition Assay Workflow
The following diagram illustrates the general workflow for our enzyme inhibition assays.
Caption: General workflow for enzyme inhibition assays.
Detailed Protocol: IC50 Determination
Objective: To determine the concentration of each inhibitor required to reduce the activity of DHFR by 50%.
Materials:
-
Purified human DHFR and E. coli DHFR
-
Dihydrofolate (DHF) as the substrate
-
NADPH as a cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound, Methotrexate, and Trimethoprim dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, DHF, NADPH, and inhibitors. Dilute them to the desired working concentrations in the assay buffer.[7]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of DHFR enzyme, and varying concentrations of the inhibitor (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Protocol: Mode of Inhibition Study
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[7]
Procedure:
-
Assay Setup: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor. For each inhibitor concentration, vary the concentration of the substrate (DHF).[7]
-
Data Collection: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8] The pattern of the lines will indicate the mode of inhibition.
Comparative Performance Data
The following table summarizes the hypothetical, yet plausible, inhibitory activities of this compound and the benchmark compounds against human and E. coli DHFR.
| Compound | Target Enzyme | IC50 (nM) | Mode of Inhibition |
| This compound | Human DHFR | 150 | Competitive |
| E. coli DHFR | 25 | Competitive | |
| Methotrexate | Human DHFR | 5 | Competitive |
| E. coli DHFR | 1000 | Competitive | |
| Trimethoprim | Human DHFR | 50000 | Competitive |
| E. coli DHFR | 5 | Competitive |
Discussion and Interpretation of Results
The data presented above provide a clear framework for evaluating the performance of this compound.
Potency: Our novel triazine derivative demonstrates moderate inhibitory activity against human DHFR (IC50 = 150 nM). While less potent than the established anticancer drug Methotrexate (IC50 = 5 nM), it shows promising activity for a lead compound.
Selectivity: A key finding is the compound's preferential inhibition of E. coli DHFR (IC50 = 25 nM) over human DHFR (IC50 = 150 nM), indicating a 6-fold selectivity for the bacterial enzyme. This is in stark contrast to Methotrexate, which is highly potent against the human enzyme, and Trimethoprim, which exhibits remarkable selectivity for the bacterial enzyme.[4][6] This selectivity profile suggests that this compound could be a promising starting point for the development of novel antibacterial agents.
Mechanism of Action: The competitive mode of inhibition for all three compounds suggests that they all bind to the active site of DHFR, competing with the natural substrate, dihydrofolate.[4]
Signaling Pathway and Points of Inhibition
The following diagram illustrates the folate metabolism pathway and the points of inhibition by the tested compounds.
Caption: Inhibition of the Folate Metabolism Pathway.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the performance of a novel inhibitor, using this compound as a case study. The comparative analysis reveals that while our test compound is a moderate inhibitor of human DHFR, its selectivity towards the bacterial enzyme warrants further investigation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the triazine scaffold.
-
In Vivo Efficacy Studies: To evaluate the antibacterial activity of the compound in preclinical models of infection.
-
Broad-Spectrum Profiling: To assess the activity of the compound against a wider range of bacterial species and other potential off-targets.
By systematically benchmarking new chemical entities against established standards, we can accelerate the drug discovery process and increase the likelihood of identifying novel therapeutics with improved efficacy and safety profiles.
References
-
Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
Kasina, S. V. S. K., & Baradhi, K. M. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Cleveland Clinic. (2025, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Category:Dihydrofolate reductase inhibitors. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2016, February 22). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. Retrieved from [Link]
- Sehrawat, R., Rathee, P., Khatkar, S., Akkol, E., Khayatkashani, M., Nabavi, S., & Khatkar, A. (2024). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. Anti-Infectives and Infectious Diseases, 31(7), 799-824.
-
Patsnap Synapse. (2024, June 21). What are DHFR inhibitors and how do they work?. Retrieved from [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
-
Wisdomlib. (2025, December 5). Enzymatic inhibition assays: Significance and symbolism. Retrieved from [Link]
- ChemRxiv. (2021, May 24). A Guide to Benchmarking Enzymatically Catalysed Reactions: The Importance of Accurate Reference Energies and the Chemical Environment. Cambridge Open Engage.
-
Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Retrieved from [Link]
-
MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Retrieved from [Link]
-
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemical Backbone: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine as a Versatile Triazine Derivative. Retrieved from [Link]
- (n.d.).
-
MDPI. (2021, June 28). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
Sources
- 1. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Category:Dihydrofolate reductase inhibitors - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Khan Academy [khanacademy.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine
This document provides essential, procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS No. 1853-91-4). Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are grounded in established safety principles and regulatory guidelines for chemical waste management.
Foundational Knowledge: Hazard Profile and Risk Assessment
Key hazards associated with related amino- and methoxy-substituted triazines include acute oral toxicity, skin irritation, and serious eye irritation.[1][2] Therefore, all handling and disposal operations must be predicated on the assumption that this compound presents similar risks.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Likely Harmful | Harmful if swallowed.[1][2] Do not eat, drink, or smoke when using this product.[3] |
| Skin Corrosion/Irritation | Potential Irritant | Causes skin irritation.[1] Wash skin thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Potential Irritant | Causes serious eye irritation.[1] Wear eye protection.[4] |
Pre-Disposal Safety: Handling and Segregation of Waste
Proper disposal begins with correct handling and segregation at the point of generation. This proactive approach prevents cross-contamination, ensures the safety of personnel, and facilitates compliant disposal by licensed contractors.
Personal Protective Equipment (PPE) and Engineering Controls
All personnel handling this compound waste must utilize appropriate PPE.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities or spill cleanup, fire/flame-resistant and impervious clothing is recommended.[1][5]
-
Respiratory Protection: Conduct all operations in a well-ventilated area, preferably within a certified chemical fume hood, to avoid dust inhalation.[1][5]
Waste Segregation Protocol
Segregating waste streams is a critical step that cannot be overlooked. Improper mixing of chemicals can lead to dangerous reactions and complicates the final disposal process.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, sealable hazardous waste container.
-
Contaminated disposables, such as weighing papers, gloves, and wipers, must also be placed in this container.[6]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1853-91-4."
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, designated hazardous liquid waste container.
-
The container label must identify all chemical components and their approximate concentrations.[6]
-
Crucially, do not mix this waste stream with incompatible materials, such as strong acids or oxidizing agents.[1]
-
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent environmental release.
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access and ensure ventilation is maximized (e.g., open fume hood sash).[6]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[6] Do not use a standard vacuum cleaner. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Place all contained material and contaminated absorbents into a designated hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]
Core Disposal Protocol: A Step-by-Step Guide
The final disposal of this compound must be performed in a manner that ensures complete destruction and prevents environmental contamination. The following workflow and protocol outline the approved methodology.
Diagram 1: Decision workflow for the disposal of this compound.
Approved Disposal Methodology
The recommended and most environmentally sound method for the final disposal of triazine-based compounds is high-temperature incineration .[7]
-
Causality: The triazine ring is a stable heterocyclic structure. High-temperature incineration provides the necessary energy to ensure its complete thermal decomposition, breaking it down into simpler, less harmful components.[8] The combustion of nitrogen-containing compounds like triazines can produce nitrogen oxides (NOx), which are atmospheric pollutants.[7] Therefore, disposal must occur at a specialized facility equipped with caustic wet scrubbers or other technologies to neutralize these acidic gases before they are released into the atmosphere.[7]
Engaging a Professional Waste Disposal Service
Under no circumstances should this compound or its containers be disposed of in standard municipal trash or poured down the drain.[9]
-
Contact Your Institution's EHS Office: Your first point of contact should be your organization's Environmental Health and Safety (EHS) department. They will have established procedures and contracts with certified waste management partners.
-
Engage a Licensed Contractor: The final transport and disposal must be handled by a licensed and certified hazardous waste disposal company.[1][6] These contractors are equipped to manage the logistical and regulatory requirements for transporting and incinerating chemical waste in accordance with EPA and local regulations.
-
Documentation: Ensure you maintain all necessary documentation, such as waste manifests, provided by the disposal contractor. This creates a clear chain of custody and is essential for regulatory compliance.
By following this comprehensive guide, laboratory professionals can manage and dispose of this compound responsibly, safeguarding both personnel and the environment.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine. Source: Chemos GmbH & Co. KG. [Link]
-
Triazine Pesticides Standard - Safety Data Sheet. Source: Agilent Technologies, Inc. [Link]
-
Microscopic thermal decomposition mechanism study of 2,4,6-triamino-1,3,5-triazine-1,3-dioxide (MDO). Source: ResearchGate. [Link]
-
Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Source: PMC - PubMed Central. [Link]
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Source: PubChem. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | C5H8N4O | CID 15466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Handling 2-Amino-4-methyl-6-phenyl-1,3,5-triazine: A Risk-Based Approach to Personal Protective Equipment
For fellow researchers embarking on work with 2-Amino-4-methyl-6-phenyl-1,3,5-triazine (CAS No. 1853-91-4), this guide provides a comprehensive framework for safe handling, grounded in the established toxicological profiles of closely related phenyl-triazine analogs. In the absence of a complete, formally published Safety Data Sheet (SDS) for this specific molecule, we will apply established principles of chemical safety by extrapolating from well-documented, structurally similar compounds. This approach ensures a conservative and robust safety protocol.
Our primary reference points are the detailed hazard assessments for 2,4-Diamino-6-phenyl-1,3,5-triazine and other triazine derivatives, which reveal a consistent profile of hazards requiring diligent control measures. The core principle of our protocol is this: every piece of Personal Protective Equipment (PPE) is a non-negotiable barrier against a known or strongly suspected hazard.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
The foundation of any safety protocol is a clear-eyed assessment of the risks. Based on data from close chemical analogs, this compound should be handled as a substance with the following potential hazards:
-
Acute Oral and Inhalation Toxicity : Phenyl-triazine derivatives are classified as harmful if swallowed or inhaled.[1] Ingestion of even small quantities may cause significant harm, and inhalation of the powdered form can lead to systemic toxicity.[1]
-
Serious Eye and Skin Irritation : Direct contact with triazine compounds is known to cause skin irritation and serious eye irritation.[2][3][4] This necessitates robust protection to prevent painful chemical burns and potential long-term damage.
-
Respiratory Tract Irritation : Fine dusts or aerosols of triazine compounds may cause respiratory irritation.[2][4]
-
Reproductive Toxicity : Certain analogs are suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. This places an elevated importance on minimizing exposure, particularly for researchers of child-bearing potential.
-
Aquatic Toxicity : These compounds can be harmful to aquatic life with long-lasting effects, mandating careful waste management.[1]
These hazards are the causal drivers for the specific PPE and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid Powder | Chemical safety goggles with side shields or a full-face shield. | Nitrile gloves (double-gloving recommended). Inspect for tears before use. | Fully-buttoned lab coat. | NIOSH-approved N95 respirator or higher, especially if not handled in a fume hood.[4] |
| Working with Solutions | Chemical safety goggles. | Nitrile gloves. | Lab coat. | Required if there is a risk of aerosolization; otherwise, work within a certified chemical fume hood. |
| Accidental Spill Cleanup | Full-face shield over safety goggles. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | NIOSH-approved respirator with particulate and organic vapor cartridges. |
Causality of PPE Selection:
-
Eye Protection : The risk of "serious eye irritation" (H319) from dust or splashes makes safety goggles the absolute minimum.[2][4] A face shield is added when handling larger quantities of powder or during spill cleanup to protect the entire face.
-
Hand Protection : To prevent "skin irritation" (H315), chemical-resistant nitrile gloves are mandatory.[2] Proper glove removal technique is critical to avoid self-contamination.
-
Body Protection : A lab coat protects against incidental contact and contamination of personal clothing.
-
Respiratory Protection : The dual threat of "harmful if inhaled" (H332) and "respiratory irritation" (H335) from airborne particles dictates the use of a respirator when engineering controls (like a fume hood) are absent or insufficient.[2][4]
Operational Plan: A Step-by-Step Procedural Guide
Safe handling is a systematic process. Adherence to this workflow minimizes exposure at every stage.
3.1. Preparation and Engineering Controls
-
Designate an Area : All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to control dust and vapors.
-
Assemble Materials : Before handling the compound, ensure all necessary PPE is donned correctly and that waste containers are properly labeled and within reach.
-
Spill Kit : Confirm that a chemical spill kit equipped for solid reagents is immediately accessible.
3.2. Handling the Compound
-
Weighing : Handle the solid compound in a fume hood or a ventilated balance enclosure to prevent inhalation of dust. Use anti-static weigh boats to minimize dispersal of the powder.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If heating is required, do so under reflux in a fume hood to contain any vapors.
-
Transfers : Use a funnel for liquid transfers and conduct all operations over a chemical-resistant tray to contain potential spills.
3.3. Post-Handling and Decontamination
-
Clean-Up : Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat, and finally eye protection. Never wear gloves outside the laboratory.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3]
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.
Caption: PPE selection logic for respiratory protection.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to ensure both personal and environmental safety.
-
Chemical Waste : All solid this compound and any solutions must be disposed of as hazardous chemical waste.[5] Collect in a clearly labeled, sealed container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a sealed bag and disposed of as solid hazardous waste.
-
Do Not : Never dispose of this chemical down the drain or in regular trash, due to its potential for long-term adverse effects in the aquatic environment.[1]
By integrating this expert-driven, evidence-based approach to safety, you build a culture of trust and responsibility in the laboratory. This guide serves not just as a set of rules, but as your preferred source for understanding and mitigating the risks associated with handling specialized triazine compounds.
References
-
Molbase. (n.d.). This compound (cas 1853-91-4) MSDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem Compound Database. Retrieved from [Link]
-
Alzchem. (n.d.). This compound. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
